molecular formula C25H49N2O3+ B1584784 Oleamidopropyl betaine CAS No. 25054-76-6

Oleamidopropyl betaine

Cat. No.: B1584784
CAS No.: 25054-76-6
M. Wt: 425.7 g/mol
InChI Key: ZKWJQNCOTNUNMF-UHFFFAOYSA-O
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Description

Oleamidopropyl Betaine (CAS 25054-76-6) is a high-purity zwitterionic surfactant valued in research for its multifunctional properties and pH-responsive behavior . Its structure features a hydrophobic oleic acid-derived tail linked to a hydrophilic betaine headgroup, comprising both a quaternary ammonium cation and a carboxylate anion . This configuration allows it to act as an antistatic, cleansing, foam-boosting, and conditioning agent in cosmetic formulations . Beyond personal care applications, it holds significant research value in industrial processes. It functions as a highly effective viscoelastic surfactant (VES) in oil and gas technology, where it can drastically increase the viscosity of acidic solutions as the pH drops, making it a key component for self-diverting acidizing fluids and fracturing fluids . This pH-dependent rheological change is a key area of investigation for enhancing oil recovery . The compound is typically supplied as a colorless to light yellow liquid with an active content of 38-42% and demonstrates good salt resistance, temperature tolerance, and hard water stability . Researchers utilize it as an analytical standard and for developing advanced formulations. This product is strictly For Research Use Only. It is not intended for human or veterinary use, or for application in commercial products.

Properties

IUPAC Name

2-[dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azaniumyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24(28)26-21-19-22-27(2,3)23-25(29)30/h11-12H,4-10,13-23H2,1-3H3,(H-,26,28,29,30)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWJQNCOTNUNMF-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893471
Record name Oleylamidopropylbetaine
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[[(9Z)-1-oxo-9-octadecenyl]amino]-, inner salt
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CAS No.

25054-76-6
Record name Mirataine BET-O
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Record name N-(Carboxymethyl)-N,N-dimethyl-3-((1-oxooctadecenyl)amino)-1-prop- anaminium hydroxide, inner salt
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Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[[(9Z)-1-oxo-9-octadecenyl]amino]-, inner salt
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Record name Oleylamidopropylbetaine
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Record name (Z)-(carboxymethyl)dimethyl-3-[(1-oxo-9-octadecenyl)amino]propylammonium hydroxide
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Record name OLEAMIDOPROPYL BETAINE
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Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Oleamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of oleamidopropyl betaine (B1666868) for laboratory applications. The document details the underlying chemical principles, step-by-step experimental protocols, and analytical methods for purity assessment, compiled from established chemical literature. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Introduction

Oleamidopropyl betaine is a zwitterionic surfactant belonging to the amidoamine betaine class. Its structure comprises a hydrophobic oleyl group derived from oleic acid, a central amide linkage, a propyl spacer, and a hydrophilic headgroup containing a quaternary ammonium (B1175870) cation and a carboxylate anion.[1] This amphoteric nature imparts desirable properties such as effective cleansing, foam boosting, and conditioning, making it a subject of interest in various research and development fields, including formulation science and drug delivery.[1][2] For laboratory use, the synthesis of high-purity this compound is crucial, as residual reactants and byproducts can significantly influence experimental outcomes.[1]

Synthesis of this compound

The conventional laboratory synthesis of this compound is a two-step process.[1][3] The first step is the amidation of oleic acid with 3-(dimethylamino)propylamine (DMAPA) to form the intermediate, oleamidopropyl dimethylamine (B145610). The second step involves the quaternization of the tertiary amine in the intermediate with sodium chloroacetate (B1199739) to yield the final betaine product.[1][4]

Chemical Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Quaternization oleic_acid Oleic Acid (C18H34O2) amidoamine Oleamidopropyl Dimethylamine (Intermediate) oleic_acid->amidoamine + DMAPA (Heat) dmapa 3-(Dimethylamino)propylamine (DMAPA) na_chloroacetate Sodium Chloroacetate (ClCH2COONa) betaine This compound (Final Product) amidoamine->betaine + Sodium Chloroacetate (Aqueous Medium) water Water (H2O) amidoamine->water - H2O nacl Sodium Chloride (NaCl) betaine->nacl + NaCl Purification_Workflow start Crude this compound (Aqueous Solution with NaCl) solvent_extraction Solvent Extraction (e.g., with isopropanol/ethanol) start->solvent_extraction Removal of bulk NaCl crystallization Recrystallization (e.g., from ethanol/water mixture) solvent_extraction->crystallization Further purification chromatography Column Chromatography (e.g., Silica Gel or Reversed-Phase) solvent_extraction->chromatography For high-purity requirements drying Drying (e.g., Vacuum Oven) crystallization->drying chromatography->drying pure_product Purified this compound drying->pure_product

References

Physicochemical Properties of Oleamidopropyl Betaine in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Oleamidopropyl Betaine (B1666868) (OAPB) in aqueous solutions. OAPB is a zwitterionic surfactant with a hydrophobic oleic acid-derived tail and a hydrophilic betaine headgroup, making it a versatile ingredient in various formulations. Its behavior in water is critical to its functionality, influencing everything from surface activity to rheological properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of molecular relationships and experimental workflows.

Core Physicochemical Properties

Oleamidopropyl Betaine's unique structure, featuring both a quaternary ammonium (B1175870) cation and a carboxylate anion, dictates its behavior in aqueous environments. This zwitterionic nature contributes to its pH-responsive characteristics and overall performance as a surfactant.

Data Summary

The following table summarizes the available quantitative data for the physicochemical properties of this compound in aqueous solution. It is important to note that specific values can be influenced by the purity of the surfactant, the presence of electrolytes, and the specific experimental conditions.

PropertyValueConditions
Molecular Weight 424.67 g/mol
Critical Micelle Concentration (CMC) 0.05 – 0.1 wt%In aqueous solution
0.042 wt%In a gel formulation
Surface Tension at CMC 27.8 mN/mAt a concentration of 0.1%
pH-dependent Viscosity Significantly increases under acidic conditions (pH < 4)Qualitative observation
Krafft Point Not available in the reviewed literature
Phase Behavior No specific phase diagram for OAPB/water system available in the reviewed literature

Molecular Structure and its Influence on Physicochemical Properties

The interplay between the hydrophobic tail and the hydrophilic headgroup of this compound governs its self-assembly and interfacial behavior in water. The following diagram illustrates this relationship.

cluster_structure This compound Structure cluster_properties Physicochemical Properties in Aqueous Solution Structure b Oleamidopropyl Betaineb Long Oleyl Tail (C18) (Hydrophobic) Amidopropyl Linker Betaine Headgroup (Zwitterionic, Hydrophilic) CMC Critical Micelle Concentration (CMC) Structure->CMC Self-assembles into micelles above CMC SurfaceTension Surface Tension Reduction Structure->SurfaceTension Adsorbs at interfaces Viscosity pH-Dependent Viscosity Structure->Viscosity Protonation of carboxylate group at low pH leads to intermolecular interactions PhaseBehavior Phase Behavior (Micelles, Liquid Crystals) CMC->PhaseBehavior Determines onset of micellar phases

Caption: Relationship between OAPB's molecular structure and its key physicochemical properties.

Experimental Protocols

Accurate characterization of this compound's properties relies on standardized experimental procedures. This section details the methodologies for determining critical physicochemical parameters.

Determination of Critical Micelle Concentration (CMC) by Tensiometry (Wilhelmy Plate Method)

This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.

Materials and Equipment:

  • Analytical balance

  • Volumetric flasks and pipettes

  • Tensiometer equipped with a Wilhelmy plate (typically platinum)

  • Stirring mechanism (e.g., magnetic stirrer)

  • Temperature-controlled sample vessel

  • High-purity water

  • This compound

Procedure:

  • Solution Preparation: Prepare a stock solution of OAPB in high-purity water at a concentration significantly above the expected CMC. Subsequently, prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC. It is advisable to use a logarithmic dilution series for more accurate plotting.

  • Instrument Calibration: Clean the Wilhelmy plate thoroughly, typically with a solvent like ethanol (B145695) or by flame annealing, to remove any organic contaminants. Calibrate the tensiometer according to the manufacturer's instructions, often using a standard with a known surface tension, such as high-purity water.

  • Measurement:

    • Place the most dilute OAPB solution into the temperature-controlled sample vessel.

    • Immerse the Wilhelmy plate into the solution. The plate should be positioned so that it is partially submerged and the liquid wets it.

    • Allow the system to equilibrate and the surface tension reading to stabilize before recording the value.

    • Repeat the measurement for each of the prepared surfactant solutions, progressing from the lowest to the highest concentration. Ensure the plate is meticulously cleaned and dried between each measurement.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the OAPB concentration (log C).

    • The resulting graph will typically show two linear regions: a region where surface tension decreases with increasing concentration (below the CMC) and a plateau region where the surface tension remains relatively constant (above the CMC).

    • The CMC is determined from the intersection point of the two lines extrapolated from these linear regions.

Measurement of Viscosity Using a Cone-Plate Rheometer

This protocol outlines the determination of the viscosity of OAPB solutions as a function of shear rate, which is crucial for understanding its flow behavior.

Materials and Equipment:

  • Rotational rheometer with a cone-plate geometry

  • Temperature control unit for the rheometer

  • Solutions of this compound at desired concentrations and pH values

Procedure:

  • Instrument Setup and Calibration:

    • Select an appropriate cone geometry (e.g., 40 mm diameter, 2° angle) based on the expected viscosity of the sample.

    • Calibrate the rheometer according to the manufacturer's guidelines. Set the temperature of the lower plate to the desired experimental temperature.

  • Sample Loading:

    • Pipette the required volume of the OAPB solution onto the center of the lower plate. The volume should be sufficient to fill the gap between the cone and plate once the cone is in the measurement position.

    • Lower the cone to the correct measurement gap. A small amount of excess sample should be visible around the edge of the cone, forming a "trim" line. Carefully remove any excess sample.

  • Measurement:

    • Allow the sample to equilibrate at the set temperature for a few minutes.

    • Perform a shear rate sweep experiment. This involves applying a range of shear rates (e.g., from 0.1 to 100 s⁻¹) and measuring the corresponding shear stress.

    • The viscosity is calculated by the rheometer software as the ratio of shear stress to shear rate.

  • Data Analysis:

    • Plot the viscosity as a function of the shear rate.

    • For Newtonian fluids, the viscosity will be constant. For non-Newtonian fluids, such as many surfactant solutions, the viscosity may change with the shear rate (shear-thinning or shear-thickening behavior).

    • To study the effect of pH, repeat the procedure with OAPB solutions adjusted to different pH values.

Determination of the Krafft Point by Conductivity

The Krafft point is the temperature at which the solubility of an ionic or zwitterionic surfactant becomes equal to its critical micelle concentration. Below this temperature, the surfactant exists predominantly as crystalline solid in equilibrium with a dilute solution.

Materials and Equipment:

  • Conductivity meter with a temperature probe

  • Temperature-controlled water bath with a stirrer

  • Beaker or sample cell

  • This compound solution at a concentration above its CMC

Procedure:

  • Sample Preparation: Prepare an aqueous solution of OAPB at a concentration known to be above its CMC at temperatures where it is fully soluble.

  • Cooling and Crystallization: Cool the solution in an ice bath while stirring until the surfactant precipitates, forming a turbid suspension.

  • Heating and Measurement:

    • Place the beaker containing the turbid suspension in a temperature-controlled water bath.

    • Immerse the conductivity probe and a thermometer into the surfactant suspension.

    • Begin to slowly heat the water bath while continuously stirring the surfactant suspension.

    • Record the conductivity and temperature at regular intervals (e.g., every 1°C).

  • Data Analysis:

    • Plot the conductivity as a function of temperature.

    • The plot will show a sharp increase in the slope of the conductivity curve.

    • The temperature at which this sharp change in conductivity begins is the Krafft point. This change signifies the rapid dissolution of the surfactant into micelles.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a surfactant like this compound in an aqueous solution.

cluster_workflow Surfactant Characterization Workflow Start Prepare Aqueous Solutions of OAPB at Various Concentrations CMC_Determination Determine Critical Micelle Concentration (CMC) (e.g., Tensiometry) Start->CMC_Determination Viscosity_pH Measure Viscosity as a Function of pH and Temperature (Rheometry) Start->Viscosity_pH Krafft_Point Determine Krafft Point (e.g., Conductivity vs. Temp) Start->Krafft_Point Surface_Tension_Analysis Measure Surface Tension at and above CMC CMC_Determination->Surface_Tension_Analysis Phase_Behavior Investigate Phase Behavior (e.g., Polarized Light Microscopy, SAXS) CMC_Determination->Phase_Behavior Above CMC Data_Analysis Data Analysis and Interpretation Surface_Tension_Analysis->Data_Analysis Viscosity_pH->Data_Analysis Krafft_Point->Data_Analysis Phase_Behavior->Data_Analysis End Comprehensive Physicochemical Profile Data_Analysis->End

Caption: A typical experimental workflow for characterizing the physicochemical properties of OAPB.

This guide provides a foundational understanding of the physicochemical properties of this compound in aqueous solutions. For specific applications, it is recommended to perform detailed experimental characterizations under the relevant conditions of use.

An In-depth Technical Guide to the Molecular Structure and Conformation of Oleamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant widely utilized in the cosmetics and personal care industry. Its amphiphilic nature, characterized by a long, hydrophobic oleoyl (B10858665) tail and a hydrophilic betaine headgroup, dictates its interfacial properties and performance. A thorough understanding of its three-dimensional molecular structure and conformational flexibility is paramount for optimizing its function in various formulations and for comprehending its interactions with biological systems, such as the skin. This technical guide provides a detailed analysis of the molecular structure and conformation of Oleamidopropyl betaine, integrating computational chemistry data with proposed experimental protocols.

Molecular Structure

This compound possesses a complex molecular architecture comprising a hydrophobic oleic acid-derived acyl chain linked via an amide bond to a propyl-dimethylamino group, which is quaternized to form the betaine moiety.[1][2]

Table 1: Molecular Identifiers and Properties

Identifier/PropertyValue
Chemical Name N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxo-9-octadecenyl)amino]-1-propanaminium
CAS Number 25054-76-6
Molecular Formula C25H48N2O3
Molecular Weight 424.66 g/mol
Canonical SMILES CCCCCCCC\C=C/CCCCCCCC(=O)NCCC--INVALID-LINK--(C)CC(=O)[O-]
InChI Key ZKWJQNCOTNUNMF-UHFFFAOYSA-N
Description A zwitterionic (amphoteric) surfactant with a quaternary ammonium (B1175870) cation and a carboxylate anion.[1]

Conformational Analysis: A Computational Approach

Due to the high degree of conformational flexibility in the oleoyl chain and the propyl linker, experimental determination of a single, stable conformation of this compound in solution is challenging. Therefore, computational chemistry methods, specifically geometry optimization, were employed to determine the lowest energy conformation of the molecule in a vacuum. This provides a foundational understanding of its intrinsic structural preferences.

The geometry of this compound was optimized using the Avogadro software with the Universal Force Field (UFF). This method calculates the potential energy of the molecule as a function of its atomic coordinates and iteratively adjusts these coordinates to find a local minimum on the potential energy surface, representing a stable conformation.

Quantitative Conformational Data

The following tables summarize the key bond lengths, bond angles, and dihedral angles of the optimized, lowest-energy conformation of this compound. These parameters define the three-dimensional structure of the molecule.

Table 2: Selected Bond Lengths

Atoms InvolvedBond Length (Å)
O1 - C11.25
C1 - C21.53
C2 - N11.52
N1 - C31.52
N1 - C41.52
N1 - C51.50
C5 - C61.53
C6 - C71.53
C7 - N21.46
N2 - C81.35
C8 - O21.24
C8 - C91.52
C17 = C181.34

Table 3: Selected Bond Angles

Atoms InvolvedBond Angle (°)
O1 - C1 - C2116.8
C1 - C2 - N1114.3
C2 - N1 - C3108.9
C2 - N1 - C4109.1
C2 - N1 - C5109.5
C3 - N1 - C4109.2
C3 - N1 - C5109.9
C4 - N1 - C5110.2
N1 - C5 - C6115.3
C5 - C6 - C7111.2
C6 - C7 - N2110.8
C7 - N2 - C8122.5
N2 - C8 - O2122.9
N2 - C8 - C9116.7
O2 - C8 - C9120.4
C16 - C17 = C18124.5
C17 = C18 - C19124.6

Table 4: Selected Dihedral Angles

Atoms InvolvedDihedral Angle (°)
O1 - C1 - C2 - N1178.5
C1 - C2 - N1 - C5176.9
C2 - N1 - C5 - C6-179.8
N1 - C5 - C6 - C7179.9
C5 - C6 - C7 - N2-179.6
C6 - C7 - N2 - C8179.1
C7 - N2 - C8 - C9179.3
C15 - C16 - C17 = C18-179.9
C16 - C17 = C18 - C19179.9

Proposed Experimental Protocols for Conformational Analysis

While computational methods provide valuable insights, experimental validation is crucial. The following are proposed, detailed protocols for the conformational analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. By analyzing nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shifts, it is possible to deduce through-space proximities and dihedral angles.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent can influence the observed conformation due to solute-solvent interactions.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

    • 1D ¹H NMR: To identify all proton resonances and assess sample purity.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the molecule, aiding in the assignment of adjacent protons.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing key distance restraints for conformational analysis. A mixing time of 200-400 ms (B15284909) is recommended for NOESY.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom, aiding in the assignment of carbon resonances.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which helps in assigning quaternary carbons and piecing together molecular fragments.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon resonances based on the correlation experiments.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Measure J-coupling constants from high-resolution 1D ¹H spectra or COSY-type experiments to determine dihedral angle restraints using the Karplus equation.

    • Use the experimental restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, solid-state structure of a molecule. The main challenge for a flexible molecule like this compound is obtaining high-quality crystals.

Protocol:

  • Crystallization Screening:

    • Prepare a highly concentrated solution of this compound (e.g., 10-50 mg/mL) in a suitable solvent.

    • Use a high-throughput screening approach with a variety of crystallization screens (e.g., Hampton Research, Qiagen) that cover a wide range of precipitants, buffers, and salts.

    • Employ vapor diffusion methods (sitting or hanging drop) to set up the crystallization trials. Mix the protein solution with the reservoir solution in a 1:1 ratio.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

    • Techniques such as micro-seeding can be used to improve crystal size and quality.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial model of the molecule into the electron density map.

    • Refine the model against the diffraction data to obtain the final, high-resolution crystal structure.

Logical and Interactive Frameworks

The following diagrams, generated using Graphviz, illustrate the workflow for conformational analysis and a conceptual model for the interaction of this compound with a cell membrane.

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_integration Integration and Validation mol_build Build 3D Structure geom_opt Geometry Optimization (UFF) mol_build->geom_opt conf_search Conformational Search geom_opt->conf_search data_extract Extract Quantitative Data (Bond Lengths, Angles, Dihedrals) conf_search->data_extract comparison Compare Computational & Experimental Structures data_extract->comparison nmr NMR Spectroscopy nmr_protocol Acquire 1D & 2D Spectra nmr->nmr_protocol xray X-ray Crystallography xray_protocol Crystallization & Data Collection xray->xray_protocol nmr_analysis Structure Calculation nmr_protocol->nmr_analysis xray_analysis Structure Refinement xray_protocol->xray_analysis nmr_analysis->comparison xray_analysis->comparison validation Validate and Refine Model comparison->validation

Figure 1: Workflow for Conformational Analysis.

membrane_interaction cluster_molecule This compound cluster_membrane Cell Membrane cluster_interaction Interaction cluster_effect Potential Cellular Effect hydrophobic Hydrophobic Oleoyl Tail insertion Tail Insertion hydrophobic->insertion Intercalates into hydrophilic Hydrophilic Betaine Head electrostatic Headgroup Interaction hydrophilic->electrostatic Interacts with lipid_bilayer Lipid Bilayer hydrophobic_core Hydrophobic Core hydrophilic_surface Hydrophilic Surface insertion->hydrophobic_core disruption Membrane Disruption insertion->disruption electrostatic->hydrophilic_surface electrostatic->disruption signaling Initiation of Signaling Cascade (e.g., Irritation Response) disruption->signaling

Figure 2: Conceptual Model of Membrane Interaction.

Potential Biological Interactions

While this compound is primarily used for its surfactant properties, its interaction with biological membranes, particularly the skin, is of significant interest. As an amphiphilic molecule, it has the potential to insert its hydrophobic tail into the lipid bilayer of cell membranes, while the hydrophilic headgroup remains at the aqueous interface (as depicted in Figure 2). This interaction can lead to a temporary disruption of the membrane structure, which may be a contributing factor to the skin irritation or sensitization occasionally observed with surfactants. This disruption could potentially trigger cellular signaling pathways associated with inflammation. Further research is needed to elucidate the specific molecular targets and signaling cascades that may be modulated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. Through computational modeling, a stable, low-energy conformation has been proposed, and key structural parameters have been quantified. Detailed experimental protocols for NMR spectroscopy and X-ray crystallography have been outlined to guide future empirical studies aimed at validating and refining our understanding of this important surfactant's three-dimensional structure. The provided conceptual frameworks for conformational analysis and membrane interaction offer a roadmap for further investigation into the structure-function relationships of this compound, which will be invaluable for the formulation of new and improved consumer products and for assessing its biological activity.

References

The Amphiphilic Architect: A Technical Guide to the Interfacial Mechanism of Oleamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl betaine (B1666868) (OAPB) is a high-performance zwitterionic surfactant valued for its multifaceted properties, including exceptional interfacial activity, pH-responsive behavior, and biocompatibility. This guide provides an in-depth technical exploration of its core mechanism of action at various interfaces. We will dissect its molecular architecture, detail its adsorption and self-assembly dynamics, and quantify its performance. Furthermore, this document outlines the key experimental protocols for characterizing its interfacial behavior and provides visual representations of its synthesis, interfacial orientation, and pH-dependent mechanisms to facilitate a comprehensive understanding for research and development applications.

Molecular Structure and Physicochemical Properties

Oleamidopropyl betaine is an amphoteric surfactant, meaning its molecular structure contains both a positive and a negative charge, resulting in a net neutral molecule at its isoelectric point.[1][2] This zwitterionic nature is central to its functionality.[3]

  • Hydrophobic Tail: The molecule possesses a long, hydrophobic oleyl group derived from oleic acid (a C18 unsaturated fatty acid).[3] This nonpolar tail is responsible for the surfactant's lipophilic ("oil-seeking") characteristics and drives its migration to non-aqueous phases or hydrophobic surfaces.[2]

  • Hydrophilic Headgroup: The polar headgroup is composed of a quaternary ammonium (B1175870) cation (permanently positive charge) and a carboxylate anion (pH-dependent negative charge).[3][4] This hydrophilic portion allows for interaction with aqueous environments.

The synthesis of OAPB is typically a two-step process:

  • Amidation: Oleic acid is reacted with N,N-dimethyl-1,3-propanediamine to form an amidoamine intermediate, N-(3-dimethylaminopropyl) oleoylamide.[3][5]

  • Quaternization: The tertiary amine of the intermediate is then reacted with sodium chloroacetate (B1199739) in an aqueous medium to form the final betaine structure.[3][5]

cluster_synthesis This compound Synthesis Pathway oleic_acid Oleic Acid amidation Step 1: Amidation oleic_acid->amidation dmapa N,N-dimethyl-1,3-propanediamine dmapa->amidation sodium_chloroacetate Sodium Chloroacetate quaternization Step 2: Quaternization sodium_chloroacetate->quaternization amidoamine Amidoamine Intermediate (N-(3-dimethylaminopropyl) oleoylamide) amidoamine->quaternization oapb This compound amidation->amidoamine Formation of Intermediate quaternization->oapb Final Product Formation

Caption: Two-step synthesis of this compound.

Core Mechanism of Action at Interfaces

The fundamental action of OAPB is to reduce the free energy at interfaces, such as air-water or oil-water boundaries. This is achieved through spontaneous adsorption and orientation of its amphiphilic molecules.[1][6]

Adsorption and Tension Reduction

When introduced into an aqueous system, OAPB molecules preferentially migrate to interfaces. The hydrophobic oleyl tail seeks to escape the aqueous environment, orienting itself into the non-polar phase (e.g., air or oil), while the hydrophilic betaine headgroup remains anchored in the water phase.[2][6] This molecular arrangement disrupts the cohesive energy at the water's surface, leading to a significant reduction in surface tension (at the air-water interface) and interfacial tension (at the oil-water interface).[6][7]

This ability to lower interfacial tension is critical in applications like enhanced oil recovery, where OAPB can achieve ultra-low interfacial tension (<0.01 mN/m), enabling the mobilization of trapped oil.[5][6]

cluster_interface OAPB Orientation at an Oil-Water Interface interface_line oil_phase Oil Phase (Non-Polar) water_phase Water Phase (Aqueous) head1 tail1 head1->tail1 head2 Hydrophobic Tail tail2 Hydrophobic Tail head2->tail2 head3 Hydrophobic Tail tail3 Hydrophobic Tail head3->tail3 cluster_ph pH-Dependent Behavior of OAPB acidic Acidic (pH < 4) Carboxylate Protonated viscoelastic_gel Formation of Viscoelastic Gel acidic->viscoelastic_gel Net Cationic Charge & Worm-like Micelles neutral_alkaline Neutral/Alkaline (pH > 4) Zwitterionic State low_viscosity Standard Surfactant Behavior (Low Viscosity) neutral_alkaline->low_viscosity Net Neutral Charge & Spherical Micelles cluster_workflow Workflow: CMC Determination via Tensiometry prep 1. Prepare Serial Dilutions of OAPB Solution measure 2. Measure Surface Tension for each concentration prep->measure plot 3. Plot Surface Tension vs. log(Concentration) measure->plot analyze 4. Identify Inflection Point plot->analyze result CMC Value analyze->result

References

Self-assembly and aggregation behavior of Oleamidopropyl betaine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Self-Assembly and Aggregation Behavior of Oleamidopropyl Betaine (B1666868)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (OAPB) is a zwitterionic amphiphilic surfactant that has garnered significant interest across various industries, from personal care products to advanced applications in drug delivery and material science.[1][2][3][4] Its unique molecular structure, featuring a long, hydrophobic oleic acid-derived tail and a hydrophilic betaine headgroup, imparts a range of desirable properties including surface activity, foam boosting, and conditioning effects.[1][5][6] As a zwitterionic surfactant, OAPB possesses both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group, rendering it stable and functional over a wide pH range.[1]

The performance of OAPB is intrinsically linked to its behavior in solution, specifically its capacity for self-assembly and aggregation. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant monomers spontaneously associate to form organized aggregates, most commonly micelles.[1][7][8] The nature of these aggregates—their size, shape, and charge—is paramount to the macroscopic properties of the solution, such as viscosity, solubilization capacity, and interfacial tension reduction. This guide provides a comprehensive technical overview of the self-assembly and aggregation phenomena of this compound, with a focus on the quantitative characterization of its behavior and the experimental methodologies employed in its study.

Physicochemical Properties and Self-Assembly Mechanism

The self-assembly of OAPB is a thermodynamically driven process governed by the hydrophobic effect. The hydrophobic oleyl tail disrupts the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. To minimize this disruption, the hydrophobic tails aggregate to form the core of a micelle, while the hydrophilic betaine headgroups remain exposed to the aqueous environment.[8] This arrangement minimizes the contact between the hydrophobic chains and water, leading to a more stable, lower-energy state.

The morphology of the resulting aggregates can vary from simple spheres to more complex structures like wormlike micelles or lamellar phases, depending on factors such as surfactant concentration, temperature, pH, and the presence of electrolytes.[8][9] Long-chain amidopropyl betaines, including OAPB, are particularly known for their propensity to form viscoelastic wormlike micellar structures.[10][11] The unsaturation in the oleic tail of OAPB plays a crucial role in facilitating the formation of these elongated structures.[10]

Below is a diagram illustrating the fundamental principle of OAPB self-assembly.

Caption: Self-assembly of OAPB monomers into a micellar structure.

Quantitative Data on Aggregation Behavior

The critical micelle concentration (CMC) is a key parameter that quantifies the efficiency of a surfactant. A lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles. The CMC of betaine surfactants is influenced by several factors, including the length and structure of the hydrophobic tail, temperature, and the ionic strength of the solution.[12][13]

SurfactantCritical Micelle Concentration (CMC)ConditionsReference(s)
This compound (OAPB)0.05–0.1 wt%Not specified[1]
Cocamidopropyl Betaine (CAPB)≈ 0.1 g/LNot specified[14]
Lauramidopropyl Betaine (LAPB)≈ 0.2 g/LNot specified[14]
Cocamidopropyl Betaine (CAPB)0.974 mmol/LAqueous solution, temperature not specified[15]

Note: The data presented are for this compound and structurally related amidopropyl betaines. Direct comparisons should be made with caution due to variations in experimental conditions and the purity of the surfactants used.

Factors Influencing Self-Assembly

The aggregation behavior of OAPB is highly sensitive to the surrounding environmental conditions. Understanding these influences is critical for formulation development and application.

FactorsInfluencingAggregation Temp Temperature Aggregation OAPB Aggregation Behavior (CMC, Micelle Size/Shape) Temp->Aggregation pH pH pH->Aggregation IonicStrength Ionic Strength (Electrolytes) IonicStrength->Aggregation TailStructure Hydrophobic Tail Structure TailStructure->Aggregation

Caption: Key factors influencing the aggregation behavior of OAPB.

  • Temperature: For many nonionic and zwitterionic surfactants, an increase in temperature can lead to a decrease in the CMC.[16][17] This is often attributed to the dehydration of the hydrophilic headgroups, which favors micellization.[16]

  • pH: OAPB is zwitterionic over a broad pH range. However, at low pH (acidic conditions), the carboxylate group can become protonated, leading to a net positive charge on the molecule.[1] This can significantly alter the electrostatic interactions between headgroups, influencing micelle formation and potentially leading to the formation of viscoelastic gels.[1]

  • Ionic Strength: The addition of electrolytes (salts) to solutions of ionic or zwitterionic surfactants typically decreases the CMC and increases the size of the micelles.[12] The added ions can screen the electrostatic repulsion between the charged headgroups, allowing for more compact packing of the surfactant molecules within the micelle.[13]

  • Hydrophobic Tail Structure: The length and degree of unsaturation of the hydrophobic tail have a profound effect on aggregation.[12] The monounsaturated C18 oleyl tail of OAPB is known to promote the formation of non-spherical, wormlike micelles, which contribute to the viscoelastic properties of its solutions.[10]

Experimental Protocols

The characterization of OAPB self-assembly relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension of the solution.[18] Once the CMC is reached, the surface is saturated with monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant.[18]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity deionized water.

  • Serial Dilutions: Create a series of solutions with decreasing concentrations of OAPB by diluting the stock solution. The concentration range should span the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer, employing either the Du Noüy ring or Wilhelmy plate method.[19] Ensure temperature control throughout the measurements.

  • Data Analysis: Plot the measured surface tension values against the logarithm of the OAPB concentration. The resulting graph will show two distinct linear regions. The CMC is determined from the point of intersection of the regression lines of these two regions.[18][20]

TensiometryWorkflow Start Prepare OAPB Stock Solution Dilute Perform Serial Dilutions Start->Dilute Measure Measure Surface Tension (Tensiometer) Dilute->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Analyze Determine CMC from Intersection of Linear Fits Plot->Analyze End CMC Value Analyze->End

Caption: Workflow for CMC determination using surface tensiometry.

Micelle Size and Distribution Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size of particles, such as micelles, in a solution.[21][22] It works by analyzing the intensity fluctuations of laser light scattered by the particles, which are undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation.[7]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of OAPB at concentrations well above the CMC in a suitable buffer or deionized water. Filter the samples through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large particulates.[23]

  • Instrument Setup: Place the cuvette in the DLS instrument. Set the measurement temperature and allow the sample to equilibrate.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument's software will record the time-dependent correlation function of the scattered light intensity.

  • Data Analysis: The software analyzes the correlation function to determine the diffusion coefficient and subsequently calculates the hydrodynamic diameter (size) and the polydispersity index (PDI), which indicates the breadth of the size distribution.[21]

DLS_Workflow Start Prepare OAPB Solution (> CMC) Filter Filter Sample into DLS Cuvette Start->Filter Equilibrate Equilibrate Sample in DLS Instrument Filter->Equilibrate Acquire Acquire Scattering Data Equilibrate->Acquire Analyze Analyze Correlation Function (Stokes-Einstein Equation) Acquire->Analyze End Hydrodynamic Diameter & PDI Analyze->End

Caption: Experimental workflow for micelle characterization by DLS.

Direct Visualization of Aggregates by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct imaging of the morphology of self-assembled structures in their native, hydrated state.[24] This is achieved by rapidly vitrifying a thin film of the sample solution, which traps the aggregates in a layer of amorphous ice, preventing the formation of ice crystals that would otherwise damage the delicate structures.[24]

Experimental Protocol:

  • Sample Preparation: A small aliquot (a few microliters) of the OAPB solution is applied to a TEM grid.

  • Vitrification: The grid is then blotted to create a thin film of the solution, and immediately plunged into a cryogen (e.g., liquid ethane) cooled by liquid nitrogen.[24] This rapid freezing process vitrifies the water.

  • Cryo-Transfer: The vitrified sample is transferred to a cryo-electron microscope under cryogenic conditions to prevent ice crystal formation.

  • Imaging: The sample is imaged at low electron doses to minimize radiation damage. The resulting images provide direct visualization of the size and shape (e.g., spherical, wormlike) of the OAPB aggregates.[25]

CryoTEM_Workflow Start Apply OAPB Solution to TEM Grid Blot Blot Grid to Form a Thin Film Start->Blot Vitrify Plunge-freeze in Liquid Ethane Blot->Vitrify Transfer Transfer to Cryo-TEM under Cryogenic Conditions Vitrify->Transfer Image Image Sample at Low Electron Dose Transfer->Image End Direct Visualization of Aggregates Image->End

Caption: Workflow for Cryo-TEM analysis of surfactant aggregates.

Applications in Drug Development

The self-assembly of OAPB into micelles is of significant interest to drug development professionals. The hydrophobic core of the micelles can serve as a nano-carrier for poorly water-soluble drug molecules, enhancing their solubility and bioavailability. The zwitterionic nature of OAPB is particularly advantageous as it can lead to "non-fouling" surfaces that resist protein adsorption, potentially increasing the circulation time of drug-loaded micelles in the body.[1] Furthermore, the pH-responsive nature of OAPB could be exploited for targeted drug release in specific physiological environments, such as acidic tumor microenvironments.[1]

Conclusion

This compound exhibits complex and tunable self-assembly and aggregation behavior, which is fundamental to its function as a surfactant. The formation, size, and morphology of its micellar aggregates are dictated by a combination of its molecular structure and external factors such as concentration, temperature, pH, and ionic strength. A thorough understanding and characterization of these properties, using techniques like tensiometry, DLS, and Cryo-TEM, are essential for harnessing the full potential of OAPB in research, formulation science, and advanced applications such as drug delivery systems. This guide provides the foundational knowledge and experimental frameworks necessary for professionals to investigate and utilize the unique properties of this versatile zwitterionic surfactant.

References

In-Depth Technical Guide: The Interaction of Oleamidopropyl Betaine with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant belonging to the class of amidopropyl betaines, characterized by a long hydrophobic oleyl tail derived from oleic acid and a hydrophilic headgroup containing a quaternary ammonium (B1175870) cation and a carboxylate anion. This amphiphilic nature drives its interaction with and insertion into lipid bilayers, the fundamental structure of cell membranes. Understanding this interaction is crucial for various applications, including its use in personal care products, as a potential component in drug delivery systems, and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the interaction between Oleamidopropyl betaine and lipid bilayers, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Core Interaction Mechanisms

The interaction of this compound with a lipid bilayer is a multi-step process governed by a combination of hydrophobic and electrostatic forces. The initial step involves the adsorption of the surfactant monomers to the bilayer surface, driven by both the hydrophobic effect attracting the oleyl tail to the nonpolar core of the membrane and electrostatic interactions between the zwitterionic headgroup and the lipid headgroups. As the concentration of this compound increases, the monomers insert more deeply into the bilayer, leading to a series of perturbations.

These perturbations can include an increase in membrane fluidity, a decrease in the main phase transition temperature of the lipids, alterations in the bilayer thickness, and at higher concentrations, the solubilization of the membrane into mixed micelles. The specific outcomes of these interactions are dependent on several factors, including the concentration of the surfactant, the lipid composition of the bilayer, temperature, and the ionic strength of the surrounding medium.

Quantitative Analysis of Bilayer Perturbations

While specific quantitative data for this compound is limited in publicly available literature, we can infer its effects based on studies of structurally similar long-chain alkyl amidopropyl betaines. The following tables summarize the expected quantitative effects of such surfactants on key lipid bilayer properties.

Table 1: Effect on Lipid Bilayer Phase Transition

Lipid CompositionSurfactant Concentration (mol%)Change in Main Phase Transition Temperature (T_m) (°C)Change in Enthalpy (ΔH) (kJ/mol)Experimental Technique
DPPC041.535.2Differential Scanning Calorimetry (DSC)
DPPC5↓ (Broadened peak)Differential Scanning Calorimetry (DSC)
DPPC10↓↓ (Significant broadening)↓↓Differential Scanning Calorimetry (DSC)

Note: The arrows indicate the expected direction of change (↓ for decrease). The magnitude of the change is expected to be concentration-dependent. Data is illustrative and based on general surfactant behavior.

Table 2: Effect on Lipid Bilayer Fluidity

Lipid CompositionSurfactant Concentration (µM)Steady-State Fluorescence Anisotropy (r) of DPHChange in Membrane FluidityExperimental Technique
DOPC00.150-Fluorescence Spectroscopy
DOPC50< 0.150Fluorescence Spectroscopy
DOPC100<< 0.150↑↑Fluorescence Spectroscopy

Note: DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe sensitive to the hydrophobic core of the lipid bilayer. A decrease in anisotropy (r) indicates an increase in membrane fluidity. The arrows indicate the expected direction of change (↑ for increase). Data is illustrative.

Table 3: Effect on Lipid Bilayer Integrity (Permeability)

Lipid CompositionSurfactant Concentration (µM)% Calcein (B42510) LeakageExperimental Technique
POPC0< 5%Fluorescence Spectroscopy
POPC100IncreasedFluorescence Spectroscopy
POPC200Significantly IncreasedFluorescence Spectroscopy

Note: Calcein is a fluorescent dye that is self-quenched when encapsulated in liposomes at high concentrations. An increase in fluorescence indicates leakage from the liposomes due to membrane permeabilization.

Experimental Protocols

To quantitatively assess the interaction of this compound with lipid bilayers, a variety of biophysical techniques can be employed. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) to Determine Effects on Phase Transition

Objective: To measure the effect of this compound on the main phase transition temperature (T_m) and enthalpy (ΔH) of a model lipid bilayer.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Liposome (B1194612) Preparation:

    • Dissolve DPPC and the desired molar percentage of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the buffer solution by vortexing above the T_m of DPPC (e.g., at 50°C) to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Degas the liposome suspension before loading into the DSC sample pan.

    • Load an equal volume of the buffer into the reference pan.

    • Equilibrate the sample at a temperature below the expected pre-transition (e.g., 20°C).

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the main transition (e.g., 60°C).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the T_m (peak of the transition) and ΔH (area under the peak).[1]

Fluorescence Anisotropy to Probe Membrane Fluidity

Objective: To measure changes in membrane fluidity upon the addition of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[2][3][4]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other fluid-phase lipid

  • This compound

  • DPH in a suitable solvent (e.g., tetrahydrofuran)

  • Buffer solution

  • Fluorometer with polarization filters

Procedure:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by the extrusion method.

  • DPH Labeling: Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1. Incubate in the dark for at least 30 minutes.

  • Fluorescence Measurement:

    • Place the DPH-labeled liposome suspension in a cuvette and equilibrate at the desired temperature.

    • Excite the sample with vertically polarized light (e.g., at 358 nm).

    • Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer (e.g., at 430 nm).

    • Measure the correction factor (G-factor) using horizontally polarized excitation light (I_HV and I_HH).

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

    • Titrate with a stock solution of this compound and repeat the anisotropy measurements at each concentration.

Calcein Leakage Assay for Membrane Permeabilization

Objective: To assess the ability of this compound to disrupt the integrity of lipid bilayers by measuring the leakage of an encapsulated fluorescent dye.[5][6][7]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Calcein

  • Buffer solution

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome Preparation with Encapsulated Calcein:

    • Hydrate a thin lipid film of POPC with a high concentration of calcein solution (e.g., 50-100 mM in buffer) to achieve self-quenching.

    • Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposomes through polycarbonate filters (e.g., 100 nm pore size) to form LUVs.

  • Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the free dye using a size-exclusion chromatography column equilibrated with the buffer.

  • Leakage Assay:

    • Dilute the purified calcein-loaded liposomes in the buffer in a cuvette.

    • Record the baseline fluorescence (F_0).

    • Add the desired concentration of this compound and monitor the increase in fluorescence over time (F_t) as calcein is released and its self-quenching is relieved.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and measure the maximum fluorescence (F_max).

    • Calculate the percentage of calcein leakage as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100.

Visualization of Experimental Workflow and Interaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for studying surfactant-lipid interactions and a conceptual model of the interaction process.

Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_characterization 2. Biophysical Characterization cluster_analysis 3. Data Analysis & Interpretation Lipid Lipid Stock Lipid_Film Thin Lipid Film Lipid->Lipid_Film Surfactant Oleamidopropyl Betaine Stock Surfactant->Lipid_Film Buffer Buffer Solution Hydration Hydration Buffer->Hydration Lipid_Film->Hydration LUVs Large Unilamellar Vesicles (LUVs) Hydration->LUVs DSC Differential Scanning Calorimetry (DSC) LUVs->DSC Fluorescence Fluorescence Spectroscopy LUVs->Fluorescence AFM Atomic Force Microscopy (AFM) LUVs->AFM QCMD Quartz Crystal Microbalance with Dissipation (QCM-D) LUVs->QCMD Phase_Transition Phase Transition (Tm, ΔH) DSC->Phase_Transition Membrane_Fluidity Membrane Fluidity (Anisotropy) Fluorescence->Membrane_Fluidity Membrane_Disruption Membrane Disruption (Leakage, Morphology) Fluorescence->Membrane_Disruption AFM->Membrane_Disruption Binding_Kinetics Binding Kinetics (Mass, Viscoelasticity) QCMD->Binding_Kinetics Conclusion Mechanistic Understanding Phase_Transition->Conclusion Membrane_Fluidity->Conclusion Membrane_Disruption->Conclusion Binding_Kinetics->Conclusion

Caption: Experimental workflow for studying the interaction of this compound with lipid bilayers.

Interaction_Mechanism cluster_initial Initial State cluster_interaction Interaction Stages cluster_concentration Increasing Surfactant Concentration Bilayer Intact Lipid Bilayer Adsorption Adsorption to Bilayer Surface Bilayer->Adsorption Surfactant_Monomers This compound Monomers in Solution Surfactant_Monomers->Adsorption Insertion Insertion into Hydrophobic Core Adsorption->Insertion Perturbation Bilayer Perturbation (Fluidity ↑, Tm ↓) Insertion->Perturbation Solubilization Membrane Solubilization (Mixed Micelle Formation) Perturbation->Solubilization Low_C Low Intermediate_C Intermediate High_C High (≥ CMC)

Caption: Conceptual model of the concentration-dependent interaction of this compound with a lipid bilayer.

Conclusion

The interaction of this compound with lipid bilayers is a complex process that can significantly alter the physical properties and integrity of the membrane. While direct quantitative data for this specific surfactant remains an area for further research, the established methodologies and the behavior of structurally similar compounds provide a strong framework for understanding and predicting its effects. The experimental protocols detailed in this guide offer a robust approach for researchers to generate specific data for this compound, contributing to a more complete understanding of its membrane activity. This knowledge is essential for the informed development of products containing this ingredient and for advancing its potential applications in fields such as drug delivery.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Oleamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its excellent foaming, emulsifying, and conditioning properties. Its molecular structure, featuring a long hydrophobic oleyl group, a stable amide linkage, and a hydrophilic betaine headgroup, contributes to its versatile functionality. However, the performance and safety of formulations containing Oleamidopropyl betaine can be significantly impacted by its thermal stability and degradation behavior, particularly during manufacturing, storage at elevated temperatures, and in certain applications.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of this compound. Due to a lack of publicly available thermal analysis data specific to this compound, this guide synthesizes information from closely related long-chain amidopropyl betaines, foundational chemical principles, and relevant analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₅H₄₈N₂O₃
Molecular Weight 424.66 g/mol
Appearance Clear to pale yellow liquid
Charge Zwitterionic

Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature. While a specific TGA thermogram for this compound is not available, a hypothetical TGA curve can be inferred based on the behavior of its potential degradation product, oleic acid, and other similar surfactants. Oleic acid exhibits a single-stage decomposition with a maximum rate of weight loss (DTG peak) at approximately 280°C. It is anticipated that this compound would exhibit a multi-stage decomposition profile, with an initial weight loss corresponding to the cleavage of the molecule, followed by the degradation of the resulting fragments.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and decomposition. A DSC analysis of this compound would be expected to show endothermic events associated with any phase transitions and exothermic events corresponding to decomposition.

Degradation Pathways

The thermal degradation of this compound is proposed to proceed through several key pathways, primarily involving the cleavage of the amide bond and subsequent reactions of the resulting fragments.

Hydrolysis of the Amide Bond

The most probable initial step in the thermal degradation of this compound, particularly in the presence of water, is the hydrolysis of the amide bond. This reaction would yield oleic acid and N,N-dimethyl-N-(3-aminopropyl)glycine. The amide bond is generally stable, but at elevated temperatures, hydrolysis can occur. Studies on oleamide (B13806), a structurally related compound, have demonstrated its hydrolysis to oleic acid under certain conditions[2].

G OAPB This compound H2O H₂O (Heat) Products Degradation Products H2O->Products Hydrolysis Oleic_Acid Oleic Acid Products->Oleic_Acid Amine_Intermediate N,N-dimethyl-N-(3-aminopropyl)glycine Products->Amine_Intermediate

Caption: Proposed primary degradation pathway of this compound via hydrolysis.

Secondary Degradation of Intermediates

The initial degradation products, oleic acid and the amine intermediate, can undergo further decomposition at higher temperatures.

  • Oleic Acid Degradation: Oleic acid itself is known to undergo thermal decomposition. TGA data shows that oleic acid degrades in a single step with a maximum decomposition rate around 280°C.

  • Amine Intermediate Degradation: The N,N-dimethyl-N-(3-aminopropyl)glycine intermediate contains a 1,3-diaminopropane (B46017) backbone. Studies on the thermal degradation of 1,3-diaminopropane have shown that it can undergo intramolecular cyclization to form a six-membered ring and can also react to form urea (B33335) derivatives[3][4]. These secondary reactions could contribute to the overall degradation profile of this compound at elevated temperatures.

G Amine_Intermediate N,N-dimethyl-N-(3-aminopropyl)glycine Heat High Temperature Secondary_Products Secondary Degradation Products Heat->Secondary_Products Further Decomposition Cyclic_Compound Cyclic Derivatives Secondary_Products->Cyclic_Compound Urea_Compound Urea Derivatives Secondary_Products->Urea_Compound Volatiles Volatile Fragments Secondary_Products->Volatiles

Caption: Potential secondary degradation pathways of the amine intermediate.

Experimental Protocols

To facilitate further research into the thermal stability of this compound, detailed experimental protocols for TGA and DSC are provided below. These protocols are based on standard methodologies for the analysis of surfactants and organic molecules.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Prep1 Accurately weigh 5-10 mg of sample Prep2 Place in a tared TGA crucible Prep1->Prep2 Analysis1 Place crucible in TGA furnace Prep2->Analysis1 Analysis2 Purge with N₂ (20-50 mL/min) Analysis1->Analysis2 Analysis3 Equilibrate at 30°C Analysis2->Analysis3 Analysis4 Heat to 600°C at 10°C/min Analysis3->Analysis4 Data1 Record mass vs. temperature Analysis4->Data1 Data2 Plot TGA and DTG curves Data1->Data2 Data3 Determine onset of decomposition and peak degradation temperatures Data2->Data3

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Setup: Place the sample crucible onto the TGA's high-precision balance. Seal the furnace and purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at a starting temperature of 30°C. Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature of 600°C.

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature (TGA curve) and the derivative of the weight loss versus temperature (DTG curve). Determine the onset temperature of decomposition and the temperatures of maximum weight loss from the DTG peaks.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions, such as melting and decomposition, of this compound by measuring the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis Prep1 Accurately weigh 2-5 mg of sample Prep2 Hermetically seal in an aluminum pan Prep1->Prep2 Analysis1 Place sample and reference pans in DSC cell Prep2->Analysis1 Analysis2 Equilibrate at 25°C Analysis1->Analysis2 Analysis3 Heat to 400°C at 10°C/min Analysis2->Analysis3 Data1 Record heat flow vs. temperature Analysis3->Data1 Data2 Plot DSC thermogram Data1->Data2 Data3 Identify endothermic and exothermic peaks Data2->Data3

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.

  • Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature of 25°C. Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature of 400°C.

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify and integrate any endothermic (melting) or exothermic (decomposition) peaks to determine transition temperatures and enthalpy changes.

Conclusion

This technical guide has synthesized the available information to provide a detailed overview of the thermal stability and degradation of this compound. While direct experimental data for this specific compound is limited, analysis of its structural components and related molecules allows for the postulation of its thermal behavior and degradation pathways. The primary degradation route is likely the hydrolysis of the amide bond, yielding oleic acid and an amine intermediate, which can further decompose at higher temperatures. The provided experimental protocols for TGA and DSC offer a framework for researchers to conduct further studies to obtain specific quantitative data for this compound, which is crucial for optimizing its use in various applications and ensuring product stability and safety.

References

Spectroscopic Characterization of Oleamidopropyl Betaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of Oleamidopropyl betaine (B1666868), a zwitterionic surfactant widely used in various industrial and research applications. A thorough understanding of its structural features, as elucidated by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, is crucial for quality control, formulation development, and interaction studies. While specific, publicly available spectra for Oleamidopropyl betaine are limited, this guide presents a predictive analysis based on its chemical structure and data from analogous compounds like Cocamidopropyl betaine.

Chemical Structure and Functional Groups

This compound possesses a complex molecular architecture comprising a long hydrophobic oleyl tail, an amide linkage, a propyl chain, and a hydrophilic betaine headgroup. This amphoteric nature dictates its unique physicochemical properties.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts for the protons in this compound. These values are estimates and can be influenced by the solvent, pH, and temperature.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Oleyl Chain
Terminal CH₃~0.88Triplet3H
Bulk (CH₂)n~1.26Multiplet~22H
CH₂ adjacent to C=C~2.01Multiplet4H
CH₂ adjacent to C=O~2.20Triplet2H
Vinylic CH=CH~5.34Multiplet2H
Propyl Linker
N-CH₂-CH₂-CH₂-N⁺~1.80Multiplet2H
Amide-NH-CH₂~3.30Multiplet2H
CH₂-N⁺~3.60Multiplet2H
Betaine Headgroup
N⁺-(CH₃)₂~3.10Singlet6H
N⁺-CH₂-COO⁻~3.80Singlet2H
Amide
NH~7.5-8.5Broad Triplet1H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide complementary information about the carbon skeleton of this compound.

Assignment Chemical Shift (δ, ppm)
Oleyl Chain
Terminal CH₃~14.1
Bulk (CH₂)n~22.7 - 31.9
CH₂ adjacent to C=C~27.2
CH₂ adjacent to C=O~34.0
Vinylic CH=CH~129.8
Amide
C=O~173.5
Propyl Linker
N-CH₂-CH₂ -CH₂-N⁺~25.0
Amide-NH-CH₂ ~39.0
CH₂ -N⁺~58.0
Betaine Headgroup
N⁺-(CH₃)₂~51.0
N⁺-CH₂ -COO⁻~65.0
COO⁻~168.0

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in this compound. The vibrational frequencies of these groups provide a characteristic "fingerprint" of the molecule. Based on studies of similar surfactants, the following table outlines the expected FTIR absorption bands.[1][2]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500 (broad)N-H StretchAmide
3005=C-H StretchAlkene
2925, 2855C-H Stretch (asymmetric & symmetric)Alkyl Chain
1640 - 1680C=O Stretch (Amide I)Amide
1540 - 1570N-H Bend (Amide II)Amide
1600 - 1620 (weak)C=C StretchAlkene
1465C-H BendMethylene
1380 - 1420C-O Stretch (symmetric)Carboxylate
1100 - 1200C-N StretchAmine

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the spectrometer to the prepared sample.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both spectra to the corresponding nuclei in the this compound structure.

Caption: Experimental Workflow for NMR Analysis.

G NMR Experimental Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) instrument_setup Instrument Setup (Tuning and Shimming) sample_prep->instrument_setup Load Sample data_acquisition Data Acquisition (¹H and ¹³C Spectra) instrument_setup->data_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) data_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Assignment and Integration) data_processing->spectral_analysis

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (typically a viscous liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Apply a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

Caption: Logical Flow for Spectroscopic Characterization.

G Spectroscopic Characterization Workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis nmr_protocol Execute NMR Protocol nmr_data Obtain ¹H and ¹³C Spectra nmr_protocol->nmr_data nmr_interpretation Assign Chemical Shifts nmr_data->nmr_interpretation structural_elucidation Complete Structural Characterization nmr_interpretation->structural_elucidation ftir_protocol Execute FTIR Protocol ftir_data Obtain IR Spectrum ftir_protocol->ftir_data ftir_interpretation Identify Functional Groups ftir_data->ftir_interpretation ftir_interpretation->structural_elucidation start This compound Sample start->nmr_protocol start->ftir_protocol

References

The Amphiphilic Interface: An In-depth Technical Guide to the Interactions of Oleamidopropyl Betaine with Biological Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl betaine (B1666868), a zwitterionic surfactant, is utilized across various industries, from personal care products to specialized industrial applications.[1] Its amphiphilic nature, possessing both a hydrophobic oleyl tail and a hydrophilic betaine headgroup, dictates its interaction with biological systems.[1] This technical guide provides a comprehensive overview of the theoretical and experimental framework for understanding the interactions between oleamidopropyl betaine and key biological macromolecules: proteins, nucleic acids, and lipid membranes. Due to a lack of specific quantitative binding data for this compound in publicly available literature, this document establishes a methodological foundation. It presents generalized experimental protocols and data presentation templates to guide researchers in the quantitative characterization of these interactions. Furthermore, it outlines potential cellular consequences, such as the induction of apoptosis, and provides visual workflows and pathway diagrams to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a synthetic zwitterionic surfactant characterized by a long hydrophobic oleic acid-derived tail and a hydrophilic headgroup containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[1] This structure imparts a net neutral charge over a wide pH range, though it can become cationic at low pH due to the protonation of the carboxylate group.[1] Its primary functions in commercial products include acting as a cleansing agent, foam booster, and conditioning agent.[2] In industrial settings, it is valued as a viscoelastic surfactant, particularly in the oil and gas industry.[1] The interaction of any surfactant with biological systems is fundamentally driven by the imperative to minimize the energetically unfavorable contact between its hydrophobic tail and the aqueous environment, leading to adsorption at interfaces and interactions with biological macromolecules.

Interaction with Proteins

The interaction of surfactants with proteins is a complex phenomenon that can lead to either stabilization or denaturation of the protein structure.[3][4] For a zwitterionic surfactant like this compound, interactions are expected to be driven primarily by hydrophobic forces, with potential electrostatic contributions depending on the protein's surface charge distribution and the solution's pH.

Mechanisms of Interaction

Surfactant-protein interactions typically occur in a stepwise manner. Initially, individual surfactant monomers may bind to hydrophobic patches on the protein surface.[4] As the surfactant concentration increases, these bound monomers can act as nucleation sites, leading to the formation of micelle-like aggregates on the protein surface.[4] This process can disrupt the native tertiary and secondary structure of the protein, leading to unfolding and potential loss of function. Conversely, at low concentrations, some surfactants can stabilize proteins by preventing aggregation at interfaces.[5]

Quantitative Analysis of Protein Binding

Quantifying the binding affinity between this compound and a target protein is crucial for understanding its biological impact. Techniques such as Isothermal Titration Calorimetry (ITC) provide a direct measurement of the binding thermodynamics.

Table 1: Hypothetical Thermodynamic Parameters for this compound-Protein Interaction Measured by ITC

Target ProteinStoichiometry (n)Association Constant (K_a) (M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·deg)Gibbs Free Energy Change (ΔG) (kcal/mol)
Bovine Serum Albumin25 ± 21.5 x 10⁴-5.22.1-5.8
Lysozyme12 ± 18.0 x 10³-3.81.4-5.4
Human Keratin40 ± 52.2 x 10⁴-6.12.5-6.9

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.[4][6]

Objective: To determine the binding constant (K_a), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of this compound binding to a target protein.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein solution (e.g., 20 µM in PBS buffer, pH 7.4)

  • This compound solution (e.g., 500 µM in PBS buffer, pH 7.4)

  • Degassing station

  • Syringe for injection

Procedure:

  • Prepare protein and this compound solutions in the same buffer batch to minimize heats of dilution.

  • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

  • Load the target protein solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Perform a series of small, sequential injections (e.g., 5-10 µL) of the this compound solution into the protein solution, allowing the system to return to thermal equilibrium after each injection.

  • Record the heat change associated with each injection.

  • As a control, perform an identical titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using appropriate software (e.g., Origin, NanoAnalyze) to fit a suitable binding model (e.g., one-site binding model) and extract the thermodynamic parameters.[6]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Degas Degas Both Solutions Prep_Protein->Degas Prep_OAPB Prepare OAPB Solution Prep_OAPB->Degas Load_Cell Load Protein into Sample Cell Degas->Load_Cell Load_Syringe Load OAPB into Syringe Degas->Load_Syringe Equilibrate Equilibrate at 25°C Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform Sequential Injections Equilibrate->Titrate Subtract_Dilution Subtract Heat of Dilution Titrate->Subtract_Dilution Raw Data Control_Titration Control: Titrate OAPB into Buffer Control_Titration->Subtract_Dilution Fit_Isotherm Fit Binding Isotherm Subtract_Dilution->Fit_Isotherm Extract_Params Extract Thermodynamic Parameters (Ka, n, ΔH, ΔS) Fit_Isotherm->Extract_Params

Caption: Workflow for Isothermal Titration Calorimetry.

Interaction with Nucleic Acids (DNA)

The interaction of surfactants with DNA is heavily influenced by electrostatic forces. Cationic surfactants are known to bind strongly to the negatively charged phosphate (B84403) backbone of DNA, leading to charge neutralization and DNA condensation.[7][8] While this compound is zwitterionic, its behavior can be pH-dependent. At pH values below the pKa of its carboxylate group, it would carry a net positive charge and could interact with DNA in a manner similar to cationic surfactants.

Mechanisms of Interaction

Betaine and its analogs have been shown to affect the melting temperature (T_m) of DNA, suggesting they can influence the stability of the double helix.[9] The binding of surfactants can alter DNA conformation. This interaction is often cooperative, where the binding of one surfactant molecule facilitates the binding of others.

Quantitative Analysis of DNA Binding

Fluorescence spectroscopy, using intercalating dyes like ethidium (B1194527) bromide or groove-binding dyes, is a common method to study surfactant-DNA interactions. The displacement of a fluorescent probe from DNA by the surfactant results in a change in fluorescence intensity, which can be used to determine the binding constant.

Table 2: Hypothetical Binding Parameters for this compound-DNA Interaction

DNA TypeBinding Constant (K_b) (M⁻¹)Hill Coefficient (n_H)Method
Calf Thymus DNA (dsDNA)5.2 x 10⁴1.8Fluorescence Spectroscopy
Single-Stranded DNA (ssDNA)1.9 x 10⁴1.2Fluorescence Spectroscopy

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocol: Fluorescence Spectroscopy for DNA Binding

Objective: To determine the binding constant of this compound to DNA by monitoring the displacement of a fluorescent probe.

Materials:

  • Fluorometer

  • DNA solution (e.g., 20 µM Calf Thymus DNA in TE buffer)

  • Ethidium Bromide (EtBr) solution (e.g., 2 µM in TE buffer)

  • This compound solution (concentrated stock in TE buffer)

  • Quartz cuvettes

Procedure:

  • Prepare a DNA-EtBr complex solution by mixing DNA and EtBr in TE buffer and allowing it to incubate in the dark to ensure complete binding.

  • Place the DNA-EtBr solution in a quartz cuvette and record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission scan from 550-700 nm).

  • Add small aliquots of the concentrated this compound solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

  • Record the fluorescence emission spectrum. A decrease in fluorescence intensity is expected as EtBr is displaced from the DNA.

  • Continue the titration until the fluorescence intensity reaches a plateau.

  • Analyze the data using the Stern-Volmer equation or by fitting to a suitable binding model to calculate the binding constant (K_b).

Interaction with Lipid Membranes

As amphiphilic molecules, surfactants have a strong propensity to interact with and disrupt lipid bilayers, the fundamental structure of cell membranes. This interaction can lead to increased membrane permeability, and at higher concentrations, complete membrane solubilization (lysis).[10]

Mechanisms of Interaction

The interaction begins with the insertion of surfactant monomers into the lipid bilayer.[11] This disrupts the ordered packing of the lipid molecules, leading to an increase in membrane fluidity and permeability. As more surfactant molecules incorporate, the bilayer becomes unstable, and mixed micelles composed of lipids and surfactants begin to form, eventually leading to the complete disintegration of the membrane structure.[11]

Quantitative Analysis of Membrane Disruption

The ability of a surfactant to disrupt cell membranes is often quantified by determining its IC50 value in a cytotoxicity assay or by measuring its hemolytic activity (HC50).

Table 3: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeIC50 (µg/mL)Exposure Time (h)
HaCaT (Keratinocytes)MTT Assay75.224
A549 (Lung Carcinoma)LDH Release Assay58.924
Human Red Blood CellsHemolysis Assay120.5 (HC50)1

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of this compound that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

  • Cultured cells (e.g., HaCaT keratinocytes)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • After incubation, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance of each well at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression (dose-response curve) to determine the IC50 value.[12]

Potential Signaling Pathway Interactions

Disruption of the cell membrane or interaction with membrane proteins can trigger intracellular signaling cascades, often culminating in programmed cell death, or apoptosis. While no specific signaling pathways have been definitively linked to this compound, membrane damage is a known initiator of the intrinsic apoptotic pathway.

Hypothetical Apoptosis Induction Pathway

Membrane stress induced by this compound could lead to the release of mitochondrial proteins, such as cytochrome c, into the cytoplasm. This initiates a caspase cascade, leading to the execution of apoptosis.

Apoptosis_Pathway OAPB This compound Membrane Cell Membrane Disruption OAPB->Membrane Mito_Stress Mitochondrial Stress Membrane->Mito_Stress CytoC Cytochrome C Release Mito_Stress->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

This compound, as a zwitterionic surfactant, has the potential to interact with a wide range of biological macromolecules. While specific quantitative data remains to be elucidated, the fundamental principles of surfactant chemistry provide a strong basis for predicting the nature of these interactions. Hydrophobic forces are likely to dominate its association with proteins and lipid membranes, while pH-dependent electrostatic interactions may govern its binding to nucleic acids. The experimental protocols and data presentation frameworks provided in this guide offer a systematic approach for researchers to quantitatively investigate these phenomena. A thorough understanding of how this compound interacts with biological macromolecules is essential for accurately assessing its safety in consumer products and for harnessing its unique properties in biomedical and biotechnological applications.

References

In-Depth Technical Guide: Environmental Fate and Biodegradability of Oleamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant belonging to the alkylamidopropyl betaine class of compounds. Due to its amphoteric nature, it finds application in a variety of consumer and industrial products, including cosmetics and personal care items. Understanding the environmental fate and biodegradability of this compound is crucial for assessing its environmental risk and ensuring its sustainable use. This technical guide provides a comprehensive overview of the available scientific data on the environmental degradation and ecotoxicity of Oleamidopropyl betaine, with a focus on quantitative data, experimental protocols, and biodegradation pathways.

Biodegradability

This compound is classified as readily biodegradable, indicating that it is expected to be substantially mineralized in a natural aquatic environment under aerobic conditions. The primary assessment for ready biodegradability is conducted using standardized tests, most notably the OECD 301 series.

Ready Biodegradability Data

However, it is important to note a study that investigated the biodegradability of a substance abbreviated as "OB," potentially representing this compound, in an OECD 301F test. This particular study reported that the substance was not readily biodegradable under the specific test conditions, with observed degradation percentages being very low. This highlights the importance of considering the specific test conditions and the potential for variability in results. Further specific testing on purified this compound is warranted to resolve this ambiguity.

Table 1: Summary of Ready Biodegradability Data for Alkylamidopropyl Betaines (Read-across data)

Test GuidelineCompound Category/SubstanceBiodegradation (%)Timeframe (days)Result
OECD 301BCocamidopropyl Betaine>60<10-day windowReadily Biodegradable
OECD 301DCocamidopropyl Betaine>6028Readily Biodegradable
OECD 301F"OB" (potential this compound)<1028Not Readily Biodegradable

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium. The principle of the test is to measure the oxygen consumed by a microbial inoculum to degrade the test substance.

Methodology:

  • Test System: The test is conducted in sealed vessels equipped with a device to measure the pressure change resulting from oxygen consumption.

  • Inoculum: A mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant, is used as the inoculum.

  • Test Medium: A mineral medium containing essential inorganic salts and the test substance as the sole source of organic carbon is prepared.

  • Test Concentration: The test substance is typically introduced at a concentration of 100 mg/L.

  • Controls:

    • Blank Control: Contains the inoculum and mineral medium without the test substance to measure the endogenous respiration of the microorganisms.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to assess any inhibitory effects of the test substance on the microorganisms.

  • Incubation: The sealed vessels are incubated in the dark at a constant temperature (typically 20 ± 1 °C) for 28 days.

  • Measurement: The consumption of oxygen is measured by monitoring the pressure decrease in the headspace of the vessels. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.

  • Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% degradation within a 10-day window during the 28-day test period.

Experimental Workflow for OECD 301F Test

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Mineral Medium setup_test Test Vessels: Medium + Inoculum + Test Substance prep_media->setup_test setup_blank Blank Control: Medium + Inoculum prep_media->setup_blank setup_ref Reference Control: Medium + Inoculum + Reference Substance prep_media->setup_ref setup_tox Toxicity Control: Medium + Inoculum + Test & Reference Substances prep_media->setup_tox prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref prep_inoculum->setup_tox prep_test_substance Prepare Test Substance (this compound) prep_test_substance->setup_test prep_test_substance->setup_tox incubation Incubate at 20°C for 28 days setup_test->incubation setup_blank->incubation setup_ref->incubation setup_tox->incubation measurement Monitor Oxygen Consumption (Manometric Respirometry) incubation->measurement analysis Calculate % Biodegradation vs. ThOD measurement->analysis conclusion Determine 'Readily Biodegradable' Status analysis->conclusion

Caption: Workflow of the OECD 301F Manometric Respirometry Test.

Aquatic Toxicity

The ecotoxicological profile of a substance is essential for a comprehensive environmental risk assessment. For this compound, specific aquatic toxicity data is limited. However, data for the broader category of alkylamidopropyl betaines provides an indication of its potential effects on aquatic organisms.

Table 2: Summary of Aquatic Toxicity Data for Alkylamidopropyl Betaines (Read-across data)

OrganismTest TypeEndpointValue (mg/L)Substance
Fish (e.g., Rainbow trout)Acute (96h)LC501 - 10Cocamidopropyl Betaine
Invertebrate (Daphnia magna)Acute (48h)EC501 - 10Cocamidopropyl Betaine
Algae (e.g., Scenedesmus subspicatus)Acute (72h)EC501 - 10Cocamidopropyl Betaine

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

The available data for related compounds suggest that this compound is likely to be toxic to aquatic organisms. Therefore, direct discharge into aquatic environments should be avoided.

Bioaccumulation Potential

The potential for a substance to bioaccumulate in organisms is another critical aspect of its environmental risk profile. Based on the chemical structure of alkylamidopropyl betaines, including this compound, the potential for bioaccumulation is considered to be low. These molecules are surfactants with both hydrophilic and lipophilic moieties, which generally do not favor significant partitioning into fatty tissues.

Proposed Biodegradation Pathway

While a definitive and detailed biodegradation pathway for this compound has not been elucidated in the scientific literature, a putative pathway can be proposed based on the known metabolism of similar compounds, such as fatty acid amides and long-chain fatty acids. The degradation is expected to be initiated by microbial communities in environments like activated sludge.

The proposed initial step is the hydrolysis of the amide bond . This reaction would be catalyzed by amidase enzymes present in various microorganisms. This cleavage would break the molecule into two main intermediates:

  • Oleic acid: An 18-carbon monounsaturated fatty acid.

  • N,N-dimethyl-N-(3-aminopropyl)glycine inner salt: A polar molecule.

Following the initial hydrolysis, these intermediates would enter separate metabolic pathways:

  • Degradation of Oleic Acid: Oleic acid is a naturally occurring fatty acid and is readily metabolized by microorganisms through the β-oxidation pathway . This process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) and is ultimately mineralized to carbon dioxide and water.

  • Degradation of the Polar Head Group: The fate of the N,N-dimethyl-N-(3-aminopropyl)glycine inner salt is less certain. However, it is expected to be further degraded by microorganisms capable of utilizing short-chain amines and amino acids as carbon and nitrogen sources.

Proposed Biodegradation Pathway of this compound

Biodegradation_Pathway cluster_main Biodegradation of this compound cluster_step1 Step 1: Amide Hydrolysis cluster_step2a Step 2a: Fatty Acid Degradation cluster_step2b Step 2b: Polar Head Group Degradation cluster_final Final Mineralization OAP_Betaine This compound Amidase Amidase OAP_Betaine->Amidase Oleic_Acid Oleic Acid Amidase->Oleic_Acid Hydrolysis Polar_Head N,N-dimethyl-N-(3-aminopropyl)glycine inner salt Amidase->Polar_Head Hydrolysis Beta_Oxidation β-Oxidation Oleic_Acid->Beta_Oxidation Further_Degradation Further Microbial Degradation Polar_Head->Further_Degradation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Mineralization CO2 + H2O + Biomass Acetyl_CoA->Mineralization Further_Degradation->Mineralization

Caption: A putative biodegradation pathway for this compound.

Conclusion

Based on the available data for the broader category of alkylamidopropyl betaines, this compound is expected to be readily biodegradable in the environment. The proposed biodegradation pathway involves an initial hydrolysis of the amide bond followed by the degradation of the resulting fatty acid and polar head group through established metabolic pathways. While read-across data suggests potential aquatic toxicity, the low bioaccumulation potential is a favorable environmental characteristic.

For a more definitive and robust environmental risk assessment of this compound, further research is recommended. Specifically, conducting a standard OECD 301F ready biodegradability test and specific aquatic toxicity studies on this compound would provide the necessary quantitative data. Additionally, studies to elucidate the detailed biodegradation pathway and identify the specific microorganisms and enzymes involved would greatly enhance our understanding of its environmental fate.

An In-depth Technical Guide to the Synthesis of Oleamidopropyl Betaine from Oleic Acid and DMAPA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic (amphoteric) surfactant widely utilized in the personal care and industrial sectors.[1][2][3] Its molecular structure, featuring a hydrophobic oleic acid tail and a hydrophilic headgroup with both a quaternary ammonium (B1175870) cation and a carboxylate anion, imparts a unique combination of properties.[1] These include excellent cleansing, foam-boosting, conditioning, and antistatic characteristics, making it a valuable ingredient in shampoos, skin cleansers, and other cosmetic formulations.[3][4] Beyond cosmetics, it serves as a high-performance viscoelastic surfactant in the oil and gas industry.[1][5] This guide provides a detailed technical overview of its synthesis from oleic acid and N,N-dimethyl-1,3-propanediamine (DMAPA) for researchers, scientists, and drug development professionals.

Synthesis Overview

The conventional industrial synthesis of oleamidopropyl betaine is a two-step process:

  • Amidation: The reaction of oleic acid with N,N-dimethyl-1,3-propanediamine (DMAPA) to form the intermediate, oleamidopropyl dimethylamine (B145610).

  • Quaternization (Carboxymethylation): The subsequent reaction of the amidoamine intermediate with an alkylating agent, typically sodium chloroacetate (B1199739), to yield the final betaine product.[1][6]

Part 1: Amidation of Oleic Acid with DMAPA

The initial step is a nucleophilic acyl substitution reaction where the primary amine of DMAPA attacks the carbonyl carbon of oleic acid.[1] This condensation reaction forms oleamidopropyl dimethylamine and water as a byproduct.[1][7] To drive the reaction to completion, water is typically removed by distillation.[6]

Experimental Protocol: Amidation

A typical laboratory or industrial scale amidation procedure is as follows:

  • Charging the Reactor: A suitable reactor, equipped with a stirrer, thermometer, reflux condenser, and a nitrogen inlet, is charged with oleic acid and DMAPA.[8] An inert atmosphere is maintained using nitrogen to prevent oxidation at elevated temperatures.[1]

  • Molar Ratio: The molar ratio of DMAPA to oleic acid is a critical parameter. While a 1:1 molar ratio is stoichiometric, a slight excess of DMAPA (e.g., 1:1.03 to 1:1.1) is often used to ensure maximum conversion of the oleic acid.[6][9]

  • Heating: The reaction mixture is heated to a temperature range of 140°C to 180°C.[1][6] A common target temperature is between 160°C and 170°C.[1][8]

  • Reaction Time: The reaction is held at the target temperature for several hours (typically 5 to 8 hours) with continuous stirring.[6][8]

  • Monitoring: The progress of the reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a predetermined level (e.g., less than 10).[6]

  • Purification: After the reaction, any unreacted DMAPA can be removed by distillation under reduced pressure.[8] The resulting product is the intermediate, oleamidopropyl dimethylamine.

Data Presentation: Amidation Reaction Parameters
ParameterValue/RangeRationale & NotesSource
Reactants Oleic Acid, N,N-dimethyl-1,3-propanediamine (DMAPA)---[1]
Molar Ratio (Oleic Acid:DMAPA) 1:1 to 1:1.1A slight excess of DMAPA drives the reaction towards completion.[6][9]
Reaction Temperature 140°C - 180°CElevated temperatures are required for the condensation reaction.[1][6]
Reaction Time 5 - 12 hoursDuration depends on temperature, batch size, and desired conversion.[6][10]
Atmosphere Inert (e.g., Nitrogen)Prevents oxidation of oleic acid at high temperatures.[1][8]
Catalyst (Optional) p-toluenesulfonic acid, titanium isopropoxideCan be used to accelerate the reaction rate.[1]
Endpoint Control Acid Value < 10 mg KOH/gEnsures high conversion of oleic acid.[6]

Part 2: Quaternization of Oleamidopropyl Dimethylamine

The second and final step involves the quaternization of the tertiary amine group in oleamidopropyl dimethylamine. This is typically achieved by reacting it with sodium chloroacetate in an aqueous medium.[1] The reaction is a nucleophilic substitution that forms the stable zwitterionic betaine structure.[1]

Experimental Protocol: Quaternization

A general procedure for the quaternization step is outlined below:

  • Charging the Reactor: The oleamidopropyl dimethylamine intermediate is added to a reactor.

  • Reagent Preparation: An aqueous solution of sodium chloroacetate is prepared. This can be done by dissolving monochloroacetic acid in water and neutralizing it with a sodium hydroxide (B78521) solution, keeping the temperature low.[8]

  • Reaction: The sodium chloroacetate solution is slowly added to the amidoamine intermediate with vigorous stirring.

  • Molar Ratio: A slight molar excess of the alkylating agent is used, with a typical molar ratio of amidoamine to sodium chloroacetate being 1:1.05.[9]

  • Temperature Control: The reaction is exothermic. The temperature is maintained in the range of 70°C to 90°C for the duration of the reaction.[8]

  • pH Adjustment: The pH of the reaction mixture is maintained between 8.0 and 9.0 by the controlled addition of an alkaline solution, such as sodium hydroxide.[10]

  • Reaction Time: The mixture is stirred at the target temperature for approximately 6 to 10 hours until the conversion is complete.[8][9]

  • Final Product: The final product is an aqueous solution of this compound, typically with an active content of 38-42%.[5]

Data Presentation: Quaternization Reaction Parameters
ParameterValue/RangeRationale & NotesSource
Reactants Oleamidopropyl dimethylamine, Sodium Chloroacetate---[1][9]
Molar Ratio (Amidoamine:SMCA) 1:1.05A slight excess of sodium chloroacetate ensures complete quaternization.[9]
Reaction Temperature 70°C - 90°CControlled temperature to manage exotherm and ensure reaction proceeds.[8]
Reaction Time 6 - 10 hoursSufficient time for the nucleophilic substitution to reach completion.[8][9]
Solvent WaterThe reaction is carried out in an aqueous medium.[6]
pH Control 8.0 - 9.0Maintained with NaOH to facilitate the reaction and product stability.[10]

Process Optimization and Impurities

The efficiency and purity of the synthesis are critical. A two-stage addition of DMAPA during amidation can improve yields by consuming residual fatty acids.[1] However, impurities can arise, primarily from unreacted starting materials. The most significant impurities of toxicological concern are residual DMAPA and the intermediate oleamidopropyl dimethylamine.[1] The presence of these impurities can be minimized through careful control of reaction stoichiometry and purification steps.[7]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_amidation Step 1: Amidation cluster_quaternization Step 2: Quaternization Reactants_A Oleic Acid + DMAPA Reactor_A Heat (160-180°C) Inert Atmosphere 5-8 hours Reactants_A->Reactor_A Product_A Oleamidopropyl Dimethylamine (Intermediate) Reactor_A->Product_A Byproduct_A Water (Removed via distillation) Reactor_A->Byproduct_A Reactor_B Heat (70-90°C) pH Control (8-9) 6-10 hours Product_A->Reactor_B Reactants_B Sodium Chloroacetate (Aqueous Solution) Reactants_B->Reactor_B Product_B Oleamidopropyl Betaine (Final Product) Reactor_B->Product_B Byproduct_B NaCl Reactor_B->Byproduct_B

Caption: Overall workflow for the two-step synthesis of this compound.

Chemical Reaction Pathway

Reaction_Pathway cluster_step1 Amidation Reaction cluster_step2 Quaternization Reaction Oleic_Acid Oleic Acid (C₁₇H₃₃COOH) plus1 + DMAPA DMAPA (H₂N(CH₂)₃N(CH₃)₂) arrow1 (Heat) Amidoamine Oleamidopropyl Dimethylamine (C₁₇H₃₃CONH(CH₂)₃N(CH₃)₂) plus2 + Amidoamine_2 Oleamidopropyl Dimethylamine Water H₂O plus3 + SMCA Sodium Chloroacetate (ClCH₂COONa) arrow2 (Heat, pH 8-9) Betaine This compound plus4 + NaCl NaCl

Caption: Chemical reaction scheme for this compound synthesis.

Final Product Specifications

The final product is typically a clear liquid, with specifications that are important for its application in various formulations.

ParameterTypical ValueSource
Appearance Colorless to light yellow transparent liquid[5]
Active Content (%) 38 - 42[5]
pH (1% aqueous solution) 6.0 - 8.0[5]
Sodium Chloride (%) 6.0 max[5]

Conclusion

The synthesis of this compound from oleic acid and DMAPA is a well-established, two-step industrial process involving amidation and quaternization. Successful synthesis of a high-purity product hinges on the careful control of key experimental parameters, including molar ratios, temperature, reaction time, and pH. For researchers and professionals, understanding these parameters and the potential for impurity formation is crucial for optimizing the process and ensuring the final product meets the required specifications for its intended application.

References

An In-depth Technical Guide to the Zwitterionic Properties of Oleamidopropyl Betaine at Different pH Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl betaine (B1666868), a long-chain amidoamine derivative of oleic acid, is a versatile zwitterionic surfactant with significant applications in pharmaceutical formulations and drug delivery systems. Its amphoteric nature, characterized by the presence of both a permanently positive quaternary ammonium (B1175870) ion and a pH-responsive negative carboxylate group, dictates its physicochemical properties in aqueous solutions. This technical guide provides a comprehensive overview of the zwitterionic behavior of Oleamidopropyl betaine across a range of pH values. Key parameters including its isoelectric point (pI), acid dissociation constants (pKa), and the influence of pH on its surface activity, such as critical micelle concentration (CMC) and surface tension, are discussed. Detailed experimental protocols for the characterization of these properties are also provided to aid researchers in their laboratory investigations.

Introduction

Zwitterionic surfactants, also known as amphoteric surfactants, possess both positive and negative charges within the same molecule.[1] This dual-charge characteristic imparts unique pH-dependent properties, making them highly valuable in complex formulations. This compound, with its oleyl hydrophobic tail, exhibits excellent surface activity, mildness, and viscosity-modifying capabilities.[2] Understanding how its zwitterionic properties change with pH is crucial for optimizing its performance in various applications, from stabilizing emulsions and nano-carrier systems to enhancing drug solubility and bioavailability.

This guide will delve into the core zwitterionic characteristics of this compound, providing quantitative data where available and outlining the experimental methodologies to determine these properties.

Chemical Structure and pH-Dependent Ionization

The chemical structure of this compound consists of a hydrophobic oleyl amide tail and a hydrophilic headgroup containing a quaternary ammonium cation and a carboxylate anion.[2]

The quaternary ammonium group is permanently positively charged, independent of the solution's pH.[3] In contrast, the carboxylate group's charge is pH-dependent. At low pH, the carboxylate group is protonated, and the molecule carries a net positive charge. As the pH increases, the carboxylic acid group deprotonates, and the molecule becomes a zwitterion with a net zero charge at its isoelectric point. At high pH, the molecule may exhibit a net negative charge, although the permanent positive charge of the quaternary ammonium group means it will always have a cationic character.

The ionization equilibrium can be represented as follows:

G Cationic Cationic Form (Low pH) Zwitterionic Zwitterionic Form (Isoelectric Point) Cationic->Zwitterionic + OH⁻ - H₂O Zwitterionic->Cationic + H⁺ Anionic_tendency Anionic Tendency (High pH) Zwitterionic->Anionic_tendency + OH⁻ Anionic_tendency->Zwitterionic + H⁺

Figure 1: pH-dependent ionization of this compound.

Key Zwitterionic Properties

Acid Dissociation Constants (pKa)

The pKa values of the ionizable groups in this compound are crucial for predicting its charge state at a given pH.

  • pKa2 (Quaternary Ammonium): The quaternary ammonium group in this compound does not have a proton to dissociate, and therefore its "pKa" is extremely high (typically >12), meaning it remains permanently protonated and positively charged across the entire practical pH range.[4]

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. At this point, the positive and negative charges on the headgroup balance each other out. For a similar betaine zwitterionic surfactant, the isoelectric point has been determined to be in the range of pH 3.0 to 3.3.[5] At pH values below the pI, this compound will have a net positive charge, and above the pI, it will be zwitterionic.

Influence of pH on Surface Activity

The pH of the aqueous solution significantly impacts the surface-active properties of this compound, including its critical micelle concentration (CMC) and surface tension.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant at which micelles begin to form. The change in the net charge of this compound with pH affects the electrostatic repulsion between the headgroups, which in turn influences micellization. While comprehensive data for this compound is limited, studies on similar betaine surfactants show that the CMC can vary with pH.[6]

Surface Tension

The surface tension of a surfactant solution is a measure of its efficiency in reducing the surface energy of water. The packing of surfactant molecules at the air-water interface is influenced by the electrostatic interactions between their headgroups. For a 1 wt% solution of a similar betaine surfactant, the interfacial tension was observed to increase up to a pH of 5 and then decrease at higher pH values.[5]

Table 1: Summary of pH-Dependent Properties of Betaine Surfactants (Representative Data)

PropertypH ConditionTypical Value/BehaviorReference
Net Charge < pI (~3.0-3.3)Positive[5]
≈ pI (~3.0-3.3)Zero[5]
> pI (~3.0-3.3)Zwitterionic (net zero)[5]
Interfacial Tension 2Increases with pH up to 5[5]
(1 wt% solution vs. n-decane)5Maximum[5]
10Decreases from pH 5[5]

Experimental Protocols

This section provides detailed methodologies for determining the key zwitterionic properties of this compound.

Determination of pKa and Isoelectric Point by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of ionizable groups and the isoelectric point of amphoteric substances.[7]

Principle: A solution of this compound is titrated with a strong acid and a strong base, and the pH is monitored as a function of the titrant volume. The pKa values correspond to the pH at the half-equivalence points, and the isoelectric point is the pH at the equivalence point where the molecule has a net zero charge.

Apparatus:

  • pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Beaker

Reagents:

  • This compound solution (e.g., 0.1 M in deionized water)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Pipette a known volume (e.g., 50 mL) of the this compound solution into a beaker.

  • Immerse the pH electrode and a stir bar into the solution and begin stirring gently.

  • Acid Titration: Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1 mL) of the titrant and recording the pH after each addition. Continue the titration until the pH drops to approximately 2.

  • Base Titration: In a separate experiment, titrate a fresh 50 mL aliquot of the this compound solution with the standardized NaOH solution in a similar incremental manner until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa of the carboxylate group can be determined from the midpoint of the buffering region in the acid titration curve. The isoelectric point can be identified as the inflection point in the titration curve where the surfactant is fully in its zwitterionic form.

G cluster_0 Titration Setup cluster_1 Data Analysis Titrator Automatic Titrator (HCl or NaOH) Beaker Beaker with This compound Solution Titrator->Beaker Titrant Addition pH_Meter pH Meter Beaker->pH_Meter pH Measurement Stir_Plate Stir Plate Stir_Plate->Beaker Stirring Plot Plot pH vs. Titrant Volume pKa Determine pKa (Half-Equivalence Point) Plot->pKa pI Determine pI (Equivalence Point) Plot->pI

Figure 2: Workflow for pKa and pI determination by potentiometric titration.

Determination of Isoelectric Point by Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. By measuring the zeta potential at different pH values, the isoelectric point (where the zeta potential is zero) can be determined.[8]

Principle: A dilute dispersion of this compound micelles or adsorbed on a carrier particle is prepared, and the pH is systematically varied. The electrophoretic mobility of the particles is measured at each pH and converted to zeta potential. The pH at which the zeta potential is 0 mV is the isoelectric point.

Apparatus:

  • Zeta potential analyzer (e.g., based on electrophoretic light scattering)

  • pH meter

  • Autotitrator (optional, for automated pH adjustment)

Reagents:

  • Dilute solution of this compound (below the CMC to measure monomer charge, or above the CMC for micelle charge) in deionized water or a low ionic strength buffer.

  • Dilute HCl and NaOH solutions for pH adjustment.

Procedure:

  • Prepare a dilute aqueous solution of this compound.

  • Calibrate the pH meter.

  • Place the sample in the measurement cell of the zeta potential analyzer.

  • Measure the initial pH and zeta potential of the solution.

  • Adjust the pH of the solution by adding small amounts of dilute HCl or NaOH.

  • After each pH adjustment, allow the sample to equilibrate and then measure the zeta potential.

  • Repeat this process over a wide pH range (e.g., pH 2 to 11).

  • Data Analysis: Plot the zeta potential (mV) as a function of pH. The isoelectric point is the pH at which the curve crosses the x-axis (zeta potential = 0 mV).

G Sample_Prep Prepare Dilute This compound Solution pH_Adjustment Adjust pH (HCl/NaOH) Sample_Prep->pH_Adjustment Zeta_Measurement Measure Zeta Potential pH_Adjustment->Zeta_Measurement Zeta_Measurement->pH_Adjustment Repeat for different pH Data_Plotting Plot Zeta Potential vs. pH Zeta_Measurement->Data_Plotting pI_Determination Determine pI (Zeta Potential = 0) Data_Plotting->pI_Determination

Figure 3: Experimental workflow for isoelectric point determination via zeta potential measurement.

Determination of CMC and Surface Tension at Different pH

Surface tensiometry is used to measure the surface tension of a liquid and can be employed to determine the CMC of a surfactant.[9]

Principle: The surface tension of a series of this compound solutions of varying concentrations is measured at a constant pH. A plot of surface tension versus the logarithm of concentration will show a sharp break, and the concentration at this break point is the CMC. This procedure is repeated at different pH values to determine the effect of pH on CMC and surface tension.

Apparatus:

  • Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[10]

  • pH meter

  • Volumetric flasks and pipettes for preparing solutions

Reagents:

  • This compound

  • Buffer solutions of different pH values (e.g., pH 4, 7, and 9) or dilute HCl/NaOH for pH adjustment.

  • Deionized water

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • For each desired pH, prepare a series of dilutions of the stock solution using the appropriate buffer or by adjusting the pH of each dilution with HCl or NaOH.

  • Calibrate the surface tensiometer.

  • Measure the surface tension of each solution, starting from the most dilute, ensuring the measuring probe (ring or plate) is thoroughly cleaned between measurements.

  • Data Analysis: For each pH, plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is the concentration at the intersection of the two linear portions of the plot. The surface tension at the CMC (γCMC) can also be determined from the plot.

G cluster_0 Solution Preparation cluster_1 Measurement cluster_2 Data Analysis Stock_Solution Prepare Stock Solution of this compound Serial_Dilutions Prepare Serial Dilutions at a Fixed pH Stock_Solution->Serial_Dilutions Surface_Tension Measure Surface Tension of Each Dilution Serial_Dilutions->Surface_Tension Plotting Plot Surface Tension vs. log(Concentration) Surface_Tension->Plotting CMC_Determination Determine CMC (Inflection Point) Plotting->CMC_Determination Repeat Repeat for Different pH Values CMC_Determination->Repeat

Figure 4: Workflow for determining CMC and surface tension at various pH levels.

Conclusion

The zwitterionic nature of this compound is a key determinant of its functionality in diverse applications. Its pH-dependent charge characteristics, defined by the pKa of its carboxylate group and its isoelectric point, govern its interactions with other molecules and its self-assembly behavior in aqueous solutions. By understanding and experimentally characterizing these properties, researchers and formulation scientists can harness the full potential of this compound to develop innovative and effective drug delivery systems and other advanced formulations. The experimental protocols provided in this guide offer a practical framework for such investigations.

References

Methodological & Application

Application Note: Oleamidopropyl Betaine in Cell Culture Media Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Ref: AN-OAPB-2025

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic (amphoteric) surfactant, a class of molecules that possess both positive and negative charges, with its overall charge dependent on pH.[1][2] Structurally, it features a hydrophobic oleic acid-derived tail and a hydrophilic headgroup containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[3] This configuration makes it an effective cleansing, foam-boosting, and conditioning agent, leading to its widespread use in personal care products such as shampoos and skin cleansers.[3][4] While surfactants are utilized in various industrial and research applications, this document addresses the specific inquiry into the use of Oleamidopropyl betaine within cell culture media formulations.

Based on a comprehensive review of publicly available scientific literature, there is currently no established or documented use of this compound as a standard supplement in cell culture media formulations for the purpose of promoting cell proliferation, enhancing protein production, or other related applications in biopharmaceutical research and development. Its primary documented functions are related to its surfactant and antimicrobial properties, which involve interaction with and disruption of lipid bilayers.[3]

General Properties of this compound

PropertyDescriptionSource
CAS Number 25054-76-6[3]
Molecular Formula C₂₅H₄₈N₂O₃[5][6]
Molecular Weight 424.7 g/mol [5][6]
Type Amphoteric (Zwitterionic) Surfactant[1][2]
Primary Functions Cleansing agent, foam booster, antistatic, skin/hair conditioning[3]
Known Biological Interaction Can insert into the lipid bilayer of cell membranes, contributing to its antimicrobial effects.[3]
Safety Profile Considered safe in cosmetics when formulated to be non-sensitizing. Can cause skin and eye irritation.[5]

Discussion on Surfactants in Cell Culture

While this compound itself is not a documented component of cell culture media, other surfactants are routinely used for specific purposes in bioprocessing. These are typically non-ionic surfactants used at low concentrations to protect cells from shear stress in bioreactors and to prevent protein aggregation.

Commonly Used Surfactants in Cell Culture:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant used to enhance the solubility and bioavailability of substances in injectable and biopharmaceutical applications, and to support nutrient solubility in cell culture media.

  • Polysorbate 20 (Tween® 20): Used to reduce the aggregation of monoclonal antibodies during cell culture, which can improve the quality and yield of the final product.[7]

  • Poloxamer 188 (Pluronic® F-68): A non-ionic copolymer added to suspension cell culture media to protect cells from shear damage caused by agitation and sparging in bioreactors.

A 2023 study highlighted that the addition of Polysorbate 20, Polysorbate 80, and Poloxamer 188 to cell culture media was effective in reducing the formation of monoclonal antibody aggregates without negatively impacting cell growth or viability.[7] In fact, their presence was found to increase cell proliferation compared to control groups.[7]

Hypothetical Experimental Workflow for Evaluating a Novel Surfactant

Should a researcher wish to investigate the potential effects of a novel surfactant like this compound on a specific cell line, a systematic approach would be required. The following represents a generalized, hypothetical workflow. This is not an established protocol for this compound but a standard method for evaluating new media components.

Caption: Hypothetical workflow for evaluating a novel cell culture supplement.

Protocol: General Method for Cytotoxicity Assessment of a New Media Additive

This protocol outlines a general procedure for determining the cytotoxic effects of a new compound on a mammalian cell line using a colorimetric assay like MTT.

1. Objective: To determine the concentration range at which a test compound (e.g., a novel surfactant) exhibits toxicity to a specific cell line.

2. Materials:

  • Adherent mammalian cell line (e.g., CHO, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

3. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a healthy culture.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of the test compound stock solution in complete medium. Concentrations should span a wide range (e.g., from 0.1 µM to 1000 µM).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without the compound as a negative control.

  • Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the negative control wells:

      • % Viability = (Absorbance of Test Well / Average Absorbance of Control Wells) * 100

    • Plot the % viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Conclusion

There is no scientific evidence to support the use of this compound in cell culture media. Its known function as a surfactant with antimicrobial properties, acting via membrane disruption, suggests it would likely be cytotoxic to mammalian cells rather than beneficial. Researchers interested in modulating cell culture performance with surfactants should consider well-documented, non-ionic options like Polysorbate 80 or Poloxamer 188.[7] Any evaluation of a new, uncharacterized additive would require rigorous cytotoxicity and functional testing before it could be considered for use in cell culture applications.

References

Application Notes and Protocols for Membrane Protein Solubilization and Extraction Using Oleamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular functions, including signal transduction, molecular transport, and cell adhesion, making them critical targets for drug discovery and development. However, their hydrophobic nature presents significant challenges for their extraction from the lipid bilayer and subsequent purification while maintaining their native conformation and function. Detergents are amphipathic molecules essential for solubilizing membrane proteins by creating a microenvironment that mimics the native membrane.

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant characterized by a long hydrophobic oleyl tail and a hydrophilic headgroup containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[1][2] This structure imparts a net neutral charge over a wide pH range. Zwitterionic detergents are valued in membrane protein research for their ability to disrupt lipid-lipid and lipid-protein interactions effectively, often with less denaturation potential compared to ionic detergents like SDS.[3][4] While less commonly cited in membrane protein literature than detergents such as CHAPS or DDM, oleamidopropyl betaine's long alkyl chain and zwitterionic nature suggest its potential as a mild yet effective solubilizing agent.

These application notes provide a comprehensive guide to the principles and protocols for utilizing this compound for the solubilization and extraction of membrane proteins. Given the limited direct literature on this specific application, the following protocols are adapted from established methods for other long-chain zwitterionic detergents and are intended as a starting point for optimization.

Data Presentation: Comparative Properties of Detergents

PropertyThis compoundCHAPSn-Dodecyl-β-D-maltoside (DDM)Lauryl Dimethylamine Oxide (LDAO)
Type Zwitterionic[1][2]Zwitterionic[3]Non-ionicZwitterionic[5]
Molecular Weight ( g/mol ) 424.66[6]614.88510.62229.42
Critical Micelle Concentration (CMC) (mM) ~0.1 - 0.5 (Estimated)6 - 10[3]0.171 - 2[5]
Aggregation Number ~80 - 120 (Estimated)1078-14075
Characteristics Long alkyl chain, potentially mild, good for maintaining protein structure.Steroid-based structure, good for maintaining protein-protein interactions.[3]Mild, non-denaturing, widely used for structural studies.Small micelle size, useful for NMR studies.[5]

Note: The CMC and Aggregation Number for this compound are estimates based on related long-chain betaines and should be empirically determined for optimal performance.

Experimental Protocols

The following protocols provide a general framework for the solubilization and extraction of membrane proteins using this compound. Optimization of detergent concentration, buffer composition, temperature, and incubation time is crucial for each specific membrane protein.

Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions

This protocol is designed to efficiently screen for the optimal concentration of this compound for solubilizing a target membrane protein.

Materials:

  • Isolated cell or tissue membranes containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • 10% (w/v) stock solution of this compound in Solubilization Buffer

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Prepare a concentrated suspension of membranes (e.g., 5-10 mg/mL total protein) in Solubilization Buffer.

  • Detergent Addition: Set up a series of microcentrifuge tubes, each containing a final membrane protein concentration of 1-2 mg/mL. Add the 10% this compound stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, and 2.0% w/v).

  • Solubilization: Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.

  • Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to determine the solubilization efficiency at each detergent concentration.

Protocol 2: Large-Scale Membrane Protein Extraction for Purification

Once the optimal solubilization conditions have been determined, this protocol can be used for larger-scale extraction.

Materials:

  • Isolated cell or tissue membranes

  • Optimized Solubilization Buffer (containing the optimal concentration of this compound as determined in Protocol 1)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Membrane Resuspension: Resuspend the membrane pellet in ice-cold Optimized Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Homogenization: Further resuspend the membranes using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes on ice).

  • Solubilization: Incubate the homogenate for 1-2 hours at 4°C with gentle stirring.

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins, for subsequent purification steps such as affinity chromatography. The pellet contains unsolubilized material.

Mandatory Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Extraction cluster_analysis Analysis & Purification cell_pellet Cell/Tissue Pellet lysis Cell Lysis & Homogenization cell_pellet->lysis centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) lysis->centrifugation1 ultracentrifugation Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation membrane_pellet Isolated Membranes ultracentrifugation->membrane_pellet add_detergent Add Solubilization Buffer with this compound membrane_pellet->add_detergent incubation Incubation (1-2h at 4°C) add_detergent->incubation ultracentrifugation2 Ultracentrifugation (100,000 x g) incubation->ultracentrifugation2 supernatant Supernatant (Solubilized Proteins) ultracentrifugation2->supernatant pellet Pellet (Unsolubilized Material) ultracentrifugation2->pellet analysis SDS-PAGE & Western Blot supernatant->analysis purification Downstream Purification (e.g., Affinity Chromatography) supernatant->purification pellet->analysis

Caption: Workflow for membrane protein solubilization and extraction.

solubilization_mechanism cluster_membrane Lipid Bilayer cluster_micelle Protein-Detergent Micelle mp1 Membrane Protein detergent_monomers Oleamidopropyl Betaine Monomers l1 l2 l3 l4 l5 l6 l7 l8 mp2 Solubilized Protein d1 d2 d3 d4 d5 d6 detergent_monomers->mp2 Solubilization

Caption: Mechanism of membrane protein solubilization by detergent.

References

Application of Oleamidopropyl Betaine in Drug Delivery Nanoparticle Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant characterized by a long hydrophobic oleyl tail and a hydrophilic headgroup containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[1] This amphoteric nature makes it a compelling candidate for the formulation of drug delivery nanoparticles, particularly lipid-based systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). The unique properties of zwitterionic surfactants can impart a "stealth effect" to nanoparticles, enabling them to resist protein adsorption and evade rapid clearance by the immune system, which can lead to prolonged systemic circulation and increased drug accumulation at target tissues.[2] While specific data on Oleamidopropyl betaine in drug delivery is limited, this document provides application notes and protocols based on its known properties and data from analogous betaine-based and zwitterionic surfactant systems to guide researchers in its potential applications.

Key Advantages of this compound in Nanoparticle Drug Delivery

  • Biocompatibility: Betaine-based surfactants are generally considered biocompatible, which is a crucial attribute for drug delivery systems.

  • Enhanced Stability: The zwitterionic nature of this compound can contribute to the colloidal stability of nanoparticle formulations over a range of pH values.

  • "Stealth" Properties: Nanoparticles coated with zwitterionic materials can form a tight hydration layer, which helps in evading the mononuclear phagocyte system, leading to longer circulation times in the bloodstream.[2]

  • pH-Responsive Behavior: The presence of both acidic and basic functional groups allows for potential pH-responsive drug release mechanisms, which can be advantageous for targeting acidic tumor microenvironments.[2]

  • Versatility: this compound can be used in the formulation of various types of nanoparticles, including SLNs, NLCs, and potentially polymeric nanoparticles and liposomes, to deliver both hydrophobic and hydrophilic drugs.

Data Presentation: Physicochemical Properties of Betaine-Stabilized Nanoparticles (Analogous Systems)

The following tables summarize quantitative data from studies on nanoparticles stabilized with analogous betaine-based or zwitterionic surfactants. This data can serve as a reference for expected nanoparticle characteristics when formulating with this compound.

Table 1: Physicochemical Characterization of Cocamidopropyl Betaine-Stabilized Selenium Nanoparticles [3]

ParameterPositive Sol (Excess Cocamidopropyl Betaine)Negative Sol (Excess Selenic Acid)
Average Size (nm) 20–3040–50
Shape SphericalSpherical
ζ-potential (mV) +22.71-21.86

Table 2: Properties of Nanostructured Lipid Carriers (NLCs) Stabilized by Cocamidopropyl Betaine [4]

ParameterValue
Particle Size (nm) 170–320
Polydispersity Index (PdI) < 0.3
Stability Stable for at least 50 days

Table 3: Characteristics of Zwitterionic Lipid Nanoparticles (ZwiLNPs) for siRNA Delivery [1][2][5][6]

ParameterDescription
Function Efficiently encapsulate siRNA at pH 4.0
In Vivo Property Long-circulating due to anti-protein adsorption
Cellular Uptake Enhanced compared to conventional lipid nanoparticles
Endosomal Escape Facilitated by the proton sponge effect of the zwitterionic polymer

Experimental Protocols

The following are detailed protocols for the formulation and characterization of drug-loaded nanoparticles using a zwitterionic surfactant like this compound. These are generalized methods that should be optimized for specific drug candidates and applications.

Protocol 1: Formulation of Drug-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This method is suitable for encapsulating lipophilic drugs.

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • This compound

  • Lipophilic drug

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Dissolve the lipophilic drug in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve this compound in purified water to the desired concentration (e.g., 0.5-5% w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-shear homogenization at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication at a specific power output for a set time (e.g., 10-15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis or centrifugation.

Protocol 2: Characterization of Drug-Loaded Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average) and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoparticle suspension with purified water or a specific buffer (e.g., 10 mM NaCl) to ensure an appropriate conductivity.

    • Transfer the diluted sample to a specialized zeta potential cuvette.

    • Measure the electrophoretic mobility of the nanoparticles, which is then converted to zeta potential by the instrument's software using the Helmholtz-Smoluchowski equation.

    • Perform measurements in triplicate and report the mean ± standard deviation.

3. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Procedure:

    • Separate the unencapsulated ("free") drug from the nanoparticle dispersion. This can be achieved by methods such as:

      • Centrifugal Ultrafiltration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that allows the free drug to pass through while retaining the nanoparticles.

      • Dialysis: Dialyze the nanoparticle dispersion against a large volume of a suitable solvent to remove the free drug.

    • Quantify the amount of free drug in the filtrate or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:

      EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

4. In Vitro Drug Release Study:

  • Technique: Dialysis Bag Method

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable MWCO.

    • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium at each time point using an appropriate analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization A Lipid Phase Preparation (Lipid + Drug) C High-Shear Homogenization A->C B Aqueous Phase Preparation (Water + this compound) B->C D Ultrasonication C->D E Cooling & Solidification D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency & Drug Loading E->H I In Vitro Drug Release E->I Cellular_Uptake_Pathway NP Zwitterionic Nanoparticle Cell Target Cell NP->Cell Endocytosis Endosome Endosome Cell->Endosome Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape (Proton Sponge Effect)

References

Application Note: Quantification of Oleamidopropyl Betaine by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical Structure

Oleamidopropyl betaine (B1666868) possesses a hydrophilic head and a long hydrophobic tail, making it an effective surfactant.

  • Molecular Formula: C₂₅H₄₈N₂O₃[5][6][7]

  • Molecular Weight: 424.66 g/mol [6][7]

  • CAS Number: 25054-76-6[1][7]

Experimental Protocols

This section provides a detailed methodology for the quantification of Oleamidopropyl betaine using HPLC-ELSD.

1. Materials and Reagents

  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm PTFE syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

3. Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation of this compound.

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 25 mM Ammonium acetate buffer in water, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 methanol/water mixture to achieve concentrations ranging from 50 µg/mL to 500 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the 50:50 methanol/water mixture to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-ELSD method for this compound.

Table 1: Example Quantitative Data for this compound Analysis

ParameterResult
Retention Time (min) Approximately 8.5
Linearity (r²) > 0.998
Range (µg/mL) 50 - 500
Limit of Detection (LOD) (µg/mL) 15
Limit of Quantification (LOQ) (µg/mL) 50
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98 - 102

Note: This is example data and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis start Weigh Oleamidopropyl Betaine Standard/Sample dissolve Dissolve in Methanol/Water (50:50) start->dissolve dilute Prepare Calibration Standards dissolve->dilute filter Filter through 0.45 µm PTFE filter dissolve->filter For Sample dilute->filter For Standards inject Inject 20 µL into HPLC System filter->inject Prepared Samples & Standards separate Separation on C18 Column (Gradient Elution) inject->separate detect Detection by ELSD separate->detect integrate Integrate Peak Area detect->integrate Chromatographic Data calibrate Generate Calibration Curve (log-log transformation) integrate->calibrate quantify Quantify Oleamidopropyl Betaine in Sample calibrate->quantify end Report Result quantify->end Final Concentration Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample This compound Containing Sample method HPLC-ELSD Method (C18, Gradient, ELSD) sample->method standard Reference Standard standard->method reagents HPLC Grade Solvents & Reagents reagents->method validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) method->validation concentration Concentration of This compound validation->concentration purity Purity Assessment concentration->purity

References

Application Notes and Protocols: Oleamidopropyl Betaine as a Viscosity Modifier in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant recognized for its utility as a viscosity agent, conditioner, and wetting agent.[1][2] Its unique pH-responsive behavior, particularly its ability to form viscoelastic gels in acidic conditions, makes it a compelling candidate for use as a viscosity modifier in hydrogel formulations for pharmaceutical and drug delivery applications.[3] This document provides detailed application notes and protocols for utilizing oleamidopropyl betaine to modulate hydrogel viscosity, along with methods for characterizing the resulting formulations.

This compound's structure includes a hydrophobic oleic acid-derived tail and a hydrophilic betaine headgroup, which contains both a quaternary ammonium (B1175870) cation and a carboxylate anion.[3] This amphoteric nature allows it to adapt its properties based on the pH of the surrounding environment. Under acidic conditions (pH < 4), the carboxylate group becomes protonated, leading to changes in surfactant packing and the formation of elongated, worm-like micelles.[3] These structures entangle to form a network, significantly increasing the viscosity of the solution and resulting in the formation of a gel.[2][3] This intrinsic gelling capability can be harnessed to create simple hydrogel systems or to modify the rheological properties of existing hydrogel formulations.

Data Presentation

The following tables summarize key quantitative data regarding the properties and performance of this compound as a viscosity modifier.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₅H₄₈N₂O₃[1]
Molecular Weight 424.7 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Type Zwitterionic (amphoteric) surfactant[3][4]
Active Content Typically 38-42% in aqueous solution[3]

Table 2: Rheological Properties and Formulation Parameters

ParameterObservationConditionsReference
Viscosity Behavior Significant viscosity increase, formation of viscoelastic gelspH < 4[2][3]
Thickening Mechanism Protonation of the carboxylate group leading to the formation of entangled, worm-like micellesAcidic pH[3]
Stability Stable over a broad pH range, but degradation can occur at extreme pHpH 3-10[3]
Compatibility Shows good salt resistance and hard water stability-[3]
Interaction with other Surfactants Exhibits a more pronounced thickening effect when combined with anionic surfactants compared to other betaines-[2]

Experimental Protocols

Protocol 1: Preparation of a pH-Responsive this compound Hydrogel

This protocol describes the preparation of a simple hydrogel where this compound is the primary gelling agent.

Materials:

  • This compound solution (38-42% active content)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (B78521) (NaOH), 1M solution (for pH adjustment if needed)

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Determine the desired final concentration of this compound in the hydrogel (e.g., 2-10% w/w).

  • In a beaker, combine the calculated amount of this compound solution and deionized water to reach the target concentration and final volume.

  • Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Slowly add 1M HCl dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.

  • Observe the solution's viscosity as the pH decreases. A significant increase in viscosity and gel formation is expected as the pH drops below 4.[2][3]

  • Continue adding acid until the desired viscosity or gel consistency is achieved. Record the final pH.

  • Allow the hydrogel to stand for at least 1 hour to ensure homogeneity and complete gelation.

Protocol 2: Characterization of Hydrogel Viscosity

This protocol outlines the steps to measure the viscosity of the prepared hydrogel formulations.

Materials and Equipment:

  • Prepared hydrogel sample

  • Rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)

  • Temperature control unit

Procedure:

  • Equilibrate the hydrogel sample and the viscometer/rheometer to the desired temperature (e.g., 25°C or 37°C).

  • Carefully load the hydrogel sample onto the lower plate of the instrument, ensuring no air bubbles are trapped.

  • Lower the upper geometry to the correct measurement gap.

  • Allow the sample to rest for a few minutes to allow for thermal and mechanical equilibration.

  • Perform a steady shear rate sweep to determine the viscosity profile of the hydrogel. A typical shear rate range would be from 0.1 to 100 s⁻¹.

  • Record the viscosity (in Pa·s or cP) as a function of the shear rate.

  • Analyze the data to determine the flow behavior (e.g., shear-thinning).[3]

Protocol 3: Evaluation of Hydrogel Stability

This protocol provides a method for assessing the physical stability of the hydrogel over time at different storage conditions.

Materials:

  • Sealed containers with prepared hydrogel samples

  • Incubators or environmental chambers set at different temperatures (e.g., 4°C, 25°C, 40°C)

Procedure:

  • Place the sealed containers of hydrogel into the different temperature conditions.

  • At specified time points (e.g., 1, 7, 14, 30, and 60 days), remove a sample from each condition.

  • Visually inspect the samples for any signs of instability, such as phase separation, syneresis (water expulsion), or significant changes in color or clarity.

  • Measure the viscosity of the samples according to Protocol 2 to quantify any changes in rheological properties over time.

  • Measure the pH of the samples to check for any shifts that might affect stability.

Visualizations

G cluster_prep Protocol 1: Hydrogel Preparation Workflow prep1 Combine this compound and Deionized Water prep2 Gentle Agitation prep1->prep2 prep3 Slowly Add 1M HCl prep2->prep3 prep4 Monitor pH prep3->prep4 prep5 Observe Viscosity Increase (Gel Formation below pH 4) prep4->prep5 prep6 Achieve Desired Viscosity prep5->prep6 prep7 Homogenization prep6->prep7

Caption: Workflow for preparing a pH-responsive hydrogel using this compound.

G cluster_mechanism Proposed Thickening Mechanism of this compound neutral_ph Neutral pH (Spherical Micelles) acidic_ph Acidic pH (pH < 4) (Protonation of Carboxylate) neutral_ph->acidic_ph + H⁺ wormlike_micelles Formation of Worm-like Micelles acidic_ph->wormlike_micelles gel_network Micellar Entanglement (Viscoelastic Gel) wormlike_micelles->gel_network

Caption: Proposed mechanism for viscosity modification by this compound in acidic conditions.

G cluster_char Hydrogel Characterization Workflow start Prepared Hydrogel viscosity Viscosity Measurement Protocol 2 Rotational Viscometer/Rheometer Viscosity vs. Shear Rate Curve start->viscosity stability Stability Testing Protocol 3 Multiple Temperatures Physical & Chemical Stability Data start->stability drug_release Drug Release Study (Optional) Franz Diffusion Cell HPLC/UV-Vis Release Kinetics start->drug_release

Caption: Workflow for the characterization of this compound hydrogels.

References

Application Notes and Protocols for Utilizing Oleamidopropyl Betaine in Biochemical and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant characterized by a hydrophobic oleyl-derived tail and a hydrophilic head group containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[1] This amphiphilic nature imparts versatile properties, making it a valuable tool in various biochemical and enzymatic assays. Its primary functions in a laboratory setting include acting as a solubilizing agent, a modulator of enzyme activity, and a component in cell-based assay systems. These application notes provide detailed protocols and data to guide researchers in effectively utilizing oleamidopropyl betaine in their experimental workflows.

Physicochemical and Biological Properties

This compound's utility in biochemical and enzymatic assays stems from its unique properties. A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles. This property is crucial as it influences the surfactant's interaction with proteins and cell membranes.

Table 1: Physicochemical Properties of this compound and Related Surfactants

PropertyValueMethod of DeterminationReference
Critical Micelle Concentration (CMC) of this compound 0.05–0.1 wt%Surface Tension Measurement, Conductivity, Fluorescence[1]
CMC of Lauramidopropyl Betaine (>99% C12) ≈ 0.2 g/L (≈ 0.02 wt%)Surface Tension Measurement
CMC of Cocamidopropyl Betaine (C8-C18) ≈ 0.1 g/L (≈ 0.01 wt%)Surface Tension Measurement

In addition to its physicochemical properties, this compound and related amidopropyl betaines exhibit biological activities that are important to consider in experimental design, particularly in cell-based assays and antimicrobial studies.

Table 2: Biological Activity Data for Amidopropyl Betaines

Assay TypeTest SubstanceOrganism/Cell LineEndpointValueReference
Antimicrobial Activity N-Alkyl Betaines (C16)S. aureusMIC61 µM[2]
E. coliMIC120 µM[2]
Cell Viability Cocamidopropyl BetaineHaCaT (human keratinocytes)EC500.01 mg/mL (0.001%)
Hemolytic Activity Zwitterionic SurfactantsHuman Red Blood CellsHC50Varies depending on specific structure.General knowledge from surfactant literature.

Application 1: Determination of Critical Micelle Concentration (CMC)

Understanding the CMC of this compound is fundamental for its application in assays, as its behavior as a monomer or a micelle dictates its interaction with biological molecules.

Experimental Workflow for CMC Determination

CMC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sol Prepare stock solution of this compound serial_dil Create a series of dilutions in deionized water prep_sol->serial_dil measure Measure physical property (e.g., conductivity, surface tension) serial_dil->measure plot_data Plot property vs. log(concentration) measure->plot_data find_break Identify the breakpoint in the curve plot_data->find_break determine_cmc Breakpoint concentration = CMC find_break->determine_cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Protocol: CMC Determination by Conductivity

Objective: To determine the CMC of this compound by measuring the change in conductivity of its aqueous solutions.

Materials:

  • This compound

  • Deionized water

  • Conductivity meter and probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 wt%) in deionized water.

  • Prepare a series of dilutions of the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 0.001 wt% to 0.5 wt%).

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Measure the conductivity of each dilution, ensuring the temperature is constant throughout the measurements.

  • Plot the measured conductivity as a function of the logarithm of the this compound concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Application 2: Enzyme Activity Assay - Lipase (B570770)

This compound can be used to create stable emulsions of lipophilic substrates for lipase activity assays.

Signaling Pathway for Lipase Action on an Emulsified Substrate

Lipase_Pathway cluster_emulsion Emulsion Droplet Substrate Triglyceride (Lipophilic Substrate) Products Fatty Acids + Glycerol Substrate->Products Surfactant This compound Surfactant->Substrate Stabilizes Lipase Lipase Lipase->Substrate Hydrolysis

Caption: Lipase hydrolyzes emulsified triglycerides stabilized by this compound.

Protocol: Lipase Activity Assay

Objective: To measure the activity of lipase using an emulsified substrate stabilized by this compound.

Materials:

  • Lipase enzyme solution

  • Triglyceride substrate (e.g., olive oil)

  • This compound solution (e.g., 1 wt%)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • pH indicator or pH-stat apparatus

  • Spectrophotometer (if using a chromogenic substrate)

Procedure:

  • Substrate Emulsion Preparation:

    • Mix the triglyceride substrate with the this compound solution in the assay buffer.

    • Homogenize the mixture using a sonicator or high-speed blender to create a stable emulsion. The final concentration of this compound should be above its CMC to ensure micelle formation and substrate solubilization.

  • Enzyme Reaction:

    • Add a known amount of the lipase solution to the substrate emulsion.

    • Incubate the reaction mixture at the optimal temperature for the lipase (e.g., 37°C).

  • Detection of Activity:

    • Titrimetric Method: Monitor the release of fatty acids by titrating with a standard NaOH solution to maintain a constant pH. The rate of NaOH consumption is proportional to the lipase activity.

    • Spectrophotometric Method: If using a chromogenic substrate (e.g., p-nitrophenyl palmitate), monitor the increase in absorbance at the appropriate wavelength as the product is released.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Application 3: Cell-Based Assays

This compound's interaction with cell membranes makes it relevant in cell-based assays, either as a test substance for cytotoxicity or as a component of the assay system to permeabilize cells or solubilize compounds.

Experimental Workflow for a Cell Viability Assay

Cell_Viability_Workflow cluster_setup Assay Setup cluster_measurement Viability Measurement cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate add_compound Add varying concentrations of This compound seed_cells->add_compound incubate Incubate for a defined period (e.g., 24h) add_compound->incubate add_reagent Add viability reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate for color development add_reagent->incubate_reagent read_absorbance Measure absorbance with a plate reader incubate_reagent->read_absorbance calc_viability Calculate % cell viability relative to control read_absorbance->calc_viability plot_curve Plot % viability vs. log(concentration) calc_viability->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

References

Application Notes and Protocols for the Formulation of Oleamidopropyl Betaine-Based Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and a cosurfactant.[1][2][3] These systems have garnered significant interest in pharmaceutical research and drug development as potential vehicles for drug delivery. Their unique ability to solubilize both lipophilic and hydrophilic drugs, coupled with their ease of preparation and potential for enhanced drug permeation, makes them an attractive option for various administration routes, including topical, transdermal, and oral delivery.[1][2][3]

Oleamidopropyl betaine (B1666868), a zwitterionic surfactant, possesses favorable characteristics for the formulation of microemulsions, including good biocompatibility and the ability to reduce interfacial tension. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of Oleamidopropyl betaine-based microemulsions for research purposes.

Formulation of this compound-Based Microemulsions

The formulation of a stable microemulsion requires a systematic approach to select appropriate components and determine their optimal concentration ranges. This is typically achieved through the construction of pseudo-ternary phase diagrams.

Protocol 1: Construction of Pseudo-Ternary Phase Diagram

This protocol describes the water titration method to construct a pseudo-ternary phase diagram and identify the microemulsion region.

Materials:

  • Oil Phase: Isopropyl myristate (IPM), Oleic Acid, or other suitable oil.

  • Surfactant: this compound.

  • Cosurfactant: Ethanol, Propylene glycol, or Transcutol®.

  • Aqueous Phase: Deionized water.

  • Glass vials or test tubes.

  • Magnetic stirrer and stir bars.

  • Burette.

Methodology:

  • Prepare various weight ratios of the surfactant (this compound) and cosurfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.

  • For each Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Place each oil/Smix mixture in a glass vial with a magnetic stir bar and stir gently.

  • Slowly titrate each mixture with the aqueous phase (deionized water) from a burette while continuously stirring.

  • After each addition of water, visually inspect the mixture for transparency. The endpoint of the titration is the point at which the turbid emulsion turns into a clear and transparent microemulsion.

  • Record the amount of water added to form the microemulsion.

  • Calculate the weight percentage of oil, Smix, and water for each formulation.

  • Plot the data on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area where clear and stable microemulsions are formed is identified as the microemulsion region.

Protocol 2: Preparation of a Drug-Loaded Microemulsion

This protocol details the steps for incorporating a drug into the optimized microemulsion formulation selected from the phase diagram.

Materials:

  • Optimized microemulsion components (Oil, this compound, Cosurfactant, Water).

  • Active Pharmaceutical Ingredient (API).

  • Vortex mixer.

  • Magnetic stirrer and stir bars.

Methodology:

  • Based on the constructed pseudo-ternary phase diagram, select a formulation with a desirable composition from within the microemulsion region.

  • Accurately weigh the required amounts of the oil phase, this compound (surfactant), and the cosurfactant.

  • If the API is lipophilic, dissolve it in the oil phase. If it is hydrophilic, dissolve it in the aqueous phase. Gentle heating or sonication may be used to facilitate dissolution, ensuring the drug's stability is not compromised.

  • In a glass vial, combine the oil phase (with or without the dissolved drug) and the Smix (surfactant and cosurfactant).

  • Slowly add the aqueous phase (with or without the dissolved drug) to the oil/Smix mixture while stirring continuously with a magnetic stirrer.

  • Continue stirring until a transparent and homogenous microemulsion is formed.

  • The final drug-loaded microemulsion should be visually inspected for clarity and any signs of phase separation or precipitation.

Characterization of this compound-Based Microemulsions

Once formulated, the microemulsions must be thoroughly characterized to ensure their quality, stability, and suitability for the intended application.

Table 1: Physicochemical Characterization of a Representative this compound-Based Microemulsion Formulation
ParameterMethodTypical ValueReference
Appearance Visual InspectionClear, transparent liquid[4]
pH pH meter5.5 - 7.0[5]
Viscosity (cP) Brookfield Viscometer50 - 200[5]
Droplet Size (nm) Dynamic Light Scattering (DLS)20 - 100[5]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3[6]
Zeta Potential (mV) Zetasizer-10 to +10[7]
Refractive Index Refractometer1.3 - 1.5[8]
Drug Content (%) HPLC/UV-Vis Spectroscopy95 - 105[9]

Note: The typical values provided are illustrative and may vary depending on the specific composition of the microemulsion.

Protocol 3: Droplet Size and Zeta Potential Analysis

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

Methodology:

  • Dilute a small aliquot of the microemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • For droplet size measurement, perform the analysis at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25 °C). The instrument software will calculate the mean droplet size and the polydispersity index (PDI).

  • For zeta potential measurement, use an appropriate folded capillary cell. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.

  • Perform all measurements in triplicate to ensure reproducibility.

Protocol 4: Viscosity Measurement

Equipment:

  • Brookfield viscometer or a cone-and-plate rheometer.

Methodology:

  • Equilibrate the microemulsion sample to a constant temperature (e.g., 25 °C).

  • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

  • Immerse the spindle into the microemulsion, ensuring it is submerged to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP).

  • Perform the measurement in triplicate.

In Vitro Drug Release Studies

In vitro drug release studies are crucial for evaluating the performance of the microemulsion as a drug delivery system.

Protocol 5: In Vitro Drug Release using Franz Diffusion Cell

Equipment:

  • Franz diffusion cells.

  • Synthetic membrane (e.g., dialysis membrane, cellulose (B213188) acetate).

  • Receptor medium (e.g., phosphate-buffered saline, PBS).

  • Magnetic stirrer plate.

  • Water bath.

  • HPLC or UV-Vis spectrophotometer for drug quantification.

Methodology:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Fill the receptor compartment with a suitable receptor medium, and place a small magnetic stir bar inside.

  • Place the Franz diffusion cells on a magnetic stirrer plate within a water bath maintained at a constant temperature (e.g., 32 °C or 37 °C).

  • Accurately measure a specific volume of the drug-loaded microemulsion and apply it to the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the cumulative amount of drug released per unit area of the membrane over time.

Table 2: Illustrative In Vitro Drug Release Data
Time (hours)Cumulative Drug Release (%)
115.2 ± 1.8
228.5 ± 2.5
445.1 ± 3.1
662.7 ± 4.2
875.3 ± 3.9
1288.9 ± 4.5
2495.6 ± 3.7

Note: This data is for illustrative purposes and the actual release profile will depend on the specific drug and microemulsion formulation.

Visualizations

Experimental Workflow for Microemulsion Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Component Selection (Oil, Surfactant, Cosurfactant) B Construct Pseudo-Ternary Phase Diagram A->B C Identify Microemulsion Region B->C D Select Optimal Formulation C->D E Incorporate Drug D->E F Visual Inspection E->F G pH Measurement F->G H Viscosity Measurement G->H I Droplet Size & PDI Analysis H->I J Zeta Potential Analysis I->J K Drug Content Analysis J->K L In Vitro Drug Release Study (Franz Diffusion Cell) K->L M Data Analysis L->M

Caption: Workflow for formulation and characterization.

Logical Relationship in Pseudo-Ternary Phase Diagram Construction

G cluster_input Inputs cluster_process Process cluster_output Output Oil Oil Phase Mix_Oil_Smix Prepare Oil/Smix Ratios Oil->Mix_Oil_Smix Surfactant This compound Mix_SC Prepare S/CoS Ratios (Smix) Surfactant->Mix_SC Cosurfactant Cosurfactant Cosurfactant->Mix_SC Water Aqueous Phase Titrate Titrate with Water Water->Titrate Mix_SC->Mix_Oil_Smix Mix_Oil_Smix->Titrate Observe Observe for Transparency Titrate->Observe PhaseDiagram Pseudo-Ternary Phase Diagram Observe->PhaseDiagram MERegion Microemulsion Region PhaseDiagram->MERegion

Caption: Phase diagram construction logic.

Conclusion

These application notes and protocols provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of this compound-based microemulsions. By following these detailed methodologies, researchers can systematically develop and assess these novel drug delivery systems for their potential in various pharmaceutical applications. The provided tables and diagrams serve as valuable tools for data organization and visualization of the experimental workflows. Further optimization and in vivo studies will be necessary to fully elucidate the potential of these formulations for specific therapeutic applications.

References

Application Note: Surface Tension Measurement of Oleamidopropyl Betaine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleamidopropyl betaine (B1666868) is a zwitterionic surfactant widely utilized in personal care products, pharmaceuticals, and industrial applications for its excellent foaming, cleansing, and conditioning properties.[1][2] A key parameter characterizing the performance of surfactants is their ability to reduce the surface tension of aqueous solutions. This application note provides a detailed protocol for measuring the surface tension of Oleamidopropyl betaine solutions and determining its Critical Micelle Concentration (CMC), a fundamental indicator of surfactant efficiency.[3]

Principle

Surfactant molecules, like this compound, possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties. This amphiphilic nature causes them to accumulate at the air-water interface, disrupting the cohesive energy between water molecules and thereby reducing surface tension. As the concentration of the surfactant increases, the surface becomes saturated with monomers. Beyond this point, the excess surfactant molecules self-assemble into spherical structures called micelles in the bulk of the solution. The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC). At and above the CMC, the surface tension of the solution remains relatively constant.[4][5]

Data Presentation

The following table summarizes typical surface tension values for aqueous solutions of this compound at various concentrations at 25°C. This data is essential for understanding the surfactant's activity and for quality control in formulations.

Concentration of this compound (wt%)Surface Tension (mN/m)
0.000168.5
0.00155.2
0.0142.1
0.0535.8
0.135.5
0.535.4
1.035.4

Note: The data presented is representative and may vary depending on the purity of the this compound, the presence of electrolytes, and the temperature of the solution.

Experimental Protocols

Two primary methods for determining the static surface tension of surfactant solutions are the Du Noüy ring method and the Wilhelmy plate method. Both are based on measuring the force exerted by the liquid on a probe at the air-liquid interface.

Protocol 1: Du Noüy Ring Method

This method measures the force required to detach a platinum-iridium ring from the surface of the liquid.[6][7]

Apparatus:

  • Tensiometer with a Du Noüy ring attachment

  • Platinum-iridium ring

  • Glass vessel

  • Micropipettes

  • Analytical balance

  • This compound

  • Distilled or deionized water

Procedure:

  • Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations (e.g., 0.0001 wt% to 1.0 wt%) in distilled or deionized water.

  • Instrument Setup:

    • Ensure the tensiometer is placed on a vibration-free surface.

    • Clean the platinum-iridium ring thoroughly by flaming it to red heat or immersing it in a suitable solvent (e.g., ethanol (B145695) or acetone) followed by rinsing with distilled water.

    • Attach the clean, dry ring to the tensiometer's hook.

  • Measurement:

    • Pour the this compound solution into the clean glass vessel.

    • Place the vessel on the sample stage of the tensiometer.

    • Raise the sample stage until the ring is submerged in the solution.

    • Slowly lower the sample stage. The ring will pull a meniscus of the liquid with it.

    • The force on the balance will increase until it reaches a maximum just before the liquid lamella breaks.[6] This maximum force is recorded by the tensiometer.

  • Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the following formula, which includes a correction factor (f) to account for the shape of the meniscus: γ = (F / L) * f

  • Data Analysis: Repeat the measurement for each concentration and for the pure solvent (water). Plot the surface tension as a function of the logarithm of the this compound concentration to determine the CMC. The CMC is the concentration at which the surface tension curve shows a distinct break and begins to plateau.[5][8]

Protocol 2: Wilhelmy Plate Method

This method measures the force exerted on a vertically suspended platinum plate that is partially immersed in the liquid.[9] It is considered a static method as the plate remains stationary during the measurement.[9]

Apparatus:

  • Tensiometer with a Wilhelmy plate attachment

  • Platinum plate

  • Glass vessel

  • Micropipettes

  • Analytical balance

  • This compound

  • Distilled or deionized water

Procedure:

  • Preparation of Solutions: Prepare a series of this compound solutions as described in the Du Noüy ring method.

  • Instrument Setup:

    • Ensure the tensiometer is on a stable, vibration-free surface.

    • Clean the platinum plate by flaming or with a suitable solvent, followed by rinsing with distilled water.

    • Suspend the clean, dry plate from the tensiometer's hook.

  • Measurement:

    • Pour the test solution into the clean glass vessel.

    • Raise the sample stage until the liquid surface just touches the bottom edge of the plate.

    • The liquid will wet the plate, and the force on the balance will increase due to the downward pull of the surface tension.

    • The instrument records this force once equilibrium is reached.

  • Calculation: The surface tension (γ) is calculated from the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ) between the liquid and the plate using the Wilhelmy equation: γ = F / (L * cos(θ)) For a clean platinum plate and aqueous solutions, the contact angle is typically assumed to be 0°, simplifying the equation to γ = F / L.

  • Data Analysis: As with the Du Noüy ring method, measure the surface tension for each concentration and plot the data against the logarithm of the concentration to determine the CMC.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_measure Surface Tension Measurement cluster_analysis Data Analysis A Weigh Oleamidopropyl Betaine B Dissolve in Deionized Water A->B C Create Serial Dilutions B->C D Calibrate Tensiometer C->D E Measure Surface Tension of each concentration D->E F Record Data E->F G Plot Surface Tension vs. log(Concentration) F->G H Identify Inflection Point (CMC) G->H I Determine Surface Tension at CMC H->I

Caption: Experimental workflow for surface tension measurement.

G cluster_concentration Increasing Surfactant Concentration cluster_surface_tension Effect on Surface Tension A Low Concentration (Monomers) B Approaching CMC D Significant Decrease in Surface Tension A->D Monomers adsorb at interface C At and Above CMC (Micelle Formation) E Surface Becomes Saturated B->E Interface approaches saturation F Surface Tension Plateaus C->F Micelles form in bulk

Caption: Relationship between concentration and surface tension.

References

Application Notes and Protocols: Oleamidopropyl Betaine in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oleamidopropyl Betaine (B1666868)

Oleamidopropyl betaine is an amphoteric surfactant widely utilized in the cosmetic industry for its versatile properties.[1] Structurally, it possesses a hydrophobic oleic acid-derived tail and a hydrophilic betaine headgroup, which contains both a quaternary ammonium (B1175870) cation and a carboxylate anion.[2] This zwitterionic nature allows it to be compatible with anionic, cationic, and non-ionic surfactants.[2]

Functionally, this compound serves as a cleansing agent, hair and skin conditioning agent, foam booster, and antistatic agent.[1][3] It is recognized for its mildness, making it a suitable ingredient for gentle cleansing products, including those for sensitive skin.[4][5] Its ability to increase viscosity, particularly in acidic conditions, also makes it a valuable rheology modifier in various formulations.[2][6]

Physicochemical Properties

PropertyValueReference
INCI Name This compound-
CAS Number 25054-76-6[2]
Molecular Formula C25H48N2O3-
Molecular Weight 425.7 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Active Content Typically 38-42% in aqueous solution[2]
pH (as supplied) 3-4[7]
Critical Micelle Concentration (CMC) 0.05–0.1 wt%[2]

Key Performance Characteristics & Evaluation Protocols

Foaming Properties

This compound is an effective foam booster, enhancing the volume, structure, and stability of the lather in cleansing products.[1] The evaluation of foaming performance is crucial for consumer product development.

Table 3.1: Illustrative Foam Performance Data

ParameterThis compound (5% active solution)Sodium Laureth Sulfate (5% active solution)
Initial Foam Height (cm) Data not availableData not available
Foam Stability (t=5 min, %) Data not availableData not available

Experimental Protocol: Foam Height and Stability Analysis (Cylinder Shake Method)

  • Preparation of Surfactant Solution: Prepare a standardized solution of this compound (e.g., 5% active ingredient in deionized water).

  • Measurement of Initial Foam Height:

    • Pour 100 mL of the surfactant solution into a 250 mL graduated cylinder.

    • Securely close the cylinder and shake it vigorously for a specified duration (e.g., 30 seconds) and a set number of inversions (e.g., 10 times).

    • Immediately after shaking, place the cylinder on a level surface and record the initial foam volume (in mL) or height (in cm).

  • Measurement of Foam Stability:

    • Record the foam volume/height at predetermined time intervals (e.g., 1, 3, and 5 minutes) after the initial measurement.

    • Calculate foam stability as a percentage of the initial foam volume/height remaining at each time point.

  • Data Analysis: Compare the foaming properties of this compound with other surfactants or formulation variations.

Viscosity Modification

This compound can significantly increase the viscosity of cosmetic formulations, particularly in combination with anionic surfactants or at acidic pH levels.[2][6]

Table 3.2: Illustrative Viscosity Data

Formulation BaseConcentration of this compound (% active)Viscosity (cP at 25°C)
Water5%Data not available
10% SLES Solution2%Data not available
10% SLES Solution5%Data not available

Experimental Protocol: Viscosity Measurement

  • Sample Preparation: Prepare the cosmetic formulation or surfactant solution containing this compound at the desired concentration.

  • Equipment: Use a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle and speed for the expected viscosity range.

  • Measurement:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Allow the sample to equilibrate to a constant temperature (e.g., 25°C) in a water bath.

    • Immerse the spindle into the sample to the marked level.

    • Begin rotation at a set speed and allow the reading to stabilize before recording the viscosity in centipoise (cP).

  • Data Analysis: Plot viscosity as a function of this compound concentration or in comparison to other thickeners.

Irritation Potential

This compound is considered a mild surfactant. Its irritation potential can be assessed using validated in vitro methods to avoid animal testing.

Table 3.3: Illustrative Irritation Potential Data

Test MethodThis compound (Concentration)Result/ScoreClassification
HET-CAM Data not availableData not availableData not available
In Vitro Skin Irritation (RhE) Data not availableData not availableData not available

Experimental Protocol: Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) for Eye Irritation

This protocol is a widely used alternative to in vivo eye irritation studies.[8]

  • Egg Preparation: Use fertilized hen's eggs incubated for 9-10 days. Carefully remove a portion of the shell to expose the chorioallantoic membrane (CAM).

  • Application of Test Substance: Apply a standardized amount (e.g., 0.3 mL of a 10% solution) of this compound directly onto the CAM.

  • Observation: Observe the CAM for 5 minutes for signs of hemorrhage, lysis (vessel damage), and coagulation.

  • Scoring: The time at which each reaction occurs is recorded and used to calculate an irritation score (IS). The IS is typically on a scale where lower scores indicate less irritation. For example, an IS of 0-0.9 may be classified as non-irritating, 1-4.9 as slightly irritating, 5-8.9 as moderately irritating, and 9-21 as severely irritating.[9]

  • Controls: A negative control (e.g., 0.9% NaCl solution) and a positive control (e.g., 1% SDS solution) should be run in parallel.[10]

Experimental Protocol: In Vitro Skin Irritation using Reconstructed Human Epidermis (RhE) Model

This method assesses the potential of a substance to cause skin irritation.[11]

  • Tissue Culture: Use commercially available reconstructed human epidermis models.

  • Application: Apply the test substance (e.g., a solution of this compound) topically to the tissue surface for a defined period (e.g., 60 minutes).

  • Incubation and Viability Assay: After exposure, rinse the tissue and incubate it for a post-exposure period (e.g., 42 hours). Cell viability is then determined using a colorimetric assay such as MTT.

  • Classification: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.[12]

Synthesis and Formulation Workflow

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving amidation followed by quaternization.

G oleic_acid Oleic Acid amidation Amidation oleic_acid->amidation dmapa 3-(Dimethylamino)propylamine (DMAPA) dmapa->amidation amidoamine Oleamidopropyl Dimethylamine (Amidoamine Intermediate) amidation->amidoamine Heat (160-180°C) water_byproduct Water amidation->water_byproduct quaternization Quaternization amidoamine->quaternization sodium_chloroacetate Sodium Chloroacetate sodium_chloroacetate->quaternization oab This compound quaternization->oab Aqueous Medium nacl_byproduct Sodium Chloride quaternization->nacl_byproduct

Caption: Synthesis pathway of this compound.

Cosmetic Formulation and Testing Workflow

The development of a cosmetic product containing this compound follows a structured workflow from concept to market.

G concept Product Concept (e.g., Mild Shampoo) formulation Formulation Development concept->formulation lab_batch Laboratory Scale Batching formulation->lab_batch raw_materials Raw Material Sourcing (incl. This compound) raw_materials->lab_batch stability Stability Testing (Accelerated & Real-time) lab_batch->stability performance Performance Testing (Foam, Viscosity, etc.) lab_batch->performance safety Safety Assessment (In Vitro Irritation, etc.) lab_batch->safety scale_up Scale-up & Pilot Batch stability->scale_up performance->scale_up safety->scale_up manufacturing Full-scale Manufacturing scale_up->manufacturing qc Quality Control manufacturing->qc packaging Packaging & Filling qc->packaging market Market Release packaging->market

References

Troubleshooting & Optimization

Troubleshooting Oleamidopropyl betaine precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleamidopropyl Betaine (B1666868). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experiments, with a specific focus on precipitation in buffer solutions.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving the precipitation of Oleamidopropyl betaine in your experimental solutions.

Q1: My this compound solution has become cloudy or has formed a precipitate. What are the initial steps to troubleshoot this issue?

The first step is to systematically evaluate the components and conditions of your solution. Precipitation is often linked to pH, temperature, or the ionic composition of your buffer. Follow the workflow below to identify the potential cause.

Troubleshooting_Workflow start Precipitation Observed check_ph 1. Verify Solution pH start->check_ph ph_low Is pH < 4.0? check_ph->ph_low adjust_ph Adjust pH to > 4.0 (e.g., with NaOH) ph_low->adjust_ph Yes check_temp 2. Check Temperature ph_low->check_temp No resolve Issue Resolved adjust_ph->resolve temp_issue Was solution stored at low temp? check_temp->temp_issue warm_solution Gently warm solution (e.g., to 30-40°C) with stirring temp_issue->warm_solution Yes check_ions 3. Evaluate Buffer Composition temp_issue->check_ions No warm_solution->resolve ions_issue Are divalent cations (Ca²⁺, Mg²⁺) or other interacting ions present? check_ions->ions_issue modify_buffer Consider using a buffer with monovalent ions (e.g., Na⁺, K⁺) or adding a chelating agent (EDTA) ions_issue->modify_buffer Yes check_concentration 4. Review Concentration ions_issue->check_concentration No modify_buffer->resolve conc_issue Is this compound concentration too high? check_concentration->conc_issue dilute Dilute the solution or prepare a fresh, less concentrated stock conc_issue->dilute Yes no_resolve Issue Persists: Contact Technical Support conc_issue->no_resolve No dilute->resolve

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q2: What is this compound and what are its key properties?

This compound is a zwitterionic (or amphoteric) surfactant, meaning its molecule contains both a positive (quaternary ammonium) and a negative (carboxylate) charge, resulting in a net neutral charge over a wide pH range.[1][2] Its structure consists of a long, hydrophobic oleic acid-derived tail and a hydrophilic headgroup.[1] This composition makes it an effective cleansing, foaming, and conditioning agent.[1][3] It is known for its stability across a broad pH spectrum, good resistance to hard water and salt, and temperature tolerance.[1][4]

Q3: Why does this compound precipitate in buffer solutions?

Precipitation can be triggered by several factors:

  • Low pH: In strongly acidic conditions (typically pH < 4), the carboxylate group becomes protonated. This disrupts the zwitterionic balance, and the molecule may behave more like a cationic surfactant, leading to the formation of highly viscous gels or precipitation.[1][4][5]

  • Ionic Interactions: Although it has good salt resistance, certain ions can cause precipitation. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are known to cause precipitation with some surfactants.[6][7] Interactions with other charged molecules in your formulation, like anionic polymers, can also lead to phase separation.[5][8]

  • Temperature: Like many non-ionic and zwitterionic surfactants, the solubility of this compound in water can be temperature-dependent.[2] Low temperatures can decrease solubility and lead to precipitation or clouding. Conversely, very high temperatures can also affect stability by disrupting hydrogen bonds between the surfactant and water.[9]

  • Concentration: Exceeding the solubility limit of this compound in a specific buffer system will inevitably lead to precipitation.

Q4: How does pH specifically affect the behavior of this compound solutions?

The pH of the solution is a critical factor. This compound is zwitterionic and most stable at a neutral or near-neutral pH (a 1% solution typically has a pH of 6-8).[3] As the pH drops below 4, its viscosity can increase dramatically, potentially forming a gel.[1][4] This pH-responsive behavior is utilized in some industrial applications but can be a source of precipitation in a laboratory setting if not controlled.[1]

Q5: What is the influence of ionic strength and salt type on solubility?

This compound generally exhibits good tolerance to salts.[4] However, the type and concentration of ions can still play a role. The presence of divalent cations (e.g., from calcium chloride or magnesium chloride in the buffer) is more likely to cause precipitation than monovalent cations (e.g., from sodium chloride or potassium chloride).[6][7] High concentrations of any salt can influence the aggregation behavior (micelle formation) of surfactants, which could indirectly affect solubility.[10][11]

Q6: Can impurities in the this compound reagent cause precipitation?

Yes, impurities from the synthesis process can affect the surfactant's properties.[1] Common impurities may include unreacted starting materials or byproducts. While these are not typically a direct cause of precipitation in a simple buffer, they can alter the solution's properties, such as its pH or its interaction with other formulation components, potentially contributing to instability.

Quantitative Data Summary

The solubility and behavior of this compound are highly dependent on the specific conditions of the buffer system. The following table summarizes the expected effects of key parameters.

ParameterConditionExpected Effect on this compoundRationale
pH < 4.0High viscosity, potential gelation or precipitation[1][4]Protonation of the carboxylate group alters the molecule's charge balance.[1]
4.0 - 10.0Stable and soluble[1]The molecule maintains its zwitterionic character.
Temperature Low (e.g., < 10°C)Decreased solubility, potential clouding/precipitationReduced kinetic energy and disruption of hydration shell.
Moderate (e.g., 20-40°C)Optimal solubilityFavorable thermodynamics for dissolution.
HighDecreased solubility (Cloud Point)[2][9]Disruption of hydrogen bonds between surfactant and water.[2][9]
Ionic Strength Monovalent Cations (Na⁺, K⁺)Generally high tolerance, good solubility[1][4]Shielding of charges can promote micellization without causing precipitation.
Divalent Cations (Ca²⁺, Mg²⁺)Potential for precipitation[6][7]Divalent ions can form insoluble salts or bridges between surfactant molecules.[6]

Experimental Protocols

Protocol: Preparation and Solubility Testing of this compound in a Buffer Solution

This protocol provides a general method for preparing a solution and observing its stability.

  • Buffer Preparation:

    • Prepare the desired buffer (e.g., 50 mM Phosphate buffer or Tris-HCl) using high-purity water.

    • Adjust the buffer to the target pH (e.g., 7.4) using a calibrated pH meter.

    • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • This compound Stock Solution Preparation:

    • Weigh the required amount of this compound to prepare a concentrated stock solution (e.g., 10% w/v). Note: this compound is often supplied as a ~38-42% active solution in water.[1] Adjust calculations accordingly.

    • Slowly add the this compound to the prepared buffer while stirring gently with a magnetic stir bar. Avoid vigorous stirring that may cause excessive foaming.

    • If the solution appears cloudy, gently warm it to 30-40°C while stirring until it becomes clear.

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.

  • Solubility Test in Final Concentration:

    • Add the required volume of the this compound stock solution to your final experimental buffer to achieve the desired working concentration.

    • Mix gently by inversion or slow vortexing.

    • Incubate the final solution under your intended experimental conditions (e.g., 4°C, 25°C, 37°C) for a relevant period (e.g., 1 hour, 24 hours).

    • Periodically inspect the solution for any signs of precipitation, cloudiness, or gel formation. Compare it to a control sample of the buffer without the surfactant.

References

Technical Support Center: Optimizing Oleamidopropyl Betaine Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using oleamidopropyl betaine (B1666868) to enhance protein stability.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you resolve common problems during your experiments.

Issue 1: My protein solution becomes cloudy or shows visible precipitation after adding oleamidopropyl betaine.

  • Potential Cause 1: Suboptimal this compound Concentration. While this compound is intended to improve solubility, excessively high concentrations, particularly well above the Critical Micelle Concentration (CMC), can sometimes lead to protein destabilization or precipitation.[1] Conversely, a concentration that is too low may be insufficient to prevent aggregation.[2]

  • Troubleshooting Steps:

    • Review Concentration: The reported Critical Micelle Concentration (CMC) for this compound is in the range of 0.05–0.1 wt%.[3] It is often beneficial to work at concentrations below the CMC when the goal is to prevent aggregation.[1]

    • Perform a Concentration Titration: Conduct a screening experiment with a range of this compound concentrations (e.g., 0.001% to 0.5% w/v) to identify the optimal concentration for your specific protein and buffer system.

    • Assess Buffer Conditions: Ensure your buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain a net charge on the protein, which helps prevent aggregation.[4][5] Also, evaluate the ionic strength of your buffer, as both high and low salt concentrations can influence protein stability.[6]

  • Logical Workflow for Troubleshooting Precipitation:

    start Protein Precipitation Observed check_conc Is this compound Concentration Optimized? start->check_conc check_buffer Are Buffer Conditions (pH, Ionic Strength) Optimal? check_conc->check_buffer No titrate Perform Concentration Titration (e.g., 0.001% - 0.5% w/v) check_conc->titrate Yes adjust_buffer Adjust pH away from pI and/or screen salt concentration check_buffer->adjust_buffer No analyze Analyze for Aggregation (e.g., DLS, SEC, Turbidity) check_buffer->analyze Yes titrate->analyze adjust_buffer->analyze refined Refined Formulation Conditions analyze->refined

    Caption: Troubleshooting workflow for protein precipitation.

Issue 2: My protein solution is clear, but analytical methods like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) show an increase in soluble aggregates.

  • Potential Cause: Insufficient Stabilization or Inappropriate Surfactant-Protein Ratio. While visible precipitation is prevented, the concentration of this compound may not be optimal to fully inhibit the formation of smaller, soluble aggregates.[5]

  • Troubleshooting Steps:

    • Incremental Concentration Increase: Gradually increase the concentration of this compound in small increments, while monitoring the formation of soluble aggregates using SEC or DLS.

    • Consider Co-solvents: The addition of other stabilizing excipients, such as sucrose, glycerol, or amino acids like arginine, can act synergistically with this compound to enhance protein stability.[6][7]

    • Optimize Temperature: Ensure that the protein is handled and stored at its optimal temperature. For many purified proteins, storage at -80°C with a cryoprotectant is preferable to 4°C.[4]

Issue 3: I'm observing a decrease in my protein's activity after formulation with this compound.

  • Potential Cause: Protein Denaturation. Although zwitterionic surfactants like this compound are generally considered mild and non-denaturing, interactions with your specific protein at certain concentrations or under suboptimal buffer conditions could potentially lead to conformational changes affecting its activity.[6]

  • Troubleshooting Steps:

    • Re-evaluate Optimal Concentration: Perform the concentration screening experiment again, but this time include a functional assay for your protein at each this compound concentration.

    • Use Orthogonal Stability-Indicating Assays: In addition to functional assays, use biophysical methods like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) to assess changes in the protein's secondary and tertiary structure.[8]

    • Control for Other Factors: Ensure that other experimental conditions, such as temperature and exposure to shear stress, are not contributing to the loss of activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stabilize proteins?

This compound is a zwitterionic (amphoteric) surfactant.[3] It possesses a long hydrophobic oleic acid tail and a hydrophilic headgroup containing both a positive (quaternary ammonium) and a negative (carboxylate) charge.[3] This structure allows it to stabilize proteins through two primary mechanisms:

  • Competitive Surface Adsorption: Proteins can denature and aggregate at interfaces, such as the air-liquid interface. This compound, being surface-active, competes with the protein for these interfaces, thereby preventing the protein from unfolding.[9]

  • Direct Protein Interaction: The surfactant can bind to hydrophobic patches on the protein's surface, shielding them from the aqueous environment. This increases the protein's solubility and prevents self-association that leads to aggregation.[9]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into aggregates called micelles.[10] For this compound, the CMC is reported to be in the range of 0.05–0.1 wt%.[3] This value is important because the properties of the solution change significantly above the CMC. For protein stabilization, it is often most effective to use a surfactant concentration below the CMC to prevent protein unfolding that can sometimes be induced by micelles. The CMC can be affected by temperature, pH, and the ionic strength of the buffer.[11]

Q3: What concentration range of this compound should I start with for my screening experiments?

A good starting point for a screening experiment is to test a range of concentrations both below and slightly above the reported CMC of 0.05-0.1 wt%. A suggested range would be from 0.001% to 0.5% (w/v). This allows for the identification of the minimal concentration required for stabilization while avoiding potential negative effects at higher concentrations.

Q4: Can temperature affect the performance of this compound?

Yes, temperature can influence both the stability of the protein and the properties of the surfactant. An increase in temperature can lead to a decrease in the CMC of some surfactants, which may affect the optimal concentration for protein stabilization.[11][12] It is crucial to perform optimization experiments at the intended storage and handling temperatures for your protein therapeutic.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 25054-76-6[3]
Molecular Formula C₂₅H₄₈N₂O₃[13][14]
Molecular Weight 424.66 g/mol [13]
Type Zwitterionic Surfactant[3]
Reported CMC 0.05 - 0.1 wt%[3]

Table 2: Illustrative Example of Screening Data for this compound Concentration

This table presents hypothetical data to illustrate the expected outcome of a screening experiment. Actual results will vary depending on the specific protein and buffer conditions.

This compound Conc. (% w/v)Melting Temperature (Tₘ) by DSC (°C)Aggregation Onset Temperature (Tₐ₉₉) by DLS (°C)% Monomer by SEC (after stress)
0 (Control)65.258.575%
0.00566.160.285%
0.01 67.5 63.1 95%
0.0567.863.596%
0.167.262.894%
0.266.561.090%

Experimental Protocols

Protocol: Screening for Optimal this compound Concentration using Thermal Shift Assay (TSA) and Dynamic Light Scattering (DLS)

This protocol outlines a method to screen for the optimal concentration of this compound to enhance the thermal stability of a target protein.

  • Preparation of Stock Solutions:

    • Prepare a 1% (w/v) stock solution of this compound in the final formulation buffer.

    • Prepare the protein of interest at a stock concentration of 2 mg/mL in the same buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) for the TSA as per the manufacturer's instructions.

  • Sample Preparation (96-well plate format):

    • In a 96-well PCR plate, prepare a serial dilution of the this compound stock solution to achieve final concentrations ranging from 0.001% to 0.5% (w/v).

    • To each well, add the protein stock to a final concentration of 1 mg/mL.

    • Add the fluorescent dye to each well at the recommended final concentration.

    • Ensure the final volume in each well is consistent (e.g., 25 µL).

    • Prepare control wells containing only the protein and dye in buffer.

  • Thermal Shift Assay (TSA):

    • Seal the 96-well plate and place it in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Monitor the fluorescence at each temperature increment.

    • The melting temperature (Tₘ) is the temperature at which the fluorescence signal is at its maximum, corresponding to the protein unfolding.

  • Dynamic Light Scattering (DLS):

    • Prepare a parallel set of samples without the fluorescent dye in a 96-well plate or appropriate cuvettes.

    • Use a DLS instrument with a temperature control feature.

    • Equilibrate the samples at 25°C and measure the initial particle size distribution to ensure no aggregation at baseline.

    • Program a temperature ramp (e.g., 1°C/minute) and take measurements at regular intervals (e.g., every 2°C).

    • The aggregation onset temperature (Tₐ₉₉) is the temperature at which a significant increase in the hydrodynamic radius or polydispersity index is observed.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature for the TSA data to determine the Tₘ for each concentration.

    • Plot the average particle size or polydispersity index against temperature for the DLS data to determine the Tₐ₉₉.

    • Compare the Tₘ and Tₐ₉₉ values across the different this compound concentrations. The optimal concentration will correspond to the highest Tₘ and Tₐ₉₉.

  • Experimental Workflow Diagram:

    prep_stocks Prepare Stock Solutions (Protein, OAPB, Dye) sample_prep Prepare Serial Dilutions of OAPB and add Protein in 96-well Plate prep_stocks->sample_prep split Split Samples for TSA and DLS sample_prep->split tsa_run Perform Thermal Shift Assay (TSA) (25°C to 95°C ramp) split->tsa_run With Dye dls_run Perform Dynamic Light Scattering (DLS) (Temperature Ramp) split->dls_run Without Dye tsa_analysis Analyze TSA Data (Determine Tm) tsa_run->tsa_analysis dls_analysis Analyze DLS Data (Determine Tagg) dls_run->dls_analysis compare Compare Tm and Tagg to find Optimal Concentration tsa_analysis->compare dls_analysis->compare

    Caption: Workflow for screening optimal surfactant concentration.

References

Identifying and removing impurities from commercial Oleamidopropyl betaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Oleamidopropyl betaine (B1666868). The focus is on identifying and removing common impurities to ensure experimental accuracy and product safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial Oleamidopropyl betaine and where do they come from?

A1: The most common impurities in commercial this compound are residual reactants and by-products from its two-step synthesis process.[1] The primary impurities of concern are:

  • 3-(dimethylamino)propylamine (DMAPA): This is a starting material used in the initial amidation reaction with oleic acid. An excess of DMAPA is often used to drive the reaction to completion, leading to unreacted DMAPA in the intermediate product, oleamidopropyl dimethylamine.[1]

  • Amidoamine (Oleamidopropyl Dimethylamine): This is the intermediate product formed during the amidation step. Incomplete quaternization in the second step of the synthesis results in its presence in the final this compound product.[1]

Both DMAPA and amidoamine are recognized as potential skin sensitizers, and their presence can impact the toxicological profile of the final product.[2]

Q2: Why is it important to identify and remove these impurities for research and drug development?

A2: Identifying and removing DMAPA and amidoamine impurities is crucial for several reasons:

  • Toxicological Concerns: These impurities are known skin sensitizers and can cause allergic contact dermatitis.[2] For drug development, especially for topical formulations, minimizing these impurities is essential for product safety.

  • Experimental Variability: The presence of these impurities can introduce variability in experimental results. Their surface-active properties, although weaker than this compound, could interfere with studies on formulation stability, interfacial tension, and cellular interactions.

  • Regulatory Compliance: Regulatory bodies often have strict limits on the levels of sensitizing impurities in pharmaceutical and cosmetic products. Ensuring the purity of this compound is necessary for regulatory submissions.

Q3: What are the recommended analytical methods for identifying and quantifying DMAPA and amidoamine?

A3: The most effective and widely cited method for the identification and quantification of DMAPA and amidoamine in amidopropyl betaines is Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) .[1][3] This technique is particularly well-suited for separating these polar impurities from the main this compound compound. Other methods that have been used include:

  • Gas Chromatography (GC) for residual amine analysis.[4]

  • High-Performance Liquid Chromatography (HPLC) with an ion-exchange column.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using commercial this compound.

Problem Potential Cause Recommended Action
Unexpected cell toxicity or skin irritation in in-vitro/in-vivo models. Presence of DMAPA and/or amidoamine impurities, which are known sensitizers.[2]1. Quantify the level of impurities using HILIC-MS/MS. 2. Purify the commercial this compound using the provided experimental protocols to remove these impurities. 3. Repeat the experiment with the purified material.
Variability in formulation properties (e.g., emulsion instability, inconsistent viscosity). Impurities like DMAPA and amidoamine can alter the overall hydrophilic-lipophilic balance (HLB) of the surfactant system, affecting emulsion stability and rheological properties.1. Analyze the impurity profile of different batches of commercial this compound. 2. Use a purified grade of this compound for formulation development to establish a baseline. 3. If using commercial grade, establish acceptable impurity limits for your specific application.
Inconsistent results in nanoparticle or liposome (B1194612) preparations. The presence of charged impurities (protonated DMAPA or amidoamine) can interfere with the surface charge and self-assembly of nanoparticles and liposomes, leading to variations in particle size, zeta potential, and encapsulation efficiency.1. Characterize the impurity levels in your this compound. 2. Purify the surfactant to remove ionic impurities. 3. Monitor the physicochemical properties of your nanoparticles or liposomes prepared with both commercial and purified this compound.
Poor reproducibility in surface tension measurements. The surface activity of DMAPA and amidoamine, although different from this compound, can contribute to the overall surface tension of the solution, leading to inaccurate measurements if their concentrations vary between batches.1. Ensure the purity of the this compound using the analytical methods described. 2. Use purified this compound for critical surface tension measurements.

Quantitative Data Summary

The following table summarizes typical impurity levels found in commercial amidopropyl betaines and the analytical methods for their detection.

ImpurityCommon AbbreviationTypical Concentration in Commercial ProductRecommended Analytical MethodTarget Detection Limit
3-(dimethylamino)propylamineDMAPA< 0.01% (in some high-purity grades) to higher variable levels[2]HILIC-MS/MS[1][3]< 0.001%[1]
Amidoamine (Oleamidopropyl Dimethylamine)-0.05% to 5.0%[5]HILIC-MS/MS, HPLC with ion-exchange column[1][4]-

Experimental Protocols

1. Analytical Method: Identification and Quantification of Impurities by HILIC-MS/MS

This protocol provides a general guideline for the analysis of DMAPA and amidoamine in this compound. Method optimization will be required for specific instrumentation and sample matrices.

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer.

  • Column: A HILIC column suitable for the separation of polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute the polar impurities, and then returning to initial conditions for column re-equilibration.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the calibration range of the instrument.

  • Quantification: Use certified reference standards of DMAPA and amidoamine to prepare a calibration curve. Stable isotopically labeled internal standards are recommended for accurate quantification to compensate for matrix effects.[3]

2. Purification Method: Liquid-Liquid Extraction for Removal of DMAPA

This protocol is designed to remove the basic impurity DMAPA from the zwitterionic this compound.

  • Principle: This method utilizes the difference in solubility of the basic DMAPA and the zwitterionic this compound at different pH values. DMAPA, being a tertiary amine, can be protonated in an acidic aqueous solution, rendering it water-soluble. The zwitterionic this compound will remain more soluble in the organic phase.

  • Procedure:

    • Dissolve the commercial this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol).

    • Transfer the solution to a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. The volume of the aqueous phase should be approximately equal to the organic phase.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated DMAPA will partition into the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the extraction with fresh dilute aqueous acid solution two to three more times to ensure complete removal of DMAPA.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Verification of Purity: Analyze a sample of the purified product using HILIC-MS/MS to confirm the absence or significant reduction of DMAPA.

Visualizations

Synthesis_and_Impurities Oleic_Acid Oleic Acid Amidation Amidation (160-180°C) Oleic_Acid->Amidation DMAPA DMAPA (3-(dimethylamino)propylamine) DMAPA->Amidation Amidoamine Amidoamine Intermediate (Oleamidopropyl Dimethylamine) Amidation->Amidoamine Impurity_DMAPA Residual DMAPA (Impurity) Amidation->Impurity_DMAPA Quaternization Quaternization Amidoamine->Quaternization Sodium_Chloroacetate Sodium Chloroacetate Sodium_Chloroacetate->Quaternization OAPB This compound (Final Product) Quaternization->OAPB Impurity_Amidoamine Unreacted Amidoamine (Impurity) Quaternization->Impurity_Amidoamine

Caption: Synthesis pathway of this compound and the origin of common impurities.

Impurity_Identification_Workflow Start Commercial This compound Sample_Prep Sample Preparation (Dilution) Start->Sample_Prep HILIC_MSMS HILIC-MS/MS Analysis Sample_Prep->HILIC_MSMS Data_Analysis Data Analysis (Quantification vs. Standards) HILIC_MSMS->Data_Analysis Results Impurity Levels (DMAPA, Amidoamine) Data_Analysis->Results Decision Purity Acceptable? Results->Decision Use_As_Is Use in Experiments Decision->Use_As_Is Yes Purify Proceed to Purification Decision->Purify No

Caption: Workflow for the identification and quantification of impurities.

Purification_Workflow Start Impure Oleamidopropyl Betaine Solution LLE Liquid-Liquid Extraction (vs. acidic water) Start->LLE Separate_Layers Separate Aqueous (DMAPA) and Organic Layers LLE->Separate_Layers Dry_Evaporate Dry and Evaporate Organic Phase Separate_Layers->Dry_Evaporate Purified_Product Purified This compound Dry_Evaporate->Purified_Product Verify Verify Purity (HILIC-MS/MS) Purified_Product->Verify

Caption: Workflow for the purification of this compound via liquid-liquid extraction.

References

Technical Support Center: Oleamidopropyl Betaine in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleamidopropyl betaine (B1666868). The following information addresses common issues related to the impact of pH on the performance of this zwitterionic surfactant in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Oleamidopropyl betaine and why is its pH sensitivity important?

This compound is a zwitterionic (amphoteric) surfactant, meaning it possesses both a positive and a negative charge on its hydrophilic head group.[1][2] This unique structure gives it pH-responsive properties.[1] Its performance characteristics, such as viscosity and stability, can change significantly with variations in the pH of the solution.[1] Understanding this pH-dependent behavior is crucial for successful formulation and experimental design.

Q2: What is the typical pH range for the stability of this compound?

This compound is stable across a broad pH range.[1] However, it is susceptible to degradation under extreme acidic or alkaline conditions.[1] Forced degradation studies are often performed between pH 3 and 10 to assess its stability.[1]

Q3: How does pH affect the viscosity of this compound solutions?

In acidic conditions, typically below pH 4, the carboxylate group of the betaine becomes protonated. This leads to the formation of viscoelastic gels, causing a significant increase in the viscosity of the solution.[1] Conversely, in alkaline conditions, the compound generally remains stable and does not exhibit the same dramatic viscosity increase.[1] This property is leveraged in applications like viscoelastic surfactants (VES) for oil and gas recovery.[1]

Q4: Can I adjust the pH of my this compound formulation?

Yes, the pH of formulations containing this compound can be adjusted. For instance, in some preparations with a target pH of 3-4, hydrochloric acid or sodium citrate (B86180) can be used for pH modification.[3]

Q5: What are the potential degradation products of this compound under pH stress?

Under forced degradation conditions (e.g., strong acid or base), the amide bond in this compound can undergo hydrolysis. This can lead to the formation of byproducts such as oleic acid.[1] Analytical techniques like High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) can be used to monitor this degradation process.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Unexpectedly High Viscosity or Gel Formation The pH of your solution may be too low (acidic). Below pH 4, this compound can form viscoelastic gels.[1]1. Measure the pH of your solution. 2. If the pH is below 4, carefully adjust it to a higher value using a suitable base (e.g., sodium hydroxide) until the desired viscosity is achieved. 3. For future experiments, ensure the starting pH of your formulation is within the desired range for your application.
Loss of Viscosity or Formulation Thinning The pH of your solution might be too high (alkaline), or the concentration of the surfactant may be too low to form a viscous network at the given pH.1. Verify the pH of your solution. While stable, high pH does not typically induce high viscosity. 2. If the pH is appropriate for your experiment, consider if the concentration of this compound is sufficient. 3. In some cases, interactions with other components in the formulation can lead to a decrease in viscosity.[4]
Cloudiness or Precipitation in the Formulation This could be due to the degradation of this compound at extreme pH values, leading to the formation of insoluble byproducts like oleic acid.[1] It could also be caused by interactions with other formulation components that are sensitive to pH changes.1. Measure the pH to ensure it is within the stable range for all components. 2. If degradation is suspected, consider performing a stability study under your experimental conditions. 3. Analyze the precipitate to identify its composition.
Inconsistent Experimental Results Fluctuations in pH during the experiment can lead to variable performance of this compound.1. Use a buffered system to maintain a stable pH throughout your experiment. 2. Monitor the pH at different stages of your process to identify any unintended shifts.

Quantitative Data

The viscosity of betaine-based surfactant solutions is highly dependent on pH. The following table summarizes the effect of pH on the static viscosity of a 2 wt% octadecylamidopropyl betaine (a structurally similar compound) complex fluid.

pHStatic Viscosity (Poise)
2~150
4~200
6~100
8~9
10~150
12~175
Data adapted from a study on a similar zwitterionic betaine complex.[5]

Experimental Protocols

Protocol for Evaluating the Effect of pH on Viscosity

This protocol outlines a general procedure for measuring the viscosity of an this compound solution at different pH values.

Materials:

  • This compound solution (e.g., 2 wt% in deionized water)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions

  • pH meter

  • Viscometer (e.g., rotational viscometer)

  • Beakers and magnetic stirrer

Procedure:

  • Prepare a stock solution of this compound at the desired concentration in deionized water.

  • Take a known volume of the stock solution in a beaker.

  • Measure the initial pH of the solution.

  • Slowly add 0.1 M HCl or 0.1 M NaOH dropwise while stirring to adjust the pH to the first target value (e.g., pH 2). Use 1 M solutions for larger adjustments if necessary.

  • Allow the solution to equilibrate for a set period (e.g., 30 minutes).

  • Measure the viscosity of the solution using a viscometer according to the instrument's operating instructions. Record the temperature.

  • Repeat steps 4-6 for each target pH value (e.g., 4, 6, 8, 10, 12).

  • Plot the measured viscosity as a function of pH.

Protocol for Forced Degradation Study (Acid and Base Hydrolysis)

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[6][7][8][9]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Suitable solvent (if the substance is not readily soluble in water)

  • pH meter

  • Heating apparatus (e.g., water bath or oven)

  • HPLC system with a suitable detector (e.g., ELSD or UV)

  • Volumetric flasks and pipettes

Procedure:

Acid Hydrolysis:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in 0.1 M HCl.

  • Store the solution at a specific temperature (e.g., 60°C) for a defined period.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the sample by HPLC to quantify the remaining this compound and detect any degradation products.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[10]

Base Hydrolysis:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in 0.1 M NaOH.

  • Follow the same procedure as for acid hydrolysis (steps 2-5), neutralizing the samples with an equivalent amount of 0.1 M HCl.

  • Analyze the samples by HPLC.

  • A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.[10]

Visualizations

ph_effect_on_viscosity cluster_conditions pH Conditions cluster_outcomes Performance Outcome Acidic (pH < 4) Acidic (pH < 4) High Viscosity / Gelation High Viscosity / Gelation Acidic (pH < 4)->High Viscosity / Gelation Protonation of carboxylate group Neutral (pH ~7) Neutral (pH ~7) Low Viscosity Low Viscosity Neutral (pH ~7)->Low Viscosity Alkaline (pH > 8) Alkaline (pH > 8) Stable Solution Stable Solution Alkaline (pH > 8)->Stable Solution

Caption: Logical relationship between pH and the viscosity of this compound solutions.

experimental_workflow_viscosity Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Adjust pH Adjust pH Prepare Stock Solution->Adjust pH Equilibrate Equilibrate Adjust pH->Equilibrate Target pH reached Measure Viscosity Measure Viscosity Equilibrate->Measure Viscosity Record Data Record Data Measure Viscosity->Record Data Repeat for all pH values Repeat for all pH values Record Data->Repeat for all pH values Repeat for all pH values->Adjust pH No End End Repeat for all pH values->End Yes

Caption: Experimental workflow for determining the effect of pH on viscosity.

References

Technical Support Center: Overcoming Oleamidopropyl Betaine Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address interference from Oleamidopropyl betaine (B1666868) in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is Oleamidopropyl betaine and why does it interfere with my assay?

This compound is a zwitterionic (amphoteric) surfactant, meaning it has both a positive and a negative charge in its hydrophilic head group, along with a long, hydrophobic tail.[1][2] This structure makes it an effective cleansing and foaming agent, but also a source of interference in many biochemical assays.

Interference can occur through several mechanisms:

  • Binding to Assay Dyes: Surfactants can bind to colorimetric dyes, such as Coomassie Brilliant Blue in the Bradford assay, preventing them from binding to the protein of interest or causing a color change that leads to a false signal.[3][4]

  • Protein Binding: this compound can bind to proteins, altering their conformation and masking the sites where assay reagents would normally bind.

  • Interaction with Metal Ions: In assays like the Bicinchoninic Acid (BCA) assay, which rely on the reduction of copper ions (Cu²⁺), the betaine can interfere with this reaction.[3][5]

  • Causing Turbidity: The surfactant can form micelles or precipitate with assay components, leading to light scattering and artificially high absorbance readings.[5]

  • Altering pH: As an amphoteric molecule, it can have a buffering effect, shifting the pH of the assay outside of its optimal range.[6]

Q2: Which colorimetric assays are most susceptible to interference from this compound?

Based on their underlying chemistry, some assays are more prone to interference than others:

  • Highly Susceptible:

    • Bradford Assay: This assay is notoriously sensitive to detergents.[3][4] The Coomassie dye can interact with the surfactant, leading to significant inaccuracies.

  • Moderately Susceptible:

    • Bicinchoninic Acid (BCA) Assay: While generally more robust against detergents than the Bradford assay, high concentrations of surfactants can still interfere with the copper reduction step.[3][7][8]

    • Lowry Assay: Similar to the BCA assay, this method is also based on copper reduction and is therefore susceptible to interference.[3][9]

  • Potentially Compatible:

    • Some commercially available "detergent-compatible" assay formulations, such as the Pierce 660nm Protein Assay or specific BCA kits, may offer better tolerance.[7] However, validation with your specific sample matrix is crucial.

Q3: How can I determine if this compound is interfering with my assay?

Run the following controls to diagnose interference:

  • Blank + Surfactant Control: Prepare a blank sample (your assay buffer without the analyte) and add this compound at the same concentration as in your experimental samples. A significant absorbance reading in this control indicates a direct interaction between the surfactant and the assay reagents.

  • Spike Control: Take a known concentration of your analyte (e.g., a protein standard) and split it into two aliquots. To one, add this compound at the experimental concentration. Run both samples in the assay. A significant difference in the readings between the two samples suggests that the surfactant is interfering with the detection of your analyte.

Troubleshooting Guides

Issue: My colorimetric assay is giving inconsistent or unexpected results, and I suspect this compound interference.

Here are three potential solutions, ranging from simple to more involved sample preparation.

Solution 1: Sample Dilution

The simplest approach is to dilute your sample to a concentration where the this compound is below the threshold for interference.

  • When to use: This method is suitable when your analyte of interest is present at a high enough concentration to remain detectable after dilution.

  • Limitations: If your analyte is in low abundance, dilution may not be a viable option.

Solution 2: Protein Precipitation

This method involves precipitating the proteins in your sample, leaving the interfering surfactant behind in the supernatant. Acetone (B3395972) precipitation is a common and effective technique.

  • When to use: This is a robust method for removing surfactants and other interfering substances from protein samples.[10]

  • Limitations: Protein loss can occur during precipitation and subsequent resolubilization. It's important to optimize the protocol for your specific protein.

Solution 3: Detergent Removal Columns/Resins

Commercially available spin columns or resins are designed to bind and remove detergents from aqueous samples, allowing for high recovery of the analyte.[11][12]

  • When to use: This is an excellent option for preserving sample integrity and achieving high protein recovery.[11] It is suitable for downstream applications that are sensitive to any residual contaminants.

  • Limitations: This method can be more expensive than precipitation. The efficiency of removal may vary depending on the specific resin and the properties of the surfactant.

Data Presentation

Table 1: General Compatibility of Common Protein Assays with Surfactants
Assay TypeGeneral Compatibility with SurfactantsNotes
Bradford PoorVery sensitive to detergents, which can lead to precipitation and false readings.[3][4]
BCA GoodTolerant to most non-ionic and some zwitterionic detergents up to certain concentrations.[7][8]
Lowry ModerateSusceptible to interference from reducing agents and some detergents.[3][8]
Pierce 660nm Very GoodFormulated to be compatible with a wide range of detergents and reducing agents.[7]

Note: The compatibility listed is a general guideline. It is always recommended to test for interference with your specific sample matrix.

Table 2: Comparison of Mitigation Strategies for Surfactant Interference
Mitigation StrategyPrincipleProtein RecoverySurfactant Removal EfficiencyKey AdvantagesKey Disadvantages
Sample Dilution Reduces surfactant concentrationHigh (no loss)Low (not removed)Simple, fast, and inexpensive.Only viable for concentrated samples.
Acetone Precipitation Protein insolubilizationModerate to HighHighEffective removal of a wide range of interfering substances.[10]Can lead to protein loss or incomplete resolubilization.
Detergent Removal Resin Surfactant adsorptionHighVery HighHigh protein recovery and efficient detergent removal.[11]Can be more costly and time-consuming.

Note: The efficiencies and recovery rates are typical estimates and can vary based on the specific protein, surfactant concentration, and protocol used.

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins
  • Chill Acetone: Place high-purity acetone at -20°C for at least one hour before use.

  • Sample Preparation: Start with your protein sample containing this compound in a microcentrifuge tube.

  • Add Acetone: Add four times the sample volume of ice-cold acetone to the tube (e.g., for 100 µL of sample, add 400 µL of acetone).

  • Incubate: Vortex briefly and incubate the mixture at -20°C for 60 minutes to allow the protein to precipitate.

  • Centrifuge: Centrifuge at 13,000-15,000 x g for 15 minutes at 4°C.

  • Remove Supernatant: Carefully decant the supernatant, which contains the acetone and the dissolved this compound.

  • Wash Pellet (Optional): Add 200 µL of ice-cold acetone, vortex briefly, and centrifuge again for 5 minutes at 4°C. This helps to remove any remaining contaminants.

  • Dry Pellet: Decant the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make it difficult to redissolve.

  • Resolubilize: Resuspend the protein pellet in a buffer that is compatible with your downstream colorimetric assay.

Protocol 2: Using a Detergent Removal Spin Column
  • Column Equilibration: Equilibrate the detergent removal spin column with the buffer you will use to elute your protein, according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging.

  • Sample Loading: Apply your protein sample containing this compound to the top of the resin bed in the column.

  • Incubation (if required): Some protocols may require a short incubation period to allow the surfactant to bind to the resin.

  • Centrifuge: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your protein, while the surfactant remains bound to the resin.

  • Collect Sample: The purified protein sample is now in the collection tube and is ready for your colorimetric assay.

Visualizations

experimental_workflow cluster_start Start cluster_decision Initial Assessment cluster_mitigation Mitigation Strategies cluster_end Assay start Sample with This compound decision Run Controls (Blank + Surfactant, Spike) start->decision dilution Dilute Sample decision->dilution Interference at low level precipitation Acetone Precipitation decision->precipitation Significant Interference column Detergent Removal Column decision->column Significant Interference & High Value Sample assay Perform Colorimetric Assay dilution->assay precipitation->assay column->assay

Caption: A decision workflow for addressing this compound interference.

precipitation_workflow start Protein Sample in Betaine Solution add_acetone Add 4x Volume of Cold Acetone (-20°C) start->add_acetone incubate Incubate at -20°C for 60 min add_acetone->incubate centrifuge Centrifuge at 15,000 x g for 15 min incubate->centrifuge separate Separate Supernatant (contains betaine) from Protein Pellet centrifuge->separate dry Air-dry Pellet separate->dry resuspend Resuspend Pellet in Assay-Compatible Buffer dry->resuspend end Purified Protein Sample resuspend->end

Caption: Workflow for acetone precipitation to remove surfactants.

References

Technical Support Center: Strategies to Prevent Oleamidopropyl Betaine-Induced Cell Lysis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Oleamidopropyl betaine-induced cell lysis in their in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the cytotoxic effects of this zwitterionic surfactant.

Frequently Asked Questions (FAQs)

Q1: What is Oleamidopropyl betaine (B1666868) and why does it cause cell lysis?

A1: this compound is a zwitterionic (amphoteric) surfactant. Like other surfactants, it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This structure allows it to interact with and disrupt the lipid bilayer of cell membranes. The hydrophobic tail inserts into the nonpolar interior of the membrane, while the hydrophilic head interacts with the aqueous environment. This disruption compromises membrane integrity, leading to increased permeability and eventual cell lysis, or rupture.

Q2: At what concentration does this compound typically become cytotoxic?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell type, exposure time, and experimental conditions. While specific IC50 values (the concentration that inhibits 50% of cell viability) for this compound are not widely published, studies on the closely related zwitterionic surfactant, Cocamidopropyl betaine, have shown significant cytotoxicity. For instance, in human gingival fibroblasts, Cocamidopropyl betaine exhibited over 90% cytotoxicity at concentrations found in commercial toothpaste. It is crucial to perform a dose-response experiment with your specific cell line to determine the precise cytotoxic range.

Q3: Are there different mechanisms of surfactant-induced cell damage?

A3: Yes, surfactants can induce cell damage through two primary mechanisms. The first is a general disruption of the cell membrane's lipid bilayer, leading to lysis. The second, particularly for cationic and some zwitterionic surfactants, may involve more specific interactions with membrane proteins or intracellular components, which can trigger apoptotic pathways.

Q4: What are the initial signs of this compound-induced cytotoxicity in my cell culture?

A4: Initial signs of cytotoxicity can include changes in cell morphology (e.g., rounding up, detachment from the culture surface for adherent cells), a decrease in cell proliferation, and increased membrane permeability. More advanced stages will show significant cell death and lysis, which can be observed as a large amount of debris in the culture medium and a sharp decline in cell numbers.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of cell lysis observed after treatment with this compound.

Question: I am observing widespread cell death and debris in my cultures shortly after adding this compound. How can I reduce this immediate lytic effect?

Answer: This is a common issue when working with surfactants. Here are several strategies you can employ:

  • Optimize the Concentration: The most critical first step is to determine the precise cytotoxic concentration range for your specific cell line and experimental duration. Perform a dose-response study using a cell viability assay (e.g., MTT or resazurin) and a cell lysis assay (e.g., LDH release) to identify a sub-lytic concentration that may still be effective for your intended application.

  • Reduce Exposure Time: If prolonged exposure is not critical for your experiment, consider reducing the incubation time with this compound.

  • Incorporate a Membrane-Stabilizing Agent: The addition of certain compounds can help to stabilize the cell membrane and mitigate the lytic effects of surfactants. Consider the following options:

    • Poloxamer 188: This non-ionic surfactant is known to insert into damaged membranes and stabilize them.[1]

    • Cholesterol Supplementation: Increasing the cholesterol content of the cell membrane can enhance its stability and reduce its susceptibility to surfactant-induced lysis.[2][3][4][5][6]

    • Serum Albumin: Proteins like bovine serum albumin (BSA) can bind to surfactant molecules, effectively reducing their free concentration and preventing them from interacting with cell membranes.[7][8]

  • Use a Surfactant Sequestrant: Cyclodextrins can encapsulate hydrophobic molecules, including the tail of surfactants, thereby reducing their effective concentration and cytotoxic effects.[8][9][10][11]

Issue 2: My cell viability assays are giving inconsistent results in the presence of this compound.

Question: I am getting variable readings from my MTT/LDH assays when treating cells with this compound. What could be causing this?

Answer: Inconsistent assay results can be due to several factors when working with surfactants:

  • Interference with Assay Reagents: Surfactants can interact with assay components. For example, they may affect the solubility of the formazan (B1609692) crystals in an MTT assay or interfere with the enzymatic reaction in an LDH assay. It is important to include appropriate controls, such as this compound in cell-free media, to assess for any direct interference with the assay.

  • Timing of the Assay: The kinetics of cell lysis can vary. Ensure that you are performing your assays at a consistent and relevant time point after treatment.

  • Incomplete Cell Lysis for Positive Controls: When using a lysis agent (like Triton X-100) for your maximum lysis control in an LDH assay, ensure that the concentration and incubation time are sufficient for complete cell lysis.

Data Presentation: Cytotoxicity of a Related Zwitterionic Surfactant
Cell LineSurfactantExposure TimeAssayResult
Human Gingival Fibroblasts (HGFs)Cocamidopropyl betaine1, 15, and 30 minutesMTT>90% cytotoxicity at tested concentrations[9]

Note: The concentrations tested in the cited study were based on those found in commercial products and were not presented as IC50 values.

Experimental Protocols
Protocol 1: Assessment of Cell Lysis using Lactate (B86563) Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom plates

  • Cells of interest

  • This compound

  • Lysis buffer (positive control, usually included in the kit)

  • Culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound. Include wells with medium only (negative control) and wells with lysis buffer (positive control).

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Protocol 2: Co-incubation with Poloxamer 188 to Reduce Cell Lysis

Materials:

  • Poloxamer 188

  • Cells of interest

  • This compound

  • Culture medium

Procedure:

  • Prepare a stock solution of Poloxamer 188 in culture medium. A common starting concentration is 1% (w/v).

  • On the day of the experiment, dilute the Poloxamer 188 stock solution to the desired final concentration in the culture medium. A typical working concentration range is 0.1% to 1%.

  • Prepare your this compound treatment solutions in the culture medium containing the desired concentration of Poloxamer 188.

  • Treat your cells with the this compound/Poloxamer 188 mixture.

  • As a control, treat a set of cells with this compound in a medium without Poloxamer 188.

  • After the desired incubation period, assess cell viability and lysis using assays like MTT and LDH, respectively.

Protocol 3: Cholesterol Modulation to Enhance Membrane Stability

Materials:

  • Water-soluble cholesterol (e.g., cholesterol-loaded methyl-β-cyclodextrin)

  • Cells of interest

  • This compound

  • Culture medium

Procedure:

  • Prepare a stock solution of water-soluble cholesterol in serum-free medium.

  • Pre-incubate your cells with varying concentrations of water-soluble cholesterol for a period of 1 to 4 hours to allow for cholesterol incorporation into the cell membranes.

  • After the pre-incubation, remove the cholesterol-containing medium and wash the cells gently with PBS.

  • Add your this compound treatment solutions (prepared in standard culture medium) to the cells.

  • Include a control group of cells that were not pre-incubated with cholesterol but are treated with this compound.

  • Following the treatment period, evaluate cell lysis and viability.

Mandatory Visualizations

G cluster_mechanism Mechanism of this compound-Induced Cell Lysis OAPB This compound (Zwitterionic Surfactant) Membrane Cell Membrane (Lipid Bilayer) OAPB->Membrane Interaction & Insertion Disruption Membrane Disruption Membrane->Disruption Compromised Integrity Lysis Cell Lysis Disruption->Lysis Cell Rupture G cluster_workflow Experimental Workflow for Testing Preventative Strategies start Start: Cell Culture treatment Treatment Groups: 1. Control (No Treatment) 2. This compound (OAPB) only 3. OAPB + Protective Agent start->treatment incubation Incubation treatment->incubation assays Perform Assays: - Cell Viability (e.g., MTT) - Cell Lysis (e.g., LDH) incubation->assays analysis Data Analysis: - Calculate % Viability & % Lysis - Compare treatment groups assays->analysis end End: Evaluate Efficacy of Protective Agent analysis->end G cluster_troubleshooting Troubleshooting Logic for High Cell Lysis start High Cell Lysis Observed q1 Is the OAPB concentration optimized? start->q1 action1 Perform Dose-Response to find IC50 q1->action1 No q2 Is exposure time minimal? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Reduce Incubation Time q2->action2 No action3 Implement Protective Strategies: - Poloxamer 188 - Cholesterol - Serum Albumin - Cyclodextrins q2->action3 Yes a2_yes Yes a2_no No action2->action3

References

Methods for improving the solubility of Oleamidopropyl betaine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with dissolving Oleamidopropyl betaine (B1666868) in organic solvents. Here you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Oleamidopropyl betaine (OAPB) difficult to dissolve in certain organic solvents?

This compound is an amphoteric (zwitterionic) surfactant, meaning its molecular structure contains both a long, hydrophobic (oil-soluble) oleyl tail and a highly polar, hydrophilic (water-soluble) betaine headgroup.[1][2] This dual nature is the primary reason for its variable solubility. Purely non-polar solvents can effectively solvate the hydrophobic tail but not the charged headgroup, while highly polar solvents may not adequately solvate the long hydrocarbon tail. Achieving full solubility requires a solvent system that can accommodate both parts of the molecule.

Q2: What are the primary methods for improving the solubility of OAPB in organic solvents?

The most effective strategies involve modifying the solvent system or adjusting physical parameters to better accommodate OAPB's amphiphilic structure. The main approaches are:

  • Co-solvency: Introducing a secondary, miscible solvent (a co-solvent) to modify the overall polarity of the solvent system.[3][4]

  • Temperature Adjustment: Increasing the temperature of the system to provide the energy needed to overcome intermolecular forces.[2][5]

  • pH Modification: Altering the pH to change the ionization state of the betaine headgroup, which can influence its polarity and interactions.[1]

Q3: How does a co-solvent improve the solubility of OAPB?

A co-solvent functions as a polarity bridge between the OAPB and the primary solvent. For instance, when trying to dissolve OAPB in a largely non-polar solvent, adding a small amount of a polar, water-miscible solvent like ethanol (B145695) or isopropanol (B130326) can help solvate the polar betaine headgroup. This creates a microenvironment that is favorable for both the hydrophilic head and the hydrophobic tail, leading to increased solubility.[6][7] The selection of a co-solvent is critical and depends on the primary organic solvent being used.

Q4: What are the effects and limitations of using temperature to increase solubility?

Increasing the temperature generally enhances the solubility of surfactants by increasing their kinetic energy, which helps break down solute-solute and solvent-solvent interactions.[2][8] However, there are limitations:

  • Precipitation: The compound may precipitate out of the solution upon cooling if the saturation solubility is exceeded at lower temperatures.

  • Degradation: Both the OAPB and some organic solvents can degrade at elevated temperatures. It is crucial to be aware of the thermal stability of all components in the formulation.

  • Safety: Working with heated organic solvents increases risks related to flammability and vapor pressure.

Q5: How does pH influence the solubility of OAPB in an organic medium?

The betaine headgroup contains both a permanently positive quaternary ammonium (B1175870) cation and a pH-sensitive carboxylate anion.[1] In acidic conditions (e.g., pH < 4), the carboxylate group becomes protonated, removing the negative charge and leaving the headgroup with a net positive charge. This change in ionization state alters the molecule's overall polarity and its interaction with the solvent, which can either increase or decrease solubility depending on the solvent system. It is important to note that in some systems, particularly at low pH, OAPB is known to form highly viscous solutions or even gels.[1]

Troubleshooting Guide

Problem: The OAPB solution is cloudy, hazy, or contains visible precipitates.
  • Possible Cause 1: Incomplete Dissolution. The solvent system is not optimal for the concentration of OAPB being used.

    • Solution: Gently heat the solution while stirring to provide additional energy for dissolution. If the solution clears upon heating but becomes cloudy again upon cooling, the concentration is likely above its solubility limit at room temperature.

    • Solution: Introduce a co-solvent. Use the protocol below to systematically add a suitable co-solvent (see Table 1) in small increments until the solution becomes clear.

  • Possible Cause 2: Temperature Fluctuation. The solution was prepared at an elevated temperature and has since cooled, causing the OAPB to precipitate.

    • Solution: Re-heat the solution to re-dissolve the precipitate. If the application requires room temperature stability, the formulation must be modified, either by reducing the OAPB concentration or by adding a co-solvent to increase its solubility at the target temperature.

Problem: The solution has become extremely viscous or has formed a gel.
  • Possible Cause: High Concentration or pH Effect. this compound can significantly increase the viscosity of solutions, particularly at high concentrations or under specific pH conditions (typically acidic).[1]

    • Solution: Dilute the formulation by adding more of the primary solvent or solvent/co-solvent mixture.

    • Solution: If applicable, measure and adjust the pH. Moving the pH towards neutral or alkaline can break the gelling structure in some systems.

    • Solution: Increase the temperature. Gels are often temperature-sensitive and may revert to a liquid state upon heating.

Data & Protocols

Data Presentation

Table 1: Suggested Co-solvents for Improving this compound (OAPB) Solubility

Target Solvent Class Primary Solvent Example Suggested Co-solvent Rationale
Non-polar Aliphatic Hexane, Cyclohexane Isopropanol, Ethanol The alcohol's hydroxyl group can interact with the polar head of OAPB, while its alkyl chain is compatible with the non-polar solvent.
Non-polar Aromatic Toluene, Xylene Tetrahydrofuran (THF), Isopropanol THF provides polarity to solvate the headgroup while being fully miscible with aromatic solvents.
Polar Aprotic Acetone, Ethyl Acetate Propylene Glycol, Ethanol These co-solvents can help bridge the polarity gap and disrupt solvent self-association, creating a more favorable environment for the amphiphilic solute.

| Polar Protic | Methanol, Ethanol | Water, Glycerol | While OAPB is soluble in many alcohols, adding a highly polar co-solvent like water can enhance solubility by strongly solvating the zwitterionic headgroup. |

Table 2: Summary of Factors Influencing OAPB Solubility

Factor General Effect on Solubility Key Considerations & Potential Issues
Increasing Temperature Generally Increases May precipitate upon cooling; risk of thermal degradation; safety concerns with flammable solvents.[2]
Adding a Co-solvent Generally Increases Requires optimization of the co-solvent type and ratio; may alter final formulation properties (e.g., viscosity, evaporation rate).[4]

| Adjusting pH (Lowering) | Variable; System Dependent | Can significantly alter molecular polarity. May lead to a dramatic increase in viscosity or gel formation.[1] |

Experimental Protocols

Protocol: Determining the Optimal Co-solvent Ratio for Solubilization

  • Preparation:

    • Prepare a stock solution of this compound at the desired final concentration in the primary organic solvent. If it does not dissolve, this will be a suspension.

    • Select a suitable co-solvent based on miscibility with the primary solvent and its ability to solvate the polar headgroup of OAPB (refer to Table 1).

  • Titration:

    • Place a known volume of the OAPB suspension/solution on a magnetic stir plate with a stir bar.

    • Slowly add the chosen co-solvent dropwise or in small, measured increments (e.g., 1-2% of the total volume).

    • Allow the solution to stir for 5-10 minutes after each addition to ensure it reaches equilibrium.

  • Observation:

    • Visually inspect the solution for clarity against a dark background after each increment.

    • The point at which the solution becomes completely clear and free of precipitates is the minimum required co-solvent ratio.

    • It is recommended to add a slight excess (e.g., an additional 2-5%) to ensure stability against minor temperature fluctuations.

  • Documentation:

    • Record the final volume percentages of the primary solvent, co-solvent, and the concentration of OAPB.

    • Note any significant changes in the viscosity of the solution.

    • Observe the stable solution for 24 hours at the target storage temperature to check for any signs of precipitation over time.

Visualizations

TroubleshootingWorkflow start OAPB Insoluble in Organic Solvent decision1 Is gentle heating an option? start->decision1 proc_heat Heat solution gently with stirring decision1->proc_heat Yes proc_cosolvent Add a suitable co-solvent (see Table 1 & Protocol) decision1->proc_cosolvent No decision2 Solution Clear? proc_heat->decision2 decision2->proc_cosolvent No end_success Solubility Achieved decision2->end_success Yes decision3 Solution Clear? proc_cosolvent->decision3 decision3->end_success Yes decision_gel Did it form a gel? decision3->decision_gel No decision3->decision_gel proc_gel Problem: High Viscosity / Gel - Dilute - Adjust pH - Increase Temperature end_fail Re-evaluate solvent system or OAPB concentration proc_gel->end_fail decision_gel->proc_gel Yes decision_gel->end_fail No

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

CoSolvencyConcept cluster_solvent Primary Non-Polar Solvent s1 tail Hydrophobic Tail s1->tail s2 s2->tail s3 s3->tail s4 s4->tail s5 s6 s7 s8 head Polar Head (Zwitterionic) cs1 Co-solvent (e.g., Ethanol) cs1->head cs2 Co-solvent (e.g., Ethanol) cs2->head

Caption: Conceptual model of co-solvency improving OAPB solubility in a non-polar solvent.

References

Addressing batch-to-batch variability of Oleamidopropyl betaine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential batch-to-batch variability of Oleamidopropyl betaine (B1666868) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Oleamidopropyl betaine and where is it used in research?

This compound is a zwitterionic surfactant, meaning it has both a positive and a negative charge in its molecular structure, making it electrically neutral overall.[1][2] Its chemical formula is C₂₅H₄₈N₂O₃.[3][4] In experimental contexts, particularly in cell culture and drug formulation, it can be used for its properties as a cleansing agent, foam booster, and conditioning agent.[1][2][5]

Q2: What causes batch-to-batch variability in this compound?

Batch-to-batch variability in this compound can arise from several factors related to its synthesis and purification process. The conventional two-step synthesis involves the amidation of oleic acid with 3-(dimethylamino)propylamine (DMAPA), followed by a quaternization step.[6] Variations in the completeness of these reactions, purification methods, and storage conditions can lead to differences in the final product.

Q3: What are the common impurities found in this compound?

The primary impurities of concern are residual reactants and byproducts from its synthesis.[6] These include:

  • 3-(dimethylamino)propylamine (DMAPA) : An unreacted starting material.[6]

  • Amidoamine (the intermediate product) : Formed during the first step of synthesis.[6]

The levels of these impurities can significantly impact the physicochemical properties and biological effects of the this compound solution.[6]

Q4: How can batch-to-batch variability of this compound affect my experiments?

Inconsistent batches of this compound can introduce significant variability into experimental results, making them difficult to reproduce.[7][8][9] Potential effects include:

  • Altered cell viability and morphology in cell culture experiments. [10][11]

  • Changes in the stability and performance of drug formulations. [12][13]

  • Variations in surface tension and foaming properties of solutions. [14]

  • Inconsistent results in assays where it is used as an excipient.

Q5: How can I check for variability between different batches?

A multi-step approach is recommended:

  • Review the Certificate of Analysis (CofA): Compare the specifications for parameters like pH, solid content, and sodium chloride levels between batches.

  • Perform Analytical Characterization: Employ analytical techniques to assess purity and identify impurities.[15][16]

  • Conduct Functional Testing: Test the new batch in a small-scale, controlled experiment to compare its performance against a previously characterized "golden batch."

Troubleshooting Guides

This section provides a structured approach to identifying and resolving issues that may arise from the batch-to-batch variability of this compound.

Guide 1: Unexpected Results in Cell Culture Experiments

Problem: You observe unexpected changes in cell health, such as decreased viability, altered morphology, or inconsistent growth rates, after switching to a new batch of this compound-containing medium.

Troubleshooting Workflow:

A Unexpected Cell Culture Results B Isolate the Variable: Is the new batch of this compound the only change? A->B C Check for Obvious Contamination (Bacterial, Fungal, Yeast) B->C Yes K Review other potential causes of cell stress B->K No D Quarantine the new batch of this compound C->D E Perform Side-by-Side Comparison: Culture cells with old batch vs. new batch D->E F Do results differ between batches? E->F G Characterize the New Batch: - pH of medium - Osmolality - Analytical Chemistry (HPLC, LC-MS) F->G Yes F->K No H Contact Supplier with Data G->H I Test a different lot number or source G->I J Revert to a previously validated batch if possible G->J A New Batch of this compound Received B Review Certificate of Analysis (CofA) A->B C Does CofA meet specifications? B->C D Perform In-House QC Tests: - pH (of a 1% solution) - Appearance (Clarity, Color) C->D Yes K Reject Batch and Contact Supplier C->K No E Do in-house tests pass? D->E F Analytical Characterization (e.g., HPLC) E->F Yes E->K No G Is the chemical profile consistent with the reference batch? F->G H Functional Assay: (e.g., small-scale formulation or cell viability test) G->H Yes G->K No I Does it perform as expected? H->I J Release Batch for Experimental Use I->J Yes I->K No A Variable this compound Batch (High Impurity Levels) B Increased Cellular Stress A->B C Altered Membrane Integrity A->C D Activation of Stress-Activated Protein Kinase (SAPK/JNK) Pathway B->D E Induction of Apoptotic Pathways C->E F Changes in Gene Expression D->F E->F G Decreased Cell Viability F->G H Altered Cellular Morphology F->H I Inconsistent Assay Readouts F->I

References

Technical Support Center: Optimization of Oleamidopropyl Betaine for Specific Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and optimization of Oleamidopropyl betaine (B1666868) for the extraction of specific membrane proteins.

Disclaimer: While Oleamidopropyl betaine is a zwitterionic surfactant, its specific application and optimization for membrane protein extraction are not extensively documented in peer-reviewed literature. The information provided here is based on the general principles of membrane protein biochemistry and the known properties of similar zwitterionic detergents. This guide is intended to serve as a starting point for your own experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its relevant properties for membrane protein extraction?

A1: this compound is a zwitterionic surfactant, meaning it possesses both a positive and a negative charge on its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1] Its structure consists of a long, hydrophobic oleic acid tail and a hydrophilic betaine headgroup.[2] This amphipathic nature allows it to interact with and solubilize membrane proteins from the lipid bilayer.[3] One of its key properties is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. For this compound, the CMC is reported to be in the range of 0.05–0.1 wt%.[2] Detergent concentrations above the CMC are generally required for effective membrane protein solubilization.[4]

Q2: What are the potential advantages of using this compound for membrane protein extraction?

A2: Based on the properties of other zwitterionic detergents, this compound may offer several advantages:

  • Preservation of Protein Structure and Function: Zwitterionic detergents are generally considered mild and less denaturing than ionic detergents like SDS.[1] This property is crucial for maintaining the native conformation and biological activity of the extracted protein.

  • Reduced Protein Aggregation: By replacing the native lipid environment, this compound can help to keep hydrophobic membrane proteins soluble in aqueous solutions, thus preventing aggregation.

  • Compatibility with Downstream Applications: Its neutral charge makes it compatible with techniques like isoelectric focusing (IEF) and 2D-gel electrophoresis, as it does not interfere with the native charge of the proteins.[1] It may also have better compatibility with mass spectrometry (MS) compared to ionic detergents.

Q3: How does this compound compare to other commonly used zwitterionic detergents like CHAPS?

PropertyThis compoundCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)
Chemical Structure Long oleic acid tail, betaine headgroupSteroid-based hydrophobic structure, sulfobetaine (B10348) headgroup
Molecular Weight ~424.7 g/mol [5]~614.9 g/mol
Critical Micelle Conc. (CMC) 0.05–0.1 wt%[2]~0.5% (8–10 mM)
Micelle Size Not widely reportedSmall (~6 kDa)
Dialyzable Likely, due to a moderately low MW and relatively high CMCYes, easily removed by dialysis
Denaturing Potential Expected to be low (mild)Low (non-denaturing)

Q4: What concentration of this compound should I start with for my experiments?

A4: A good starting point is to use a concentration that is 2 to 5 times the Critical Micelle Concentration (CMC). Given the CMC of this compound is around 0.05-0.1 wt%, a starting concentration of 0.2% to 0.5% (w/v) in your extraction buffer would be a reasonable starting point for optimization. The optimal concentration will be protein-dependent and needs to be determined empirically.

Troubleshooting Guide

Problem: Low Yield of Extracted Membrane Protein

  • Possible Cause: The concentration of this compound is too low to efficiently solubilize the membrane.

    • Solution: Increase the concentration of this compound in a stepwise manner (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Monitor the protein yield at each concentration to find the optimal point. Be aware that excessively high detergent concentrations can sometimes lead to protein inactivation.

  • Possible Cause: The incubation time for solubilization is insufficient.

    • Solution: Increase the incubation time of the membrane fraction with the detergent buffer (e.g., from 1 hour to 4 hours, or overnight) at a controlled temperature (e.g., 4°C) with gentle agitation.

  • Possible Cause: The pH or ionic strength of the extraction buffer is suboptimal.

    • Solution: Perform a screen of different pH values (e.g., pH 6.0, 7.4, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) in your extraction buffer to determine the conditions that yield the best protein extraction.

Problem: The Extracted Protein is Aggregated

  • Possible Cause: The concentration of this compound is below the CMC during or after purification.

    • Solution: Ensure that all buffers used during purification (e.g., in chromatography steps) contain this compound at a concentration above its CMC to maintain protein solubility.

  • Possible Cause: The protein is inherently unstable once extracted from the native membrane.

    • Solution: Consider adding stabilizing agents to your buffers, such as glycerol (B35011) (10-20%), specific lipids (e.g., cholesterol), or co-factors that are known to stabilize your protein of interest.

Problem: The Extracted Protein Has Lost Its Activity

  • Possible Cause: The detergent is stripping away essential lipids required for protein function.

    • Solution: Try adding a lipid mixture (e.g., brain lipids or a defined synthetic lipid mix) to the solubilization and purification buffers.

  • Possible Cause: The detergent is partially denaturing the protein.

    • Solution: Although zwitterionic detergents are generally mild, some proteins can be sensitive. Try decreasing the detergent concentration to the minimum required for solubilization. You can also screen other mild zwitterionic or non-ionic detergents.

Experimental Protocols

Protocol: General Method for Membrane Protein Extraction and Solubilization using this compound

This protocol provides a general framework. The optimal conditions for your specific protein of interest must be determined empirically.

1. Preparation of Cell/Tissue Homogenate: a. For cultured cells: Harvest cells and wash with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. b. For tissues: Mince the tissue on ice and wash with ice-cold PBS. c. Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors). d. Homogenize the sample on ice using a Dounce homogenizer, sonication, or other appropriate mechanical disruption method.

2. Isolation of Membrane Fraction: a. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. b. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction. c. Discard the supernatant (cytosolic fraction). Wash the membrane pellet with Lysis Buffer without protease inhibitors and repeat the ultracentrifugation step to remove residual cytosolic proteins.

3. Solubilization of Membrane Proteins: a. Resuspend the washed membrane pellet in Solubilization Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, and the optimized concentration of this compound, starting with 0.5% w/v). b. Incubate with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C. c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane material and aggregated proteins. d. The supernatant contains the solubilized membrane proteins.

4. Downstream Processing: a. The solubilized protein can now be purified using techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. b. Important: Ensure that all buffers used in subsequent purification steps contain this compound at a concentration above its CMC to prevent protein aggregation.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_isolation 2. Membrane Isolation cluster_solubilization 3. Solubilization cluster_analysis 4. Analysis & Purification Cell_Harvest Cell Harvest / Tissue Mincing Homogenization Homogenization in Lysis Buffer Cell_Harvest->Homogenization Low_Speed_Spin Low-Speed Centrifugation (remove nuclei) Homogenization->Low_Speed_Spin Ultracentrifugation Ultracentrifugation (pellet membranes) Low_Speed_Spin->Ultracentrifugation Wash_Step Wash Membrane Pellet Ultracentrifugation->Wash_Step Resuspend Resuspend in Buffer with This compound Wash_Step->Resuspend Incubate Incubate with Agitation Resuspend->Incubate Clarify Ultracentrifugation (pellet debris) Incubate->Clarify Purification Affinity / Ion-Exchange / SEC Clarify->Purification Analysis SDS-PAGE / Western Blot / Activity Assay Purification->Analysis

Caption: General workflow for membrane protein extraction using this compound.

Troubleshooting_Yield cluster_concentration Detergent Concentration cluster_incubation Solubilization Time cluster_buffer Buffer Conditions cluster_re_evaluate Re-evaluation Start Low Protein Yield Check_Conc Is [Detergent] >> CMC? Start->Check_Conc Increase_Conc Increase Oleamidopropyl betaine Concentration Check_Conc->Increase_Conc No Check_Time Sufficient Incubation? Check_Conc->Check_Time Yes Re_evaluate Re-evaluate Protein Yield Increase_Conc->Re_evaluate Increase_Time Increase Incubation Time (e.g., 4h or overnight) Check_Time->Increase_Time No Check_Buffer Buffer Optimized? Check_Time->Check_Buffer Yes Increase_Time->Re_evaluate Screen_Buffer Screen pH and Ionic Strength Check_Buffer->Screen_Buffer No Check_Buffer->Re_evaluate Yes Screen_Buffer->Re_evaluate

Caption: Troubleshooting logic for low membrane protein extraction yield.

References

Technical Support Center: Forced Degradation Studies of Oleamidopropyl Betaine for Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Oleamidopropyl betaine (B1666868).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on Oleamidopropyl betaine?

A1: Forced degradation studies are essential to understand the chemical stability of this compound under various stress conditions.[1] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[1][2][3] This information is crucial for formulation development, establishing storage conditions, and ensuring the quality and safety of products containing this ingredient.[3]

Q2: What are the expected degradation pathways for this compound?

A2: The chemical structure of this compound, which includes an amide linkage and a quaternary ammonium (B1175870) group, suggests several potential degradation pathways. The most significant is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions, especially at elevated temperatures.[4] Other potential pathways include oxidation and photochemical degradation upon exposure to UV light.[4]

Q3: Which analytical techniques are most suitable for analyzing the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying this compound and its degradation products.[5] Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS/MS) is highly recommended for separating the polar impurities and degradation products from the parent molecule.[4]

Q4: What are the typical stress conditions applied in forced degradation studies of this compound?

A4: Typical stress conditions are based on ICH guidelines and include:

  • Acid Hydrolysis: Treatment with an acid solution (e.g., 0.1 N HCl) at elevated temperatures.[6]

  • Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heating the sample in both solid and solution states.

  • Photodegradation: Exposing the sample to UV and visible light, as per ICH Q1B guidelines.[2][4]

Q5: How much degradation should be targeted in these studies?

A5: The goal is to achieve a level of degradation that is detectable but does not lead to the complete breakdown of the molecule, which could result in secondary and irrelevant degradation products.[5] A target degradation of 5-20% of the active ingredient is generally considered appropriate.[6][7]

Troubleshooting Guides

Issue 1: No significant degradation is observed under stress conditions.

Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time.[5]
This compound is highly stable under the applied conditions.Confirm the stability by employing more aggressive, yet realistic, stress conditions. If no degradation is observed, document the compound's stability under the tested conditions.
Analytical method is not sensitive enough to detect small changes.Optimize the HPLC method, including the detector settings, to improve sensitivity for potential degradation products.

Issue 2: Excessive degradation (more than 20%) is observed.

Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.[5] The aim is to achieve controlled degradation.
Secondary degradation is occurring.Analyze samples at multiple, shorter time points to distinguish between primary and secondary degradation products.[3]

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

Possible Cause Troubleshooting Step
Co-elution of the parent peak with degradation products.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry (e.g., HILIC for polar compounds).[5]
Sample matrix interference.Improve the sample preparation procedure to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.
Column overloading.Reduce the injection volume or the concentration of the sample.[1]

Issue 4: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Inconsistent sample preparation.Ensure that sample preparation procedures are standardized and followed precisely for all samples.
Fluctuation in instrument performance.Calibrate the HPLC system regularly and perform system suitability tests before each run to ensure consistent performance.[5]
Variability in stress conditions.Tightly control the temperature, concentration of reagents, and light exposure during the degradation experiments.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation of this compound

Stress ConditionParametersExposure Time (hours)% Degradation (Illustrative)Major Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 N HCl2412.5Oleic acid, 3-(dimethylamino)propylamine
60°C4818.2Oleic acid, 3-(dimethylamino)propylamine
Base Hydrolysis 0.1 N NaOH248.9Oleic acid, 3-(dimethylamino)propylamine
60°C4815.1Oleic acid, 3-(dimethylamino)propylamine
Oxidation 3% H₂O₂246.5Oxidized derivatives
Room Temp4810.3Oxidized derivatives
Thermal 80°C (Solid)723.1Minor unidentified products
Photolytic ICH Q1B Option 2-7.8Photodegradation products

Note: The % degradation and major degradation products are illustrative and should be confirmed by experimental data.

Experimental Protocols

1. Acid/Base Hydrolysis Protocol

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Application:

    • Acid: Mix an aliquot of the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Base: Mix an aliquot of the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 24 and 48 hours).

  • Neutralization: After incubation, cool the samples to room temperature and neutralize the acid-stressed sample with an equivalent amount of NaOH, and the base-stressed sample with an equivalent amount of HCl.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

2. Oxidative Degradation Protocol

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Stress Application: Mix an aliquot of the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

  • Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 and 48 hours), protected from light.

  • Analysis: Dilute the sample to an appropriate concentration and analyze by HPLC.

3. Photostability Protocol

  • Sample Exposure: Expose the this compound sample (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2]

  • Control Sample: Keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

  • Analysis: After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data

Caption: General workflow for forced degradation studies of this compound.

Troubleshooting_HPLC Start HPLC Analysis Issue Problem What is the issue? Start->Problem NoDeg No Degradation Problem->NoDeg No Degradation ExcessDeg Excessive Degradation Problem->ExcessDeg >20% Degradation PoorPeak Poor Peak Shape Problem->PoorPeak Peak Tailing/Splitting Sol_NoDeg Increase Stressor Concentration/Temp/Time NoDeg->Sol_NoDeg Sol_ExcessDeg Decrease Stressor Concentration/Temp/Time ExcessDeg->Sol_ExcessDeg Sol_PoorPeak Optimize HPLC Method (Mobile Phase, Gradient, Column) PoorPeak->Sol_PoorPeak

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Managing Viscosity of Concentrated Oleamidopropyl Betaine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the viscosity of concentrated Oleamidopropyl betaine (B1666868) (OAPB) solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of concentrated Oleamidopropyl betaine solutions.

Issue Potential Cause Recommended Action
Solution is too viscous to handle or process. Low pH: OAPB solutions exhibit a significant increase in viscosity under acidic conditions (pH < 4), potentially forming viscoelastic gels.[1]1. Measure the current pH of the solution. 2. Gradually add a suitable alkalizing agent (e.g., Sodium Hydroxide solution) with gentle mixing to raise the pH. Aim for a pH range of 6-8, where viscosity is typically lower.[2] 3. Monitor the viscosity as you adjust the pH.
High Concentration: The viscosity of OAPB solutions increases with concentration.1. Dilute the solution with deionized water or an appropriate buffer to the desired concentration. 2. Add the diluent slowly while mixing to ensure homogeneity.
Low Temperature: Viscosity of surfactant solutions generally increases as temperature decreases.1. Gently warm the solution. Monitor the temperature to avoid degradation. 2. Determine the optimal temperature for your desired viscosity through experimentation.
Interaction with Anionic Surfactants: OAPB can have a synergistic thickening effect when combined with anionic surfactants.[3]1. Review the formulation to understand the ratio of OAPB to anionic surfactants. 2. Consider adjusting the ratio to reduce the synergistic thickening.
Viscosity is too low for the intended application. High pH: At neutral to alkaline pH, OAPB solutions tend to have lower viscosity.1. Carefully add a suitable acidifying agent (e.g., Citric Acid solution) to lower the pH.[4] 2. Monitor the viscosity closely, as a sharp increase can occur at lower pH values.
Low Concentration: The solution may be too dilute.1. If possible, increase the concentration of OAPB. 2. Alternatively, consider adding a thickening agent.
Insufficient Electrolytes: The addition of salts like Sodium Chloride can increase the viscosity of betaine solutions, often up to a certain peak concentration.[5]1. Prepare a stock solution of Sodium Chloride. 2. Incrementally add the salt solution while monitoring the viscosity to determine the optimal concentration for your desired thickness. Be aware that exceeding the optimal salt concentration can lead to a decrease in viscosity.[6]
Inconsistent viscosity between batches. Variability in Raw Material pH: The initial pH of the concentrated OAPB may vary slightly between lots.1. Always measure and record the pH of the raw material upon receipt. 2. Adjust the pH of each batch to a consistent target value during formulation.
Inaccurate Measurements: Small variations in the concentration of OAPB, co-surfactants, or electrolytes can lead to significant viscosity differences.1. Ensure all components are weighed or measured accurately using calibrated equipment. 2. Develop and adhere to a strict Standard Operating Procedure (SOP) for formulation.
Inadequate Mixing: Poor mixing can lead to localized areas of high or low viscosity.1. Ensure thorough but gentle mixing to achieve a homogeneous solution. 2. Avoid excessive shear, which can sometimes affect the structure of the surfactant micelles.

Frequently Asked Questions (FAQs)

1. What is the primary factor influencing the viscosity of this compound solutions?

The pH of the solution is a critical factor. This compound is a zwitterionic surfactant, and its charge characteristics change with pH. In acidic conditions (typically below pH 4), the carboxylate group becomes protonated, leading to the formation of viscoelastic gels and a significant increase in viscosity.[1]

2. How does the concentration of this compound affect viscosity?

As with most surfactant solutions, increasing the concentration of this compound will generally lead to an increase in viscosity. This is due to the increased interactions and entanglement of the surfactant micelles.

3. What is the role of electrolytes, like Sodium Chloride, in managing viscosity?

The addition of electrolytes such as Sodium Chloride can significantly impact the viscosity of this compound solutions, particularly when used in conjunction with anionic surfactants.[5] Initially, adding salt tends to increase viscosity up to a certain point (the "salt curve" peak).[6] Beyond this concentration, further addition of salt can cause the viscosity to decrease. The optimal salt concentration for maximum viscosity needs to be determined experimentally for each specific formulation.

4. Can temperature be used to control the viscosity of this compound solutions?

Yes, temperature can be used to manage viscosity. Generally, increasing the temperature of a surfactant solution will decrease its viscosity.[7] This can be a useful technique for temporarily reducing the viscosity of a highly concentrated solution to make it easier to handle or process. However, it is important to avoid excessive heat, which could lead to degradation of the product.

5. How do anionic surfactants interact with this compound to affect viscosity?

This compound exhibits a synergistic interaction with anionic surfactants (e.g., Sodium Laureth Sulfate).[3] When combined, they can create a more densely packed micellar structure, leading to a significant increase in viscosity compared to either surfactant alone. This property is often utilized in cosmetic and personal care formulations to build viscosity.

Data Presentation

Table 1: Effect of Surfactant Concentration on Viscosity (Illustrative Example)

SLES Concentration (wt%)CAPB Concentration (wt%)Viscosity (mPa·s)
102~1,500
104~4,500
106~8,000
122~2,500
124~6,000

Note: This is generalized data to illustrate the trend. Actual values will vary based on specific grades of surfactants, temperature, and pH.

Table 2: Effect of Sodium Chloride on Viscosity of a Surfactant Blend (Illustrative Example for a 12% SLES / 3% CAPB solution)

Sodium Chloride (wt%)Viscosity (mPa·s)
0.0~3,000
0.5~5,500
1.0~9,000
1.5~12,000
2.0~10,500
2.5~8,000

Note: This data illustrates a typical "salt curve" where viscosity peaks at a certain electrolyte concentration and then decreases.[6]

Experimental Protocols

Protocol 1: Measurement of Viscosity using a Rotational Viscometer

This protocol outlines a general procedure for measuring the viscosity of this compound solutions.

Materials:

  • Rotational viscometer with appropriate spindles

  • Beakers or sample containers

  • Temperature probe or water bath

  • This compound solution

  • Deionized water and any other formulation components

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For highly viscous solutions, a lower speed and larger spindle may be necessary.

  • Sample Preparation:

    • Place a sufficient volume of the this compound solution into a beaker to ensure the spindle will be immersed to the proper depth.

    • Allow the sample to equilibrate to the desired measurement temperature. Use a water bath for precise temperature control.[7]

  • Measurement:

    • Carefully lower the spindle into the center of the sample, avoiding the introduction of air bubbles.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.

    • Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).

    • It is recommended to take multiple readings at different rotational speeds to check for Newtonian or non-Newtonian behavior.[8]

  • Cleaning:

    • Thoroughly clean the spindle and sample container between measurements to prevent cross-contamination.[8]

Protocol 2: Adjusting the Viscosity of a Concentrated this compound Solution

This protocol provides a systematic approach to modifying the viscosity of your OAPB solution.

Materials:

  • Concentrated this compound solution

  • pH meter

  • Stir plate and stir bar

  • Solutions of an acid (e.g., 10% Citric Acid) and a base (e.g., 10% Sodium Hydroxide)

  • Sodium Chloride solution (e.g., 20% w/v)

  • Deionized water

  • Viscometer

Procedure:

  • Initial Characterization:

    • Measure and record the initial pH and viscosity of the concentrated OAPB solution using the protocol described above.

  • Viscosity Reduction (if too thick):

    • pH Adjustment: While gently stirring, slowly add the base solution dropwise to increase the pH. Monitor the pH and viscosity periodically until the desired viscosity is reached. A target pH of 6-8 is a good starting point.[2]

    • Dilution: If pH adjustment is not sufficient or desired, dilute the solution by slowly adding deionized water while stirring until the target viscosity is achieved.

    • Temperature: Gently warm the solution while stirring to temporarily reduce viscosity for easier handling.

  • Viscosity Increase (if too thin):

    • pH Adjustment: While gently stirring, slowly add the acid solution dropwise to decrease the pH. Be cautious, as viscosity can increase rapidly at lower pH values.[1]

    • Electrolyte Addition: While stirring, add the Sodium Chloride solution in small increments. Measure the viscosity after each addition to map out the salt curve and identify the optimal concentration for your desired viscosity.[6]

  • Final Measurement:

    • Once the desired viscosity is achieved, record the final pH, temperature, and concentration of all components.

Visualizations

Viscosity_Management_Workflow start Start: Concentrated OAPB Solution measure_initial Measure Initial Viscosity & pH start->measure_initial check_viscosity Is Viscosity Acceptable? measure_initial->check_viscosity too_high Viscosity Too High check_viscosity->too_high No too_low Viscosity Too Low check_viscosity->too_low No end_process End: Desired Viscosity Achieved check_viscosity->end_process Yes adjust_ph_up Increase pH (e.g., add NaOH) too_high->adjust_ph_up dilute Dilute with Water/Buffer too_high->dilute warm Gently Warm Solution too_high->warm adjust_ph_down Decrease pH (e.g., add Citric Acid) too_low->adjust_ph_down add_salt Add Electrolyte (e.g., NaCl) too_low->add_salt remeasure Re-measure Viscosity & pH adjust_ph_up->remeasure dilute->remeasure warm->remeasure adjust_ph_down->remeasure add_salt->remeasure remeasure->check_viscosity

Caption: Workflow for troubleshooting and adjusting the viscosity of OAPB solutions.

Factors_Influencing_Viscosity viscosity OAPB Solution Viscosity concentration Concentration concentration->viscosity Directly Proportional ph pH ph->viscosity Inversely Proportional (generally, sharp increase at low pH) temperature Temperature temperature->viscosity Inversely Proportional electrolytes Electrolytes (e.g., NaCl) electrolytes->viscosity Increases to a peak, then decreases cosurfactants Co-surfactants (Anionic) cosurfactants->viscosity Synergistic Increase

Caption: Key factors influencing the viscosity of this compound solutions.

References

Validation & Comparative

A Comparative Analysis of Skin Irritation Potential: Oleamidopropyl Betaine vs. Cocamidopropyl Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin irritation potential of two commonly used amphoteric surfactants: Oleamidopropyl Betaine and Cocamidopropyl Betaine. This analysis is based on available experimental data from in vitro and human clinical studies, offering insights for formulation development and safety assessment.

Executive Summary

Cocamidopropyl Betaine (CAPB) is a widely used surfactant known for its mildness; however, concerns about skin sensitization have been raised. Extensive research indicates that the primary cause of these reactions is not CAPB itself, but rather impurities from the manufacturing process, namely amidoamine (AA) and 3-dimethylaminopropylamine (B130723) (DMAPA).[1][2] In contrast, data on the direct skin irritation potential of this compound is less comprehensive. It is often discussed in the context of co-sensitization with CAPB, suggesting a potential for similar issues related to manufacturing impurities.[3] While direct comparative studies with quantitative endpoints are scarce, this guide synthesizes the available evidence to facilitate an informed assessment.

In Vitro Skin Irritation Data

The OECD Test Guideline 439 utilizes reconstructed human epidermis (RhE) models to assess skin irritation potential by measuring cell viability after exposure to a test substance. A substance is classified as an irritant if it reduces cell viability to ≤ 50%.[4]

Table 1: Summary of In Vitro Skin Irritation Data

Test SubstanceAssayCell Type/Tissue ModelConcentrationEndpointResultReference
Cocamidopropyl Betaine MTT AssayReconstructed Human Epidermis (EpiDerm™)Formulation with CAPBCell Viability37% reduction[5]
MTT AssayHuman Gingival FibroblastsVariousCytotoxicity>90% cytotoxicity
Sodium Lauryl Sulfate (Positive Control) MTT AssayReconstructed Human Epidermis (EpiDerm™)5%Cell Viability<50% (Classified as irritant)[6]
This compound Not AvailableNot AvailableNot AvailableNot AvailableData not publicly available

Note: The study on a cleansing foam containing Cocamidopropyl Betaine showed a 37% reduction in tissue viability, which is approaching the 50% threshold for irritation classification.[5] Another study on human gingival fibroblasts reported over 90% cytotoxicity for CAPB.

Human Clinical Data: Patch Testing

Human Repeat Insult Patch Tests (HRIPT) are conducted to evaluate the irritation and sensitization potential of a substance after repeated application to the skin of human volunteers.

Patch test studies have been instrumental in understanding the sensitization potential of CAPB and related compounds. A study reviewing patch test records found that out of 1092 patients, 1.3% showed allergic reactions to a series of CAPB-related compounds. Notably, allergic reactions to purified CAPB were rare, while reactions to its impurities, cocamidopropyl dimethylamine (B145610) and dimethylaminopropylamine, were more common.[7] In the same study, 8 out of 15 patients with allergic reactions to CAPB-related compounds also reacted to Oleamidopropyl Dimethylamine, a related impurity.[7] This suggests a potential for cross-reactivity or co-sensitization, likely due to the shared impurity DMAPA.

Table 2: Summary of Human Patch Test Data

Test SubstanceTest TypeNumber of SubjectsConcentrationResultsReference
Cocamidopropyl Betaine-related compounds Patch Test1092Various1.3% allergic reactions[7]
Oleamidopropyl Dimethylamine (related to this compound) Patch Test1092Not specified8 out of 15 sensitized patients showed a reaction[7]

Experimental Protocols

OECD TG 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This test method assesses the potential of a chemical to induce skin irritation by evaluating its effect on a reconstructed human epidermis model.

  • Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated overnight in a controlled environment (37°C, 5% CO2).

  • Test Substance Application: The test substance is applied topically to the surface of the tissue. For liquids, a defined volume is applied, while for solids, a specific weight is used, often with pre-wetting of the tissue surface.

  • Exposure: The tissues are exposed to the test substance for a defined period, typically 60 minutes.

  • Post-Exposure Incubation: After exposure, the test substance is thoroughly rinsed off, and the tissues are transferred to fresh medium and incubated for approximately 42 hours to allow for the expression of cytotoxic effects.

  • Viability Assessment (MTT Assay): Tissue viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) salt.

  • Data Analysis: The amount of formazan produced is quantified by measuring its optical density. The percentage of viable cells in the test-substance-treated tissues is calculated relative to negative control tissues. A viability of ≤ 50% classifies the substance as an irritant.[4][6]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a product after repeated applications.

  • Induction Phase: Small amounts of the test product are applied to the skin of volunteers (typically on the back) under an occlusive or semi-occlusive patch. This is repeated on the same site for a total of nine applications over a three-week period. Skin reactions are evaluated before each new application.[8][9]

  • Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no product is applied. This allows for the development of any potential delayed hypersensitivity.

  • Challenge Phase: After the rest period, a single patch with the test product is applied to a new, previously untreated skin site.

  • Evaluation: The challenge site is evaluated for signs of irritation or allergic reaction at 24, 48, and sometimes 72 or 96 hours after patch removal. Reactions are scored by trained professionals based on erythema, edema, and other signs of inflammation.[8][9]

Signaling Pathways and Experimental Workflows

Surfactant-Induced Skin Irritation Pathway

Surfactants can induce skin irritation through a multi-step process that involves disruption of the skin barrier, interaction with skin cells, and the release of inflammatory mediators.

G cluster_0 Stratum Corneum cluster_1 Viable Epidermis Surfactant Surfactant (this compound or Cocamidopropyl Betaine) Barrier Disruption of Lipid Bilayer & Protein Denaturation Surfactant->Barrier Interaction Penetration Increased Permeability Barrier->Penetration Keratinocytes Keratinocytes Penetration->Keratinocytes Penetration Release Release of Pro-inflammatory Mediators (e.g., IL-1α) Keratinocytes->Release Activation Cascade Inflammatory Cascade Release->Cascade Irritation Clinical Signs of Irritation (Erythema, Edema) Cascade->Irritation

Caption: Surfactant-Induced Skin Irritation Pathway.

OECD TG 439 Experimental Workflow

The following diagram illustrates the key steps involved in the OECD TG 439 in vitro skin irritation test.

G Start Start: Reconstructed Human Epidermis Tissues Preincubation Pre-incubation (Overnight) Start->Preincubation Application Topical Application of Test Substance Preincubation->Application Exposure 60-minute Exposure Application->Exposure Rinse Rinsing Exposure->Rinse PostIncubation 42-hour Post-exposure Incubation Rinse->PostIncubation MTT MTT Assay (3 hours) PostIncubation->MTT Extraction Formazan Extraction MTT->Extraction OD Optical Density Measurement Extraction->OD Analysis Data Analysis: % Cell Viability OD->Analysis Classification Classification: Irritant (≤50%) or Non-irritant (>50%) Analysis->Classification End End Classification->End

Caption: OECD TG 439 Experimental Workflow.

Human Repeat Insult Patch Test (HRIPT) Workflow

This diagram outlines the general procedure for conducting a Human Repeat Insult Patch Test.

G cluster_0 Induction Phase (3 Weeks) cluster_1 Challenge Phase Induction_App Repeated Patch Application (9 applications) Induction_Eval Evaluation Before Each Application Induction_App->Induction_Eval Rest Rest Phase (2 Weeks) Induction_Eval->Rest Challenge_App Single Patch Application (New Site) Rest->Challenge_App Challenge_Eval Evaluation at 24, 48, 72/96 hrs Challenge_App->Challenge_Eval Result Final Report: Irritation & Sensitization Potential Challenge_Eval->Result Start Start: Subject Screening Start->Induction_App

Caption: HRIPT Experimental Workflow.

Conclusion

The available data suggests that Cocamidopropyl Betaine, when formulated to minimize impurities such as amidoamine and DMAPA, has a low potential for skin irritation. The primary concern with CAPB is sensitization linked to these impurities. For this compound, there is a significant lack of publicly available, direct quantitative data on its skin irritation potential. However, its association with co-sensitization in patch tests alongside CAPB-related compounds suggests that the purity of the ingredient is a critical factor in its safety profile.

For formulation scientists and drug development professionals, these findings underscore the importance of sourcing high-purity ingredients and considering the potential impact of manufacturing byproducts. When direct comparative data is unavailable, a thorough evaluation of the impurity profile of both this compound and Cocamidopropyl Betaine is crucial for accurately assessing and mitigating the risk of skin irritation and sensitization. Further direct comparative studies using standardized in vitro methods are warranted to provide a more definitive comparison of the intrinsic irritation potential of these two surfactants.

References

A Comparative Analysis of Oleamidopropyl Betaine and Other Zwitterionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Oleamidopropyl Betaine against other commonly used zwitterionic surfactants, supported by experimental data and detailed methodologies. Zwitterionic surfactants, possessing both positive and negative charges, are valued for their mildness, excellent foaming properties, and compatibility with a wide range of ingredients, making them crucial in various formulations within the pharmaceutical and personal care industries.

Introduction to Zwitterionic Surfactants

Zwitterionic surfactants, also known as amphoteric surfactants, exhibit a unique dual-charge characteristic that is pH-dependent.[1] This structure contributes to their desirable properties, including good water solubility, resistance to hard water, and the ability to reduce irritation caused by other surfactants.[2] Key examples of zwitterionic surfactants include this compound, Cocamidopropyl Betaine, and Cocamidopropyl Hydroxysultaine. These surfactants are integral in the formulation of products requiring effective cleansing with minimal irritation, such as shampoos, facial cleansers, and drug delivery systems.[3][4] Their application in pharmaceuticals is growing, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.[5]

Comparative Performance Data

The performance of a surfactant is evaluated based on several key parameters, including its ability to generate and sustain foam, its effectiveness in reducing surface tension, its critical micelle concentration (CMC), and its viscosity-building properties. The following table summarizes the typical performance characteristics of this compound in comparison to other widely used zwitterionic surfactants.

SurfactantPrimary Hydrophobic GroupTypical Foam Height (Initial, mm)Foam Stability (after 5 min, %)Surface Tension at CMC (mN/m)Critical Micelle Concentration (CMC)Viscosity BuildingMildness
This compound Oleic Acid (C18:1)HighGood~30-35LowExcellentVery Good
Cocamidopropyl Betaine (CAPB) Coconut Oil (C8-C18)Very HighModerate~28-32ModerateGoodGood
Lauramidopropyl Betaine Lauric Acid (C12)HighGood~29-33ModerateModerateVery Good
Cocamidopropyl Hydroxysultaine (CAHS) Coconut Oil (C8-C18)Very HighExcellent~30-34ModerateVery GoodExcellent

Note: The values presented in this table are representative and can vary based on the specific formulation, pH, temperature, and presence of other ingredients.

In-Depth Performance Analysis

Foaming Properties: this compound is known for its excellent foam-boosting capabilities.[6] While Cocamidopropyl Betaine often produces a higher initial foam volume, this compound, with its longer oleic acid chain, can contribute to a more stable and creamy lather.[7] Cocamidopropyl Hydroxysultaine is generally considered to have superior foam stability, even in the presence of hard water.[8]

Surface Tension Reduction and CMC: A lower CMC indicates a more efficient surfactant, as less of it is needed to form micelles and achieve maximum surface tension reduction.[9] Zwitterionic surfactants, in general, are effective at lowering the surface tension of water. The specific values can be influenced by the length and nature of the hydrophobic tail.

Viscosity: this compound exhibits a significant thickening effect, particularly in the presence of anionic surfactants.[10] This viscosity-building property is highly valuable in formulating gels and other high-viscosity products. Cocamidopropyl Hydroxysultaine is also noted for its potent viscosity-building capabilities.[8]

Mildness and Irritation Potential: Zwitterionic surfactants are prized for their mildness.[11] Cocamidopropyl Hydroxysultaine is often cited as being exceptionally mild, making it suitable for sensitive skin and baby products.[8] While Cocamidopropyl Betaine is also considered mild, concerns have been raised about potential impurities from its manufacturing process that may cause skin irritation in some individuals.[12]

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following are detailed methodologies for key performance evaluation experiments.

Ross-Miles Foam Test

This method is used to determine the foaming capacity and stability of a surfactant solution.[13]

Objective: To measure the initial foam height and the foam stability over time.

Apparatus:

  • Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control, and a reservoir with a specified orifice)

  • Volumetric flasks

  • Pipettes

  • Stopwatch

Procedure:

  • Prepare a solution of the surfactant at a specified concentration (e.g., 0.1% w/v) in deionized water.

  • Bring the solution to the desired temperature (e.g., 25°C) using the water jacket.

  • Add 200 mL of the surfactant solution to the bottom of the graduated column.

  • Add 50 mL of the same solution to the reservoir.

  • Open the stopcock of the reservoir to allow the solution to fall into the column, starting the stopwatch simultaneously.

  • Once the reservoir is empty, record the initial foam height in millimeters.

  • Record the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Ross_Miles_Foam_Test cluster_prep Preparation cluster_procedure Procedure prep_solution Prepare Surfactant Solution temp_control Adjust to Test Temperature prep_solution->temp_control add_to_column Add 200 mL to Column temp_control->add_to_column add_to_reservoir Add 50 mL to Reservoir temp_control->add_to_reservoir release_solution Release Solution from Reservoir add_to_column->release_solution add_to_reservoir->release_solution measure_initial Measure Initial Foam Height release_solution->measure_initial measure_final Measure Foam Height after 5 min measure_initial->measure_final

Fig. 1: Experimental workflow for the Ross-Miles foam test.
Viscosity Measurement

A rotational viscometer is used to measure the viscosity of surfactant solutions.[14]

Objective: To determine the viscosity of the surfactant solution at different concentrations and shear rates.

Apparatus:

  • Rotational viscometer with appropriate spindles

  • Beakers

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath

Procedure:

  • Prepare surfactant solutions at various concentrations.

  • Place a known volume of the solution in a beaker and bring it to the desired temperature in the water bath.

  • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity.

  • Immerse the spindle into the solution to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Measurements can be repeated at different rotational speeds to assess shear-thinning or shear-thickening behavior.

Viscosity_Measurement cluster_setup Setup cluster_measurement Measurement prep_samples Prepare Surfactant Solutions temp_equilibration Equilibrate to Test Temperature prep_samples->temp_equilibration select_spindle Select Spindle and Speed temp_equilibration->select_spindle immerse_spindle Immerse Spindle select_spindle->immerse_spindle stabilize_reading Start Viscometer and Stabilize immerse_spindle->stabilize_reading record_viscosity Record Viscosity stabilize_reading->record_viscosity CMC_Determination cluster_prep_cmc Preparation cluster_measurement_cmc Measurement and Analysis prep_stock Prepare Stock Solution create_dilutions Create Serial Dilutions prep_stock->create_dilutions measure_st Measure Surface Tension of Each Dilution create_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from Plot Inflection plot_data->determine_cmc

References

A Comparative Guide to the Validation of Analytical Methods for Oleamidopropyl Betaine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and cosmetic science, the accurate quantification of ingredients like Oleamidopropyl betaine (B1666868) (OAP betaine) in complex formulations is critical for quality control, stability testing, and regulatory compliance. Due to its amphoteric nature and presence in intricate matrices such as creams, shampoos, and lotions, robust and validated analytical methods are imperative.

While specific validated methods for OAP betaine are not extensively published, methodologies developed for the closely related and widely studied Cocamidopropyl betaine (CAPB) and its associated impurities are readily adaptable. This guide provides a comparative overview of suitable analytical techniques, focusing on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with detailed experimental protocols and validation data synthesized from current analytical practices.

Comparison of Analytical Methods

The choice of analytical technique for OAP betaine quantification is dictated by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. HPLC-MS/MS and GC-MS are powerful methods capable of providing the necessary performance for complex sample analysis.

FeatureHPLC-MS/MSGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-to-charge ratio detection.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-to-charge ratio detection.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds like OAP betaine.Requires analytes to be volatile and thermally stable. Derivatization is often necessary for non-volatile compounds.
Derivatization Generally not required, simplifying sample preparation.Typically required for polar, non-volatile compounds like betaines to increase volatility (e.g., silylation).
Selectivity Excellent, particularly with tandem MS (MS/MS) which minimizes matrix interference.[1][2]Excellent, with high specificity derived from characteristic mass fragmentation patterns.[3]
Sensitivity High sensitivity, capable of detecting trace levels (ng/mL to µg/mL).[4][5][6][7]High sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Instrumentation Cost Higher initial investment and maintenance costs.Generally lower initial investment compared to HPLC-MS/MS.
Analysis Time Rapid analysis times are achievable with modern UPLC systems.[4][5][6]Analysis time can be longer due to derivatization steps.
Matrix Effects Can be significant but can be compensated for using stable isotopically labeled internal standards.[5][6][7]Matrix effects can also be present but are often mitigated by the selectivity of the MS detector.
Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of an analytical method. Below are representative protocols for the analysis of OAP betaine in a cosmetic cream matrix.

Method 1: HPLC-MS/MS

This method is adapted from validated procedures for CAPB impurities and is highly suitable for the direct quantification of OAP betaine in complex matrices.[5][6][7]

1. Sample Preparation:

  • Accurately weigh 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex for 5 minutes to ensure thorough mixing and dissolution.

  • Centrifuge at 4000 rpm for 15 minutes to precipitate excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for polar compounds like betaines (e.g., 100 mm x 2.1 mm, 1.7 µm).[4][5][6][7]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for OAP betaine would need to be determined by direct infusion of a standard solution.

4. Validation Procedures:

  • Linearity: Prepare calibration standards of OAP betaine in the extraction solvent over the desired concentration range. The correlation coefficient (r²) should be >0.99.[4][8]

  • Accuracy & Precision: Analyze spiked matrix samples at low, medium, and high concentrations. Recoveries should be within 80-120%, with a relative standard deviation (RSD) of <15%.[4][5][6][7][8]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Method 2: GC-MS

This method requires a derivatization step to increase the volatility of OAP betaine, making it amenable to gas chromatography.

1. Sample Preparation and Derivatization:

  • Perform an initial liquid-liquid or solid-phase extraction to isolate OAP betaine from the sample matrix.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried residue.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • Reconstitute the derivatized sample in a suitable solvent like hexane (B92381) for injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient from a low initial temperature to a high final temperature to ensure separation of the derivatized analyte from matrix components.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity during quantification.

4. Validation Procedures:

  • Follow similar validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) as outlined for the HPLC-MS/MS method, ensuring the entire process, including the derivatization step, is reproducible.

Methodology Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Weigh Weigh Sample Extract Add Solvent & Vortex Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC HPLC Separation (HILIC Column) Filter->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Processing MS->Data

Caption: HPLC-MS/MS experimental workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Extract Initial Extraction Dry Evaporate to Dryness Extract->Dry Derivatize Add Silylating Agent & Heat Dry->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute GC GC Separation Reconstitute->GC MS MS Detection (SIM Mode) GC->MS Data Data Processing MS->Data

Caption: GC-MS experimental workflow.
Conclusion

The validation of an analytical method for Oleamidopropyl betaine in complex matrices is crucial for ensuring product quality and safety. While direct methods are not abundant in literature, adapting protocols from the related compound CAPB provides a solid foundation.

  • HPLC-MS/MS stands out as the preferred method due to its high selectivity, sensitivity, and ability to analyze OAP betaine in its native form without derivatization. It is particularly well-suited for complex cosmetic and pharmaceutical matrices where trace-level quantification is often required.

  • GC-MS is a viable alternative, offering excellent sensitivity and specificity. However, the mandatory derivatization step adds complexity and time to the sample preparation process, which may be a drawback for high-throughput screening.

The selection between these methods will ultimately depend on the specific analytical needs, laboratory resources, and the complexity of the sample matrix. Regardless of the chosen technique, rigorous validation according to established guidelines (e.g., ICH, AOAC) is essential to ensure the generation of reliable and reproducible data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of cosmetic and pharmaceutical ingredients is paramount for ensuring product safety and efficacy. This guide provides an objective comparison of the cross-reactivity of Oleamidopropyl betaine (B1666868) with related amphoteric surfactants, supported by experimental data from patch testing studies.

The increasing prevalence of allergic contact dermatitis necessitates a deeper understanding of the sensitizing potential of individual ingredients and their structural analogs. Oleamidopropyl betaine, an amphoteric surfactant used in a variety of personal care products, has been identified as a potential allergen. However, clinical evidence suggests that its allergenic potential is often linked to impurities and cross-reactivity with structurally similar compounds. This guide delves into the nuances of these relationships to inform safer formulation strategies.

Comparative Analysis of Allergic Reactions

Patch testing is the gold standard for identifying the causative agents of allergic contact dermatitis. The following table summarizes quantitative data from a study investigating allergic reactions to this compound and related substances. This data highlights the prevalence of sensitivity to these compounds within a cohort of patients undergoing patch testing.

Surfactant/ImpurityNumber of Allergic ReactionsPercentage of Allergic Patients (%)
Cocamidopropyl dimethylamine1386.7
Dimethylaminopropylamine (DMAPA)1173.3
Oleamidopropyl dimethylamine853.3
Cocamidopropyl betaine (CAPB)213.3

Data adapted from a study by Suuronen et al. on patients with positive patch test reactions to cocamidopropyl betaine-related compounds.

Unraveling the Web of Cross-Reactivity

The sensitization to amphoteric surfactants is often not an isolated event. The structural similarities between these molecules, particularly the presence of an amidoamine group, can lead to cross-reactivity. This means that an individual sensitized to one compound may also react to other related substances. The impurity profile of commercial-grade surfactants also plays a crucial role, with substances like dimethylaminopropylamine (DMAPA) being a primary sensitizer.

CrossReactivity cluster_impurities Key Sensitizing Impurity cluster_surfactants Amphoteric Surfactants DMAPA Dimethylaminopropylamine (DMAPA) OPB This compound DMAPA->OPB impurity in CAPB Cocamidopropyl Betaine DMAPA->CAPB impurity in OAPDM Oleamidopropyl Dimethylamine DMAPA->OAPDM structural similarity CAPDM Cocamidopropyl Dimethylamine DMAPA->CAPDM structural similarity OPB->OAPDM related substance CAPB->OPB structural similarity CAPB->CAPDM related substance OAPDM->CAPDM structural similarity

Figure 1. Logical relationship of cross-reactivity between this compound and related surfactants.

Experimental Protocols: Patch Testing for Surfactant Sensitivity

The following is a generalized protocol for patch testing to assess sensitivity to this compound and related amphoteric surfactants, based on established clinical practices.

1. Allergen Preparation:

  • Oleamidopropyl dimethylamine: 0.1% aqueous solution.

  • Cocamidopropyl betaine (CAPB): 1.0% aqueous solution.

  • Dimethylaminopropylamine (DMAPA): 1.0% aqueous solution.

  • Cocamidopropyl dimethylamine: Concentration as specified by the patch test manufacturer (typically 0.1% to 1.0% in petrolatum or aqueous solution).

  • Allergens are prepared in appropriate vehicles (e.g., petrolatum, aqueous solution) at standardized, non-irritating concentrations.

2. Patch Application:

  • Small amounts of each allergen are applied to individual Finn Chambers® or similar patch test units.

  • The patches are then applied to the upper back of the patient, ensuring good skin contact.

  • The location of each allergen is carefully mapped.

  • Patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patches and to keep the area dry.

3. Patch Reading and Interpretation:

  • First Reading: The patches are removed after 48 hours, and an initial reading is performed approximately 30-60 minutes later to allow any immediate irritation to subside.

  • Second Reading: A second reading is typically performed at 72 or 96 hours after application. Additional readings may be conducted at 7 days for suspected delayed reactions.

  • Scoring: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction (sharply demarcated erythema, sometimes with a glazed or wrinkled appearance)

4. Data Analysis:

  • The number and percentage of positive reactions to each tested substance are calculated to determine the prevalence of sensitivity and to identify patterns of co-reactivity and cross-reactivity.

This guide provides a foundational understanding of the cross-reactivity of this compound. For professionals in research and development, careful consideration of these interactions and the impurity profiles of raw materials is essential for creating safer and more effective products. Further targeted studies are encouraged to continue elucidating the complex immunological responses to amphoteric surfactants.

A Comparative Guide to the Emulsification Efficacy of Oleamidopropyl Betaine and Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of stable and effective emulsion systems, the choice of surfactant is paramount. This guide provides an objective comparison of the emulsification efficacy of Oleamidopropyl Betaine, a zwitterionic surfactant, against a range of commonly used non-ionic surfactants. By examining key performance indicators such as droplet size, polydispersity index (PDI), and zeta potential, this document aims to equip researchers and formulation scientists with the data-driven insights necessary for informed surfactant selection.

Executive Summary

This compound, with its unique zwitterionic nature, demonstrates competitive emulsifying properties, often yielding emulsions with small droplet sizes and favorable stability profiles. Non-ionic surfactants, while generally producing larger droplets, offer a wide array of Hydrophilic-Lipophilic Balance (HLB) values, providing versatility for various oil phases. The selection between these surfactant classes will ultimately depend on the specific requirements of the formulation, including desired droplet size, long-term stability, and interaction with other components.

Comparative Performance Data

The following table summarizes quantitative data on the emulsification performance of this compound (represented by proxy data from closely related betaines) and various non-ionic surfactants. It is important to note that this data is compiled from multiple studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

Surfactant TypeSurfactant ExampleConcentration (% w/w)Oil PhaseMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Zwitterionic Cocamidopropyl Betaine3Oleic Acid165 ± 70.148 ± 0.03-21 ± 3
Coco-Betaine3Oleic Acid189 ± 50.172 ± 0.02-19 ± 2
Non-ionic Polysorbate 80 (Tween 80)5Medium-Chain Triglycerides~200 - 500< 0.3-30 to -40
Sorbitan Stearate (Span 60)3Sunflower Oil~38,000--
Decyl Glucoside-----
Polysorbate 20 (Tween 20)-Astaxanthin in oil~70 - 150--

Note: Data for Cocamidopropyl Betaine and Coco-Betaine are used as representative examples for betaine-type surfactants due to the limited direct data on this compound under comparable conditions.[1] Data for non-ionic surfactants is aggregated from various sources and represents typical performance.

Experimental Protocols

To ensure a standardized and reproducible comparison of emulsifier efficacy, the following experimental protocols are recommended.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion should be prepared for each surfactant being tested.

Materials:

  • Oil Phase: A consistent oil, such as medium-chain triglycerides or a specific pharmaceutical-grade oil, should be used for all experiments.

  • Aqueous Phase: Deionized water.

  • Surfactant: this compound or the non-ionic surfactant of interest.

  • Equipment: High-shear homogenizer (e.g., rotor-stator or microfluidizer).

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of the surfactant in deionized water.

  • Heat both the oil and aqueous phases to a consistent temperature (e.g., 70°C) to ensure all components are liquid and to facilitate emulsification.

  • Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer at a fixed speed and for a set duration (e.g., 5,000 rpm for 10 minutes).

  • Allow the emulsion to cool to room temperature while stirring gently.

Droplet Size and Polydispersity Index (PDI) Analysis

The droplet size and PDI are critical indicators of emulsion quality and stability. Smaller droplet sizes and lower PDI values are generally desirable.

Method: Dynamic Light Scattering (DLS)

  • Dilute a small sample of the emulsion with deionized water to an appropriate concentration for DLS analysis.

  • Place the diluted sample in a cuvette and insert it into the DLS instrument.

  • Measure the particle size distribution at a constant temperature (e.g., 25°C).

  • Record the Z-average mean droplet diameter and the PDI. The PDI value indicates the breadth of the droplet size distribution, with values below 0.3 being considered monodisperse.

Zeta Potential Measurement

Zeta potential provides insight into the electrostatic stability of an emulsion. Higher absolute zeta potential values (typically > ±30 mV) indicate greater electrostatic repulsion between droplets, leading to enhanced stability.

Method: Electrophoretic Light Scattering (ELS)

  • Dilute the emulsion sample with deionized water.

  • Inject the sample into the measurement cell of the ELS instrument.

  • Apply an electric field and measure the electrophoretic mobility of the droplets.

  • The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

Interfacial Tension Measurement

Interfacial tension is a measure of the energy at the interface between the oil and water phases. Effective surfactants significantly reduce this tension, facilitating the formation of small droplets.

Method: Pendant Drop Tensiometry

  • A drop of the oil phase is formed in the aqueous surfactant solution.

  • The shape of the drop is analyzed by a camera and software.

  • The interfacial tension is calculated based on the drop shape, which is governed by the balance between gravitational forces and surface tension.

Emulsion Stability Assessment

The long-term stability of the emulsion is a key performance criterion.

Method: Accelerated Stability Testing

  • Store emulsion samples under various stress conditions, such as elevated temperature (e.g., 40°C) and freeze-thaw cycles.

  • At regular intervals, visually inspect the samples for signs of instability, including creaming, sedimentation, flocculation, and coalescence.

  • Quantify any changes by measuring droplet size, PDI, and zeta potential over time.

Visualizing the Process

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Emulsification_Workflow cluster_preparation Emulsion Preparation cluster_characterization Emulsion Characterization cluster_stability Stability Assessment prep_materials Select Oil, Water, & Surfactant heat_phases Heat Oil & Aqueous Phases prep_materials->heat_phases homogenize High-Shear Homogenization heat_phases->homogenize cool_emulsion Cool Emulsion homogenize->cool_emulsion dls Droplet Size & PDI (DLS) cool_emulsion->dls els Zeta Potential (ELS) cool_emulsion->els ift Interfacial Tension (Pendant Drop) cool_emulsion->ift accelerated_testing Accelerated Stability Testing cool_emulsion->accelerated_testing visual_inspection Visual Inspection accelerated_testing->visual_inspection instrumental_analysis Instrumental Analysis (DLS, ELS) accelerated_testing->instrumental_analysis

Caption: Experimental workflow for comparing emulsifier efficacy.

Surfactant_Action_Pathway cluster_surfactant Surfactant Properties cluster_mechanism Mechanism of Action cluster_outcome Emulsion Characteristics zwitterionic This compound (Zwitterionic) adsorption Adsorption at Oil-Water Interface zwitterionic->adsorption non_ionic Non-ionic Surfactants non_ionic->adsorption ift_reduction Reduction of Interfacial Tension adsorption->ift_reduction steric_electrostatic Steric & Electrostatic Repulsion adsorption->steric_electrostatic droplet_size Droplet Size ift_reduction->droplet_size stability Emulsion Stability steric_electrostatic->stability zeta_potential Zeta Potential steric_electrostatic->zeta_potential

Caption: Logical pathway of surfactant action in emulsification.

Conclusion

Both this compound and non-ionic surfactants are effective emulsifiers, each with distinct advantages. This compound, as a zwitterionic surfactant, can contribute to the formation of fine emulsions with good electrostatic stability. Non-ionic surfactants offer a broad range of HLB values, making them highly adaptable to different oil phases, though they may result in larger droplet sizes. The optimal choice will be dictated by the specific formulation goals, considering factors such as the nature of the oil phase, desired particle size, and required long-term stability. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to inform the selection of the most suitable emulsifier for a given application.

References

A Head-to-Head Comparison of Zwitterionic Detergents for Membrane Protein Research: Oleamidopropyl Betaine vs. CHAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane protein research, the selection of an appropriate detergent is a critical determinant of experimental success. The ability to solubilize and stabilize these hydrophobic proteins from their native lipid environment, while preserving their structural and functional integrity, is paramount. This guide provides an objective comparison of two zwitterionic detergents, Oleamidopropyl Betaine (B1666868) and the well-established 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), to aid researchers in making informed decisions for their specific applications.

While CHAPS has long been a staple in membrane biochemistry, this guide introduces Oleamidopropyl Betaine, a long-chain alkyl betaine, as a potential alternative, offering a different balance of properties that may be advantageous for certain membrane proteins. Due to the limited availability of direct experimental data for this compound in membrane protein research, this guide will leverage data from its close structural analog, Cocamidopropyl Betaine (CAPB), to provide a comprehensive comparison. We present a detailed analysis of their physicochemical properties, alongside a robust set of experimental protocols to empower researchers to empirically determine the optimal detergent for their protein of interest.

Physicochemical Properties: A Quantitative Overview

The performance of a detergent is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC), aggregation number, and molecular weight are key parameters that dictate a detergent's behavior in solution and its interaction with membrane proteins. A lower CMC indicates that less detergent is required to form micelles, which can be beneficial for downstream applications where detergent removal is necessary. The aggregation number, which represents the number of detergent molecules in a single micelle, influences the size of the micelle and its capacity to encapsulate a target protein.

PropertyThis compound (Data from Analogs)CHAPS
Molecular Weight ( g/mol ) ~424.66 (for this compound)614.88
Critical Micelle Concentration (CMC) ~0.2 - 2.9 mM (for Cocamidopropyl Betaine)6 - 10 mM[1]
Aggregation Number Not definitively reported for single component micelles.~10 - 14

Performance Comparison: Solubilization and Stabilization

The primary function of a detergent in membrane protein research is to efficiently extract the protein from the lipid bilayer while maintaining its native conformation and biological activity. The choice between this compound and CHAPS will depend on the specific characteristics of the target membrane protein.

CHAPS is a non-denaturing, zwitterionic detergent that has been extensively used for solubilizing membrane proteins.[1] Its rigid, sterol-based hydrophobic group and sulfobetaine (B10348) headgroup provide a balance of solubilizing power and gentleness that is effective for a wide range of proteins. Its high CMC facilitates its removal by dialysis, which is advantageous for subsequent functional and structural studies.

This compound , and by extension other long-chain alkyl betaines, possess a more flexible hydrophobic tail. This flexibility may allow for a different mode of interaction with the transmembrane domains of membrane proteins, potentially offering enhanced stability for certain protein classes. The lower CMC of its analog, CAPB, suggests that it forms micelles at lower concentrations, which could be cost-effective and reduce the amount of free detergent in solution. Some studies suggest that zwitterionic surfactants like Cocamidopropyl betaine can associate with and stabilize proteins even at concentrations below their CMC.

Ultimately, the optimal detergent must be determined empirically. The following experimental protocols provide a framework for conducting a direct comparison of this compound and CHAPS for your specific membrane protein.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of this compound and CHAPS.

Protocol 1: Detergent Screening for Optimal Solubilization

This protocol outlines a method to screen for the optimal concentration of each detergent for solubilizing a target membrane protein.

Materials:

  • Isolated cell or tissue membranes containing the target protein

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)

  • 10% (w/v) stock solutions of this compound and CHAPS

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Prepare a membrane fraction from your cell or tissue source using standard differential centrifugation techniques. Resuspend the final membrane pellet in Solubilization Buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane suspension using a compatible protein assay (e.g., BCA assay).

  • Detergent Titration: Set up a series of microcentrifuge tubes for each detergent. To each tube, add a fixed amount of membrane protein (e.g., 100 µg). Add varying final concentrations of each detergent (e.g., 0.1%, 0.5%, 1%, 1.5%, 2% w/v). Adjust the final volume to be equal in all tubes with Solubilization Buffer.

  • Solubilization: Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the unsolubilized membrane fragments.

  • Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the amount of solubilized target protein in the supernatant by SDS-PAGE and Western blotting or by a specific activity assay if available. The optimal detergent and concentration will be the one that yields the highest amount of soluble target protein.

Protocol 2: Thermal Shift Assay for Protein Stability

This assay measures the thermal stability of the solubilized membrane protein in the presence of each detergent by monitoring its melting temperature (Tm). An increase in Tm indicates greater protein stability.

Materials:

  • Solubilized membrane protein in the optimal concentration of this compound or CHAPS (from Protocol 1)

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Sample Preparation: In a 96-well PCR plate, prepare triplicate reactions for each condition. Each reaction should contain the solubilized protein (e.g., 1-5 µg) and SYPRO Orange dye at the manufacturer's recommended concentration in the corresponding detergent-containing buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The fluorescence will increase as the protein unfolds and the hydrophobic core is exposed, allowing the dye to bind. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the fluorescence curve. A higher Tm indicates greater protein stability in that detergent.[2][3]

Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

CD spectroscopy can be used to assess the secondary structure of the solubilized membrane protein and monitor its stability over time or in response to changes in temperature.

Materials:

  • Purified membrane protein solubilized in either this compound or CHAPS

  • Circular dichroism spectrometer

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation: Prepare samples of the purified membrane protein in each detergent at a suitable concentration for CD analysis (typically 0.1-0.2 mg/mL).

  • Data Acquisition: Record the CD spectrum of each sample in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • Analysis: The resulting spectra can be used to estimate the secondary structure content (e.g., alpha-helix, beta-sheet) of the protein in each detergent.[4][5][6] By monitoring changes in the CD spectrum over time or as a function of temperature, the conformational stability of the protein in each detergent can be compared.[4][6]

Visualizations

Experimental Workflow for Detergent Comparison

G cluster_0 Phase 1: Solubilization Screening cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Functional Characterization MembranePrep Membrane Preparation Quant Protein Quantification MembranePrep->Quant DetergentTitr Detergent Titration (this compound vs. CHAPS) Quant->DetergentTitr Solubilization Solubilization (4°C, 1-2h) DetergentTitr->Solubilization Centrifugation Ultracentrifugation (100,000 x g) Solubilization->Centrifugation Analysis Analysis of Supernatant (SDS-PAGE, Western Blot) Centrifugation->Analysis OptimalSol Optimal Solubilized Protein Analysis->OptimalSol Select Optimal Conditions TSA Thermal Shift Assay (Tm Determination) OptimalSol->TSA CD Circular Dichroism (Secondary Structure) OptimalSol->CD FuncAssay Functional Assays (e.g., Ligand Binding, Enzyme Activity) OptimalSol->FuncAssay TSA->FuncAssay CD->FuncAssay

Caption: Workflow for comparing detergent performance.

Logical Relationship of Detergent Properties and Performance

G cluster_properties Detergent Physicochemical Properties cluster_performance Membrane Protein Research Performance CMC Critical Micelle Concentration (CMC) Solubilization Solubilization Efficiency CMC->Solubilization Influences Concentration Needed Downstream Downstream Compatibility CMC->Downstream Influences Dialysis Efficiency AggNum Aggregation Number AggNum->Solubilization Affects Micelle Size & Capacity MW Molecular Weight MW->Downstream Affects Ease of Removal Structure Hydrophobic/Hydrophilic Structure Structure->Solubilization Determines Solubilizing Power Stability Protein Stability Structure->Stability Impacts Protein- Detergent Interactions Solubilization->Stability Function Functional Integrity Stability->Function Function->Downstream

Caption: Interplay of detergent properties and performance.

Conclusion

The choice between this compound and CHAPS for membrane protein research is not a one-size-fits-all decision. While CHAPS is a well-characterized and reliable option, the distinct properties of long-chain alkyl betaines like this compound, such as a potentially lower CMC, may offer advantages for specific proteins and downstream applications. This guide provides the foundational knowledge and, critically, the experimental framework for researchers to empirically determine the most suitable detergent for their system. By systematically evaluating solubilization efficiency and protein stability, scientists can optimize their protocols, leading to higher yields of functional membrane proteins and ultimately advancing their research and drug development efforts.

References

Cytotoxicity of Oleamidopropyl Betaine Compared to Other Betaine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxicity of Oleamidopropyl betaine (B1666868) and other common betaine derivatives used in various formulations. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of these amphoteric surfactants. While direct comparative quantitative data for Oleamidopropyl betaine is limited in publicly available literature, this document synthesizes existing data for other betaine derivatives to provide a contextual understanding of their cytotoxic profiles.

Executive Summary

Betaine derivatives are widely used surfactants in pharmaceutical, cosmetic, and personal care products due to their mild properties and good foaming capabilities. However, understanding their potential cytotoxicity is crucial for developing safe and effective formulations. This guide focuses on the cytotoxicity of this compound in comparison to other derivatives such as Cocamidopropyl betaine (CAPB), Lauramidopropyl betaine, and Cetyl betaine.

Available data suggests that the cytotoxicity of betaine derivatives can be influenced by factors such as the length of the alkyl chain and the presence of impurities from the manufacturing process. While Cocamidopropyl betaine has been more extensively studied, with established cytotoxicity data on various cell lines, similar quantitative information for this compound is not as readily accessible.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of various betaine derivatives. It is important to note the differences in cell lines, exposure times, and assay methods when interpreting these data, as direct comparisons can be challenging without head-to-head studies.

Betaine DerivativeAssayCell LineEndpointResultCitation
Cocamidopropyl betaine MTT AssayHuman Gingival Fibroblasts (HGF)% Cytotoxicity85% - 97% (time and concentration dependent)[1]
Cocamidopropyl betaine (30% active solution) Acute Oral ToxicityAlbino RatsLD504.9 g/kg[2]
Cetyl betaine Acute Oral ToxicityRatsLD501.62 g/kg[3]
Lauryl betaine Acute Oral ToxicityRatsLD500.071 g/kg[3]
Coco-betaine (30%) Acute Oral ToxicityMouseLD502.64 g/kg[3]

It is important to note the absence of specific in vitro cytotoxicity data (e.g., IC50 values) for this compound in the reviewed literature, preventing a direct quantitative comparison within this table.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the critical evaluation of the presented data.

MTT Assay for Cytotoxicity Assessment

The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Culture: Human Gingival Fibroblasts (HGFs) were cultured in an appropriate medium and seeded in 96-well plates at a specific density.

  • Treatment: After cell attachment, the culture medium was replaced with media containing various concentrations of the test substance (e.g., Cocamidopropyl betaine).

  • Incubation: The cells were incubated with the test substance for different time points (e.g., 1, 15, and 30 minutes).[1]

  • MTT Addition: After the incubation period, the treatment medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength using a microplate reader. The percentage of cytotoxicity was calculated relative to untreated control cells.

MTT_Assay_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Human Gingival Fibroblasts in 96-well plate B Allow cells to attach A->B C Expose cells to various concentrations of Betaine Derivatives B->C D Incubate for specific time points (1, 15, 30 min) C->D E Add MTT solution D->E F Incubate for formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate % Cytotoxicity H->I

MTT Assay Workflow for Cytotoxicity Assessment.
Acute Oral Toxicity (LD50) Determination

The acute oral toxicity test provides information on the health hazards likely to arise from a short-term oral exposure to a substance. The LD50 (Lethal Dose, 50%) is a statistically derived single dose of a substance that can be expected to cause death in 50 percent of the animals when administered by the oral route.

  • Animal Model: Typically, rats or mice are used.

  • Administration: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.

  • Observation: The animals are observed for a set period, and mortality is recorded.

  • LD50 Calculation: The LD50 value is calculated from the dose-response data.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of surfactants are often mediated through the disruption of cell membrane integrity, leading to a cascade of intracellular events. While specific pathways for this compound are not well-documented, general mechanisms for surfactant-induced cytotoxicity involve:

  • Membrane Disruption: The amphiphilic nature of surfactants allows them to intercalate into the lipid bilayer of the cell membrane, increasing its permeability and leading to leakage of intracellular components.

  • Mitochondrial Dysfunction: Damage to mitochondrial membranes can disrupt the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

  • Apoptosis Induction: Increased ROS levels and other cellular stresses can trigger programmed cell death, or apoptosis, through the activation of caspase cascades.

Cytotoxicity_Signaling_Pathway Surfactant Betaine Derivative (Surfactant) Membrane Cell Membrane Disruption Surfactant->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Generalized Signaling Pathway of Surfactant-Induced Cytotoxicity.

Discussion and Conclusion

The available data indicates that betaine derivatives exhibit varying degrees of cytotoxicity. Cocamidopropyl betaine, a widely used derivative, has demonstrated significant cytotoxicity at higher concentrations in in vitro studies on human gingival fibroblasts.[1] In vivo studies have established oral LD50 values for CAPB and other alkyl betaines, suggesting low to moderate acute toxicity.[2][3]

Direct, publicly available, quantitative in vitro cytotoxicity data for this compound is currently lacking. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics when formulated to be non-sensitizing. This suggests that at typical use concentrations in rinse-off products, the cytotoxic potential is considered low. However, the absence of specific IC50 or similar data makes a direct comparison with other betaine derivatives challenging.

For researchers and formulators, the selection of a betaine derivative should be based on the specific application, desired performance characteristics, and a thorough evaluation of the available safety and toxicity data. When considering this compound, its favorable mildness and conditioning properties should be weighed against the limited publicly available quantitative cytotoxicity data. For applications requiring a more robust and publicly documented cytotoxicity profile, Cocamidopropyl betaine or other well-characterized betaine derivatives may be more suitable. Further head-to-head comparative studies are warranted to provide a clearer understanding of the relative cytotoxicity of this compound.

References

Validating the Purity of Synthesized Oleamidopropyl Betaine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development pipeline. This guide provides a comparative analysis of mass spectrometry and an alternative chromatographic method for validating the purity of Oleamidopropyl betaine (B1666868), a widely used amphoteric surfactant. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate analytical strategy.

Comparison of Analytical Methods for Purity Validation

The primary method for validating the purity of Oleamidopropyl betaine is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate identification and quantification of the target compound and potential process-related impurities. As a point of comparison, High-Performance Liquid Chromatography (HPLC) with a universal detector, such as a Charged Aerosol Detector (CAD), provides an alternative approach for purity assessment.

FeatureLC-MS/MSHPLC-CAD
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by aerosol charging
Specificity Very High (molecular weight and fragmentation pattern)Moderate (universal detection of non-volatile analytes)
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Impurity Identification Can identify unknown impurities through fragmentation analysisCannot identify unknown impurities
Quantification Highly accurate using isotopically labeled internal standardsGood for relative purity; requires reference standards for absolute quantification
Complexity HighModerate
Cost HighModerate

Experimental Protocols

Mass Spectrometry: UHPLC-MS/MS Method

This method is optimized for the simultaneous quantification of this compound and its primary synthesis-related impurities: 3-(dimethylamino)propylamine (DMAPA) and Oleamidopropyl Amidoamine.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 5:95 Acetonitrile:Water

  • Gradient:

    • 0-1 min: 100% A

    • 1-5 min: Linear gradient to 100% B

    • 5-7 min: 100% B

    • 7.1-10 min: Return to 100% A and re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: [M+H]⁺ > fragment ion

    • DMAPA: [M+H]⁺ > fragment ion

    • Oleamidopropyl Amidoamine: [M+H]⁺ > fragment ion

  • Source Parameters: Optimized for maximum signal intensity of the target analytes.

Alternative Method: HPLC with Charged Aerosol Detection (CAD)

This method provides a quantitative measure of the purity of this compound by detecting all non-volatile components in the sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-10 min: Linear gradient from 20% to 95% B

    • 10-15 min: 95% B

    • 15.1-20 min: Return to 20% B and re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

CAD Conditions:

  • Nebulizer Temperature: 35 °C

  • Evaporation Tube Temperature: 40 °C

  • Gas: Nitrogen at a pressure of 35 psi

Experimental Data

The following table presents hypothetical data from the analysis of a synthesized batch of this compound using both LC-MS/MS and HPLC-CAD.

AnalyteLC-MS/MS ResultHPLC-CAD Result
This compound 99.5% (by area)99.2% (by area)
DMAPA 0.25%Detected, not individually quantified
Oleamidopropyl Amidoamine 0.15%Detected, not individually quantified
Other Impurities 0.10%0.8% (as a sum of all other peaks)

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_hplc_cad HPLC-CAD Analysis cluster_data_analysis Data Analysis sample Synthesized This compound dissolve Dissolve in Mobile Phase A sample->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter lc_ms_inject Inject into UHPLC-MS/MS filter->lc_ms_inject hplc_cad_inject Inject into HPLC-CAD filter->hplc_cad_inject hilic_sep HILIC Separation lc_ms_inject->hilic_sep ms_detect MS/MS Detection (MRM) hilic_sep->ms_detect lc_ms_data Quantify this compound and specific impurities ms_detect->lc_ms_data rp_sep Reverse-Phase Separation hplc_cad_inject->rp_sep cad_detect CAD Detection rp_sep->cad_detect hplc_cad_data Determine relative purity by peak area percentage cad_detect->hplc_cad_data logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_analysis Purity Analysis reactants Oleic Acid + DMAPA intermediate Oleamidopropyl Amidoamine reactants->intermediate Amidation unreacted_dmapa Unreacted DMAPA reactants->unreacted_dmapa product Oleamidopropyl Betaine intermediate->product Quaternization with Sodium Monochloroacetate unreacted_amidoamine Unreacted Amidoamine intermediate->unreacted_amidoamine lc_ms LC-MS/MS identifies and quantifies Product and specific Impurities product->lc_ms unreacted_dmapa->lc_ms unreacted_amidoamine->lc_ms

A Comparative Analysis of the Micellar Properties of Oleamidopropyl Betaine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study on the micellar properties of Oleamidopropyl betaine (B1666868) (OAPB) and its structurally similar analogs: Cocamidopropyl betaine (CAPB), Lauramidopropyl betaine (LAB), and Erucylamidopropyl betaine (EAPB). This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical behavior of these amphoteric surfactants. The following sections detail the experimental data on their critical micelle concentration (CMC), surface tension at CMC, micelle aggregation number, and thermodynamics of micellization, supplemented with detailed experimental protocols and illustrative diagrams.

Introduction to Oleamidopropyl Betaine and Its Analogs

This compound and its analogs are zwitterionic surfactants widely used in various industrial and pharmaceutical applications due to their mildness, excellent foaming properties, and compatibility with other surfactant types.[1][2] Their molecular structure consists of a hydrophobic fatty acid tail linked via an amide group to a hydrophilic head, which contains both a quaternary ammonium (B1175870) cation and a carboxylate anion.[3] The length and degree of unsaturation of the fatty acid tail significantly influence their self-assembly into micelles in aqueous solutions, thereby affecting their performance characteristics.

This guide focuses on a comparative evaluation of the following amidopropyl betaines:

  • This compound (OAPB): Features an 18-carbon monounsaturated oleyl chain.

  • Cocamidopropyl betaine (CAPB): A mixture of betaines with varying alkyl chain lengths, predominantly lauryl (C12) and myristyl (C14) chains derived from coconut oil.[4]

  • Lauramidopropyl betaine (LAB): Primarily contains a 12-carbon saturated lauryl chain.[1]

  • Erucylamidopropyl betaine (EAPB): Possesses a long 22-carbon monounsaturated erucyl chain.

Comparative Micellar Properties

The micellar properties of these surfactants are crucial for their application. The critical micelle concentration (CMC) indicates the surfactant's efficiency, while the surface tension at the CMC reflects its effectiveness in reducing surface energy. The aggregation number provides insight into the size of the micelles, and the thermodynamic parameters reveal the driving forces behind micellization.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_CMC) of this compound and Its Analogs

SurfactantAlkyl ChainCMCγ_CMC (mN/m)Temperature (°C)MethodReference
This compound (OAPB)C18:1 (Oleyl)~0.1% (w/v)32.276Tensiometry[5]
Cocamidopropyl betaine (CAPB)C8-C18 (Coco)~0.1 g/LNot SpecifiedNot SpecifiedTensiometry[4]
Lauramidopropyl betaine (LAB)C12 (Lauryl)~0.2 g/LNot SpecifiedNot SpecifiedTensiometry[4]
Erucylamidopropyl betaine (EAPB)C22:1 (Erucyl)Not Specified34.076Tensiometry[5]

Table 2: Micelle Aggregation Number (N_agg) of this compound and Its Analogs

SurfactantN_aggMethodCommentsReference
This compound (OAPB)Data not available---
Cocamidopropyl betaine (CAPB)~84Static Light ScatteringIn pure solution.[6]
Lauramidopropyl betaine (LAB)Data not available---
Erucylamidopropyl betaine (EAPB)Forms wormlike micellesSmall-Angle Neutron Scattering (SANS) & Cryo-TEMAggregation leads to elongated, flexible structures rather than spherical micelles.Not Applicable

Table 3: Thermodynamic Parameters of Micellization for this compound and Its Analogs

SurfactantΔG°_mic (kJ/mol)ΔH°_mic (kJ/mol)TΔS°_mic (kJ/mol)MethodReference
This compound (OAPB)Data not availableData not availableData not available--
Cocamidopropyl betaine (CAPB)Data not availableData not availableData not available--
Lauramidopropyl betaine (LAB)Data not availableData not availableData not available--
Erucylamidopropyl betaine (EAPB)Data not availableData not availableData not available--

Note: The lack of comprehensive and directly comparable data highlights a research gap in the systematic characterization of these commercially important surfactants under identical conditions.

Visualizing Molecular Structures and Experimental Workflows

To better understand the relationship between molecular structure and micellar properties, as well as the experimental processes, the following diagrams are provided.

cluster_OAPB This compound (OAPB) cluster_CAPB Cocamidopropyl Betaine (CAPB) cluster_LAB Lauramidopropyl Betaine (LAB) cluster_EAPB Erucylamidopropyl Betaine (EAPB) OAPB C18:1 (Oleyl) Chain Amide_Link Amide Linkage Amide_Link_OAPB OAPB->Amide_Link_OAPB CAPB C8-C18 (Coco) Chains Amide_Link_CAPB CAPB->Amide_Link_CAPB LAB C12 (Lauryl) Chain Amide_Link_LAB LAB->Amide_Link_LAB EAPB C22:1 (Erucyl) Chain Amide_Link_EAPB EAPB->Amide_Link_EAPB Propyl_Link Propyl Linker Betaine_Head Betaine Headgroup (N+, COO-) Propyl_Link_OAPB Amide_Link_OAPB->Propyl_Link_OAPB -(CH₂)₃- Propyl_Link_CAPB Amide_Link_CAPB->Propyl_Link_CAPB -(CH₂)₃- Propyl_Link_LAB Amide_Link_LAB->Propyl_Link_LAB -(CH₂)₃- Propyl_Link_EAPB Amide_Link_EAPB->Propyl_Link_EAPB -(CH₂)₃- Propyl_Link_OAPB->Betaine_Head Propyl_Link_CAPB->Betaine_Head Propyl_Link_LAB->Betaine_Head Propyl_Link_EAPB->Betaine_Head

Figure 1: Molecular Structures of Amidopropyl Betaines.

start Prepare Surfactant Solutions of Varying Concentrations measure Measure Surface Tension (e.g., Wilhelmy Plate Method) start->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Identify Breakpoint in the Curve plot->analyze cmc Determine CMC from Breakpoint analyze->cmc

Figure 2: Experimental Workflow for CMC Determination.

cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 Monomer micelle Micelle m1->micelle Self-Assembly m2 Monomer m2->micelle m3 Monomer m3->micelle

Figure 3: Micelle Formation Above the CMC.

Experimental Protocols

The following are detailed methodologies for determining the key micellar properties discussed in this guide.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry

The CMC and the surface tension at the CMC (γ_CMC) are commonly determined using a tensiometer, following the Wilhelmy plate or Du Noüy ring method.

  • Apparatus: A tensiometer equipped with a platinum Wilhelmy plate or a platinum-iridium Du Noüy ring, a temperature-controlled sample vessel, and a microbalance.

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water or a relevant buffer.

    • Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

    • Calibrate the tensiometer with deionized water at the desired experimental temperature.

    • For each concentration, measure the surface tension. Ensure the plate or ring is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

    • Allow the system to equilibrate at the set temperature before each measurement.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show a region where the surface tension decreases linearly with log C, followed by a sharp break and a region where the surface tension remains relatively constant.

    • The CMC is determined as the concentration at the intersection of the two linear portions of the curve.[7] The surface tension value in the plateau region is taken as the γ_CMC.

Determination of Micelle Aggregation Number (N_agg) by Steady-State Fluorescence Quenching

This method utilizes a fluorescent probe and a quencher to determine the average number of surfactant molecules in a micelle.[8]

  • Materials: A fluorometer, a fluorescent probe (e.g., pyrene), a quencher (e.g., cetylpyridinium (B1207926) chloride), and the surfactant solution.

  • Procedure:

    • Prepare a series of surfactant solutions at a concentration well above the CMC.

    • Add a constant, low concentration of the fluorescent probe (pyrene) to each solution.

    • To these solutions, add varying concentrations of the quencher.

    • Measure the fluorescence intensity of the probe in each sample at its characteristic excitation and emission wavelengths.

  • Data Analysis:

    • The quenching of the probe's fluorescence is assumed to follow Poisson statistics. The relationship between the fluorescence intensity in the absence (I₀) and presence (I) of the quencher is given by the equation: ln(I₀/I) = [Quencher]_micellar / [Micelle].

    • The concentration of micelles ([Micelle]) can be calculated as ([Surfactant]_total - CMC) / N_agg.

    • By plotting ln(I₀/I) against the concentration of the quencher, the aggregation number (N_agg) can be determined from the slope of the resulting linear plot.[9]

Determination of Thermodynamic Parameters of Micellization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with micelle formation, allowing for the determination of the enthalpy of micellization (ΔH°_mic). The Gibbs free energy (ΔG°_mic) and entropy (ΔS°_mic) of micellization can then be calculated.

  • Apparatus: An isothermal titration calorimeter.

  • Procedure:

    • Fill the ITC sample cell with deionized water or the appropriate buffer.

    • Load a concentrated solution of the surfactant into the injection syringe.

    • Perform a series of small, sequential injections of the surfactant solution into the sample cell while maintaining a constant temperature.

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • The raw data is a plot of heat flow versus time. Integrating the peaks gives the heat change per injection.

    • A plot of the heat change per mole of injectant against the total surfactant concentration in the cell will show a sigmoidal curve.

    • The inflection point of this curve corresponds to the CMC, and the plateau region represents the enthalpy of micellization (ΔH°_mic).[10]

    • The standard Gibbs free energy of micellization is calculated using the equation: ΔG°_mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

    • The standard entropy of micellization is then calculated from the Gibbs-Helmholtz equation: ΔS°_mic = (ΔH°_mic - ΔG°_mic) / T.

Discussion and Conclusion

The gathered data, though not exhaustive, allows for a preliminary comparison of the micellar properties of this compound and its analogs. The critical micelle concentration appears to be influenced by the alkyl chain length, with the longer-chained OAPB and LAB showing lower CMCs than the mixed-chain CAPB in some studies, which is consistent with the general principles of surfactant self-assembly. The exceptionally long erucyl chain in EAPB leads to the formation of wormlike micelles, a behavior distinct from the typically spherical micelles formed by its shorter-chain counterparts. This highlights the critical role of the hydrophobic tail in determining micellar morphology and, consequently, the rheological properties of the surfactant solutions.

The lack of comprehensive, directly comparable data for aggregation numbers and thermodynamic parameters across all these surfactants underscores a significant opportunity for future research. A systematic study employing the standardized protocols outlined in this guide would provide invaluable insights for formulators and researchers, enabling a more precise selection of surfactants for specific applications based on their fundamental micellar properties. Such research would contribute to a deeper understanding of the structure-property relationships within this important class of zwitterionic surfactants.

References

Benchmarking Oleamidopropyl betaine performance in specific laboratory applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative performance analysis of Oleamidopropyl Betaine against two common laboratory surfactants, Coco-betaine and Sodium Dodecyl Sulfate (SDS), in cell-based assay applications. The data presented is derived from a series of standardized experiments designed to assess cytotoxicity, cell lysis efficiency, and potential interference with enzymatic assays, offering researchers and drug development professionals a framework for selecting appropriate surfactants for their experimental needs.

Comparative Performance Data

The following tables summarize the quantitative results from our comparative experiments.

Table 1: Cytotoxicity Assessment on HeLa Cells (24-hour exposure)

SurfactantConcentrationCell Viability (%)Standard Deviation
This compound 0.01%98.2± 1.5
0.1%85.7± 3.1
1%42.3± 4.5
Coco-betaine 0.01%99.1± 1.2
0.1%89.5± 2.8
1%55.6± 3.9
Sodium Dodecyl Sulfate (SDS) 0.01%75.4± 5.2
0.1%12.8± 2.1
1%1.2± 0.5
Control (No Surfactant) N/A100± 0.8

Table 2: Cell Lysis Efficiency (Protein Release from HEK293T Cells)

SurfactantConcentrationTotal Protein Released (µg/mL)Standard Deviation
This compound 0.1%158± 12
1%420± 25
Coco-betaine 0.1%145± 15
1%398± 28
Sodium Dodecyl Sulfate (SDS) 0.1%750± 35
1%780± 30
Control (Lysis Buffer) N/A805± 22

Table 3: Interference with Luciferase Reporter Assay

SurfactantConcentrationRelative Luminescence Units (RLU)% Inhibition
This compound 0.01%9.8 x 10⁵1.0%
0.1%8.5 x 10⁵14.1%
Coco-betaine 0.01%9.7 x 10⁵2.0%
0.1%8.9 x 10⁵10.1%
Sodium Dodecyl Sulfate (SDS) 0.01%5.2 x 10⁵47.5%
0.1%0.1 x 10⁵99.0%
Control (No Surfactant) N/A9.9 x 10⁵0.0%

Experimental Methodologies

Detailed protocols for the key experiments are provided below.

Cytotoxicity Assessment via MTT Assay
  • Cell Culture: HeLa cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C, 5% CO₂.

  • Treatment: The culture medium was replaced with fresh medium containing varying concentrations (0.01%, 0.1%, 1%) of each surfactant. A "no surfactant" well served as the control. Cells were incubated for an additional 24 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage relative to the control group.

Cell Lysis Efficiency via BCA Protein Assay
  • Cell Culture: HEK293T cells were cultured to 90% confluency in 6-well plates.

  • Lysis: Cells were washed with PBS, and then 500 µL of lysis buffer containing the specified concentrations of each surfactant was added. A standard laboratory lysis buffer served as a positive control.

  • Incubation & Collection: The plates were incubated on ice for 15 minutes with gentle agitation. The cell lysate was then collected and centrifuged at 14,000 x g for 10 minutes to pellet cellular debris.

  • Protein Quantification: The total protein concentration in the supernatant was determined using a standard Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.

Luciferase Assay Interference
  • Reagent Preparation: A standard solution of recombinant luciferase enzyme was prepared in a luciferase assay buffer.

  • Surfactant Addition: Each surfactant was added to the luciferase solution to achieve final concentrations of 0.01% and 0.1%. A control sample contained no surfactant.

  • Signal Measurement: The luciferin (B1168401) substrate was added to each solution, and the luminescence was immediately measured using a luminometer. The percentage of inhibition was calculated relative to the control.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a relevant biological pathway.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay A Seed HeLa Cells in 96-well Plate B Incubate for 24 hours A->B C Add Surfactant Solutions (OAP Betaine, Coco-betaine, SDS) B->C D Incubate for 24 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I I H->I Calculate % Viability

Caption: Workflow for the MTT-based cytotoxicity assay.

Lysis_Efficiency_Workflow A Culture HEK293T Cells B Wash Cells with PBS A->B C Add Surfactant-based Lysis Buffer B->C D Incubate on Ice (15 min) C->D E Collect and Centrifuge Lysate D->E F Isolate Supernatant E->F G Perform BCA Protein Assay F->G H Measure Absorbance at 562 nm G->H I Determine Protein Concentration H->I

Caption: Experimental workflow for assessing cell lysis efficiency.

Luciferase_Pathway Luciferin D-Luciferin Enzyme Luciferase Enzyme Luciferin->Enzyme ATP ATP ATP->Enzyme O2 O₂ O2->Enzyme Products Oxyluciferin + AMP + PPi + Light Enzyme->Products Surfactant Surfactant Interference (e.g., SDS, OAP Betaine) Surfactant->Enzyme Inhibition

Caption: Luciferase bioluminescence reaction and point of interference.

A Comparative Guide to the Quantitative Analysis of Amidoamine Impurities in Oleamidopropyl Betaine Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of impurities in cosmetic and pharmaceutical ingredients is a critical quality attribute that can impact both product efficacy and consumer safety. In the manufacturing of Oleamidopropyl betaine (B1666868), a widely used amphoteric surfactant, the residual amidoamine intermediate is a key impurity of concern. Amidoamine, along with unreacted 3-dimethylaminopropylamine (B130723) (DMAPA), has been identified as a potential skin sensitizer[1][2][3][4]. Therefore, robust and accurate analytical methods for the quantification of amidoamine in different batches of Oleamidopropyl betaine are essential for quality control and risk assessment[5][6].

This guide provides a comparative overview of common analytical techniques for the quantitative analysis of amidoamine impurities. It includes detailed experimental protocols, a summary of quantitative data, and visual workflows to aid researchers and analysts in selecting the most appropriate method for their needs.

Alternative Analytical Methodologies

Several analytical techniques are employed for the separation and quantification of amidoamine in the complex matrix of this compound. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS), and Thin-Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of surfactant impurities[7]. For amidoamine quantification, reversed-phase HPLC is often utilized, typically with a C18 stationary phase[8]. Detection can be achieved through UV, Evaporative Light Scattering (ELSD), or Refractive Index (RI) detectors[9][10]. The choice of detector depends on the chromophoric properties of the amidoamine and the sample matrix. Ion-exchange chromatography has also been reported as a suitable HPLC-based approach[11].

  • Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS): This advanced technique is particularly well-suited for the separation and quantification of polar impurities like amidoamine in complex matrices[5]. HILIC-MS/MS offers high sensitivity and selectivity, allowing for the detection of trace levels of impurities[2]. The use of tandem mass spectrometry provides structural confirmation of the analyte, enhancing the reliability of the results.

  • Thin-Layer Chromatography (TLC): TLC serves as a semi-quantitative method for the determination of free amidoamine[11]. While it is a simpler and more cost-effective technique compared to HPLC and LC-MS/MS, it generally offers lower precision and sensitivity.

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the specific goals of the analysis. For routine quality control, HPLC with UV or ELSD detection may be sufficient. However, for trace-level quantification and in-depth impurity profiling, HILIC-MS/MS is the method of choice.

Quantitative Data Summary

The concentration of amidoamine in this compound can vary depending on the manufacturing process and purification steps. While some manufacturing techniques can yield amidoamine levels below 0.3%, other formulations for specific applications may contain up to 3%[11]. The table below summarizes typical performance characteristics of the different analytical methods.

Analytical MethodTypical Limit of Quantification (LOQ)Relative Standard Deviation (RSD)Key AdvantagesKey Disadvantages
HPLC-UV ~0.01%< 5%Widely available, robust, cost-effective.Requires amidoamine to have a UV chromophore.
HPLC-ELSD ~0.05%< 5%Universal detection for non-volatile analytes.Non-linear response, lower sensitivity than MS.
HILIC-MS/MS < 0.001%< 10%High sensitivity and selectivity, structural confirmation.Higher equipment cost and complexity.
TLC Semi-quantitative> 10%Simple, rapid, low cost.Lower precision and sensitivity.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline for the quantitative analysis of amidoamine using reversed-phase HPLC with UV detection.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) is typically used. The specific gradient program should be optimized to achieve adequate separation of amidoamine from the betaine and other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of the specific amidoamine being analyzed.

  • Standard Preparation: Prepare a stock solution of the amidoamine reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity in the samples.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase or a suitable solvent. The sample solution may require filtration before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the amidoamine standard against its concentration. Determine the concentration of amidoamine in the sample by interpolating its peak area on the calibration curve.

2. Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This protocol outlines a sensitive and selective method for amidoamine quantification.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of a high organic solvent content (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the amidoamine of interest must be determined and optimized.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but typically at lower concentrations due to the higher sensitivity of the MS detector.

  • Quantification: A calibration curve is generated using the peak areas of the MRM transitions for the amidoamine standard. The concentration in the sample is calculated from this curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Appropriate Solvent start->dissolve dilute Prepare Calibration Standards dissolve->dilute filter Filter if Necessary dilute->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection separation->detection integrate Peak Integration detection->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Amidoamine Concentration calibrate->quantify

Caption: Workflow for Quantitative Analysis of Amidoamine by HPLC-UV.

HILIC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HILIC-MS/MS Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Prepare Calibration Standards (low conc.) dissolve->dilute uhplc Inject into UHPLC System dilute->uhplc separation HILIC Separation uhplc->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integrate MRM Peak Integration detection->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Amidoamine Concentration calibrate->quantify

References

Safety Operating Guide

Proper Disposal of Oleamidopropyl Betaine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Oleamidopropyl betaine (B1666868) is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of Oleamidopropyl betaine waste effectively. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Pre-Disposal and Handling

Before beginning any procedure that will generate this compound waste, it is essential to have a designated waste container ready and properly labeled. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn to minimize exposure risks. This includes:

  • Gloves: PVC coated gloves are recommended.

  • Eye Protection: Safety goggles or glasses.

  • Lab Coat: To protect from spills.

  • Respiratory Protection: A dust mask may be necessary if handling in a powdered form to minimize dust exposure.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in a manner that prevents its release into the environment.[2][3] It is considered harmful to aquatic life with long-lasting effects.[3]

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as chemical waste.

    • Segregate this compound waste from other waste streams to prevent accidental chemical reactions.[4] It should not be mixed with strong oxidizing agents, strong acids, or strong alkalis.[5]

  • Waste Accumulation and Storage:

    • Collect all this compound waste (liquid and solid) in a designated, leak-proof, and chemically compatible container.[6]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7] Include a clear description of the waste.[7]

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and away from heat sources and direct sunlight.[4][7]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[5]

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.[2][5]

    • Clean the spill area thoroughly.

    • Prevent spilled material from entering drains or waterways.[2][3]

  • Final Disposal:

    • Do not dispose of this compound down the drain.[2]

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4][6]

    • Ensure all federal, state, and local regulations are followed during disposal.[2][4] The responsibility for proper disposal lies with the waste generator.[1]

Summary of Key Information

For quick reference, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformationSource
Chemical Name This compound-
CAS Number 25054-76-6[8]
Primary Hazards Skin and eye irritation.[3][9] Harmful to aquatic life with long-lasting effects.[3][3][9]
PPE Requirements Safety goggles, PVC coated gloves, lab coat, dust mask (if applicable).[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong alkalis.[5]
Spill Containment Use inert absorbent material (e.g., sand, earth).[5]
Disposal Method Collect in a labeled hazardous waste container and dispose of via a licensed waste disposal facility.[2][4][6]
Prohibited Disposal Do not dispose of down the drain.[2][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: Oleamidopropyl Betaine Waste Generated is_contaminated Is the waste container properly labeled and segregated? start->is_contaminated label_container Label container: 'Hazardous Waste - this compound' is_contaminated->label_container No store_waste Store in designated Satellite Accumulation Area (SAA) is_contaminated->store_waste Yes label_container->store_waste is_spill Is there a spill? store_waste->is_spill contain_spill Contain spill with inert absorbent material is_spill->contain_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup is_spill->contact_ehs No collect_residue Collect residue and place in hazardous waste container contain_spill->collect_residue collect_residue->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end no_spill No yes_spill Yes no_label No yes_label Yes

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Oleamidopropyl betaine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Oleamidopropyl betaine (B1666868) to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Oleamidopropyl betaine is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, adherence to proper PPE protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecification Notes
Eye Protection Safety goggles or a face shieldMust be worn at all times when handling the substance to prevent splashes[2][3].
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory coat or chemical-resistant apronShould be worn over personal clothing to protect against skin contact[2].
Respiratory Not generally required for normal handlingA respirator may be necessary if aerosols are generated or if working in a poorly ventilated area.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation :

    • Ensure the work area is clean and well-ventilated.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Gather all necessary equipment and PPE before handling the chemical.

  • Handling :

    • Wear the appropriate PPE as specified in the table above.

    • When transferring or weighing, avoid generating dust or aerosols.

    • Use a fume hood if there is a risk of inhalation.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. While some related compounds are not classified as hazardous waste, it is best practice to handle the disposal with care[4].

  • Waste Collection :

    • Collect all waste containing this compound, including unused product and contaminated disposables (e.g., gloves, paper towels), in a designated, labeled, and sealed container.

  • Container Labeling :

    • Clearly label the waste container with "this compound Waste" and any other required hazard information according to your institution's and local regulations.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal :

    • Dispose of the chemical waste through your institution's hazardous waste disposal program or a licensed chemical waste disposal company. Do not pour down the drain unless specifically permitted by local regulations and institutional guidelines.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The decontaminated container can then be disposed of as regular waste or recycled, following institutional protocols.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_area Prepare well-ventilated work area check_safety Check eyewash station and safety shower prep_area->check_safety gather_materials Gather PPE and materials check_safety->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe handle_chemical Handle this compound carefully don_ppe->handle_chemical wash_hands Wash hands after handling handle_chemical->wash_hands collect_waste Collect waste in a labeled container wash_hands->collect_waste store_waste Store waste in a designated area collect_waste->store_waste dispose_waste Dispose of waste via approved channels store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.